Cannabivarin
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
6,6,9-trimethyl-3-propylbenzo[c]chromen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h7-11,20H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTKBAIRFMXQQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187421 | |
| Record name | Cannabivarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33745-21-0 | |
| Record name | Cannabivarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33745-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cannabivarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033745210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabivarin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14736 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cannabivarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNABIVARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHH8UW410N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Cannabivarin (CBV): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabivarin (CBV), a non-psychotropic phytocannabinoid, has garnered increasing interest within the scientific community for its potential therapeutic applications. As a propyl homolog of cannabinol (CBN), its discovery and isolation represent a significant step in understanding the vast chemical diversity of Cannabis sativa. This technical guide provides an in-depth exploration of the history of CBV's discovery, the methodologies employed for its initial isolation, and its known interactions with cellular signaling pathways.
The Initial Discovery of this compound
This compound was first identified in 1971 by F.W.H. Merkus, who reported its discovery along with tetrahydrothis compound (THCV) as new constituents of hashish.[1][2] This seminal work, published in Nature, expanded the known cannabinoid profile and introduced the existence of a series of propyl cannabinoids. CBV is structurally an analog of cannabinol (CBN), but with a propyl side chain instead of a pentyl chain.[3] It is considered an oxidation product of tetrahydrothis compound (THCV).[3]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₂₂O₂ |
| Molar Mass | 282.38 g/mol |
| Appearance | Crystalline solid |
| IUPAC Name | 6,6,9-trimethyl-3-propyl-6H-dibenzo[b,d]pyran-1-ol |
| CAS Number | 33745-21-0 |
Experimental Protocols for the Original Isolation and Identification
Extraction of Cannabinoids from Hashish
-
Objective: To obtain a crude extract containing a mixture of cannabinoids from hashish.
-
Procedure:
-
A sample of hashish is subjected to solvent extraction, likely using a non-polar solvent such as petroleum ether or hexane. This is effective for extracting the lipophilic cannabinoids from the plant resin.
-
The solvent is then evaporated under reduced pressure to yield a concentrated, resinous crude extract.
-
Chromatographic Separation by Thin-Layer Chromatography (TLC)
-
Objective: To separate the individual cannabinoid components from the crude extract.
-
Stationary Phase: Silica gel G plates were a common choice for cannabinoid separations in the 1970s.[4][5][6] For enhanced separation, plates were sometimes impregnated with silver nitrate.[7]
-
Mobile Phase: A variety of solvent systems could have been employed. Common systems for separating neutral cannabinoids on silica gel included mixtures of non-polar and moderately polar solvents. A likely system would be a mixture of petroleum ether and diethyl ether (e.g., 8:2 v/v).[5]
-
Visualization: After development, the chromatogram would be visualized. Cannabinoids are not visible to the naked eye, so a visualizing agent is required. A common method was spraying the plate with a solution of Fast Blue B salt, which forms colored complexes with cannabinoids, allowing for their identification based on color and retention factor (Rf) value.[5]
-
Isolation: The band corresponding to the suspected CBV would be scraped from the TLC plate, and the compound would be eluted from the silica gel using a polar solvent like methanol or ethanol.
Analysis and Identification by Gas Chromatography (GC)
-
Objective: To confirm the purity of the isolated fraction and to obtain further structural information.
-
Column: Packed columns with stationary phases like SE-30 or OV-17 on a solid support were typical for cannabinoid analysis in the early 1970s.
-
Carrier Gas: Nitrogen or helium would have been used as the carrier gas.
-
Temperature Program: A temperature-programmed analysis would likely have been used to achieve good separation of the various cannabinoids.
-
Detection: A Flame Ionization Detector (FID) was the standard detector for quantitative and qualitative analysis of organic compounds.[8][9]
-
Derivatization: To improve the chromatographic properties of the cannabinoids (i.e., reduce peak tailing and improve thermal stability), they were often derivatized to their trimethylsilyl (TMS) ethers prior to GC analysis.[10]
-
Identification: The retention time of the CBV peak would be compared to that of known cannabinoid standards if available. In the absence of a standard, the structure would be inferred from its chromatographic behavior relative to other known cannabinoids and further confirmed by mass spectrometry.
Experimental Workflow for the 1971 Isolation of this compound
Caption: Workflow for the initial isolation and identification of CBV.
Signaling Pathways of this compound
Initial studies on the pharmacology of CBV revealed that it has a low affinity for the canonical cannabinoid receptors, CB1 and CB2.[11] This suggests that its biological effects are likely mediated through other cellular targets. More recent research has begun to elucidate these alternative pathways, with evidence pointing towards the involvement of Transient Receptor Potential (TRP) channels and the orphan G protein-coupled receptor GPR55.
Interaction with TRPV1
Several studies have indicated that various phytocannabinoids, including CBV, can interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3][12] TRPV1 is a non-selective cation channel that is involved in the detection and transduction of noxious stimuli, such as heat and capsaicin. Activation of TRPV1 leads to an influx of calcium ions (Ca²⁺), which in turn triggers a variety of downstream signaling cascades. The interaction of CBV with TRPV1 may contribute to its potential analgesic and anti-inflammatory properties.
Interaction with GPR55
GPR55 is an orphan G protein-coupled receptor that has been implicated in various physiological processes, including pain signaling, inflammation, and bone metabolism.[13][14][15][16][17] Several cannabinoids have been shown to modulate GPR55 signaling.[13][15][16] Specifically, cannabidivarin (CBDV), a close structural relative of CBV, has been shown to be a potent inhibitor of l-α-lysophosphatidylinositol (LPI)-induced GPR55 signaling.[13] Given the structural similarity, it is plausible that CBV also interacts with and modulates the activity of GPR55. The activation of GPR55 is known to couple to Gαq and Gα12/13 proteins, leading to the activation of downstream effectors such as phospholipase C (PLC) and RhoA, ultimately resulting in an increase in intracellular calcium and activation of the mitogen-activated protein kinase (MAPK) cascade.[13][15]
This compound Signaling Pathways Diagram
Caption: Known signaling pathways of this compound (CBV).
Conclusion
The discovery of this compound by F.W.H. Merkus in 1971 marked a pivotal moment in cannabinoid research, highlighting the existence of propyl homologs of major cannabinoids. While the original isolation techniques were based on classical chromatographic methods, they laid the groundwork for future investigations into this intriguing compound. Modern research is beginning to uncover the complex pharmacology of CBV, moving beyond the traditional cannabinoid receptors to explore its interactions with other signaling pathways, such as TRPV1 and GPR55. A deeper understanding of these mechanisms will be crucial for unlocking the full therapeutic potential of this compound and for the development of novel cannabinoid-based medicines.
References
- 1. This compound and tetrahydrothis compound, two new constituents of hashish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Tetrahydrothis compound, Two New Constituents of Hashish | Semantic Scholar [semanticscholar.org]
- 3. TRPV1: A Common Denominator Mediating Antinociceptive and Antiemetic Effects of Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmas.com [ijmas.com]
- 5. future4200.com [future4200.com]
- 6. researchgate.net [researchgate.net]
- 7. Semiquantitative Screening of THC Analogues by Silica Gel TLC with an Ag(I) Retention Zone and Chromogenic Smartphone Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Gas-Chromatographic Method for Simultaneous Determination of Cannabinoids and Terpenes in Hemp | MDPI [mdpi.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. researchgate.net [researchgate.net]
- 11. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. Cannabinoid Ligands Targeting TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of l-α-Lysophosphatidylinositol/GPR55 Mitogen-activated Protein Kinase (MAPK) Signaling by Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Cannabivarin (CBV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabivarin (CBV), also known as cannabivarol, is a naturally occurring cannabinoid found in the Cannabis sativa plant.[1] As a close structural analog of cannabinol (CBN), CBV is gaining interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and stereoisomeric properties of this compound, intended to serve as a foundational resource for researchers, scientists, and professionals in drug development.
Chemical Structure
This compound is characterized by a dibenzo[b,d]pyran ring system, a common structural motif among many cannabinoids. Its chemical identity is defined by the following key features:
-
Molecular Formula: C₁₉H₂₂O₂[2]
-
IUPAC Name: 6,6,9-trimethyl-3-propyl-6H-dibenzo[b,d]pyran-1-ol[3]
-
CAS Number: 33745-21-0[3]
-
Molar Mass: 282.38 g/mol [4]
The structure of CBV is distinguished from its more well-known counterpart, cannabinol (CBN), by the presence of a propyl (three-carbon) side chain at the C3 position of the aromatic ring, in contrast to the pentyl (five-carbon) chain found in CBN.[4] This seemingly minor difference in alkyl chain length can significantly influence the molecule's physicochemical properties and its interaction with biological targets.
CBV is a non-psychoactive compound.[1] It is primarily formed as an oxidation product of tetrahydrothis compound (THCV).[1][4] This transformation involves the aromatization of the cyclohexene ring present in THCV.
Stereoisomers
A critical aspect of a molecule's chemical characterization is its stereochemistry. Unlike many other cannabinoids such as tetrahydrocannabinol (THC) and tetrahydrothis compound (THCV) which possess chiral centers and thus exist as multiple stereoisomers, This compound (CBV) has no chiral centers .[4] The fully aromatic nature of the dibenzo[b,d]pyran ring system in CBV eliminates the tetrahedral carbons that would otherwise serve as stereocenters. Consequently, CBV does not exhibit enantiomerism or diastereomerism. The assertion that CBV has no double bond isomers or stereoisomers is a key distinguishing feature.[4]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and drug development. The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 282.4 g/mol | PubChem CID 622545 |
| XLogP3-AA | 5 | PubChem CID 622545 |
| Hydrogen Bond Donor Count | 1 | PubChem CID 622545 |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID 622545 |
| Rotatable Bond Count | 2 | PubChem CID 622545 |
| Exact Mass | 282.161979940 Da | PubChem CID 622545 |
| Boiling Point (Predicted) | < 220 °C | Project CBD |
Experimental Protocols
Synthesis of this compound via Oxidation of Tetrahydrothis compound (THCV)
The primary route for the synthesis of this compound is through the oxidation of Tetrahydrothis compound.[1][4] This process can be achieved through various methods, including exposure to air and light, or more controlled chemical oxidation.
Conceptual Workflow for CBV Synthesis:
Experimental Example: Oxidation using an ortho-quinone catalyst
A method for the conversion of THCV to this compound involves the use of 3,5-di-tert-butyl-1,2-benzoquinone (Q3) as an oxidant.[5]
-
Preparation: A solution of Tetrahydrothis compound (THCV) in a suitable organic solvent (e.g., methanol) is prepared in a reaction vial.
-
Solvent Removal: The solvent is removed under a stream of dry air to obtain the THCV residue.
-
Oxidation: The THCV residue is redissolved in a solvent such as heptane, and the oxidant, 3,5-di-tert-butyl-1,2-benzoquinone (Q3), is added.
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
-
Purification: Upon completion, the product is purified using standard chromatographic techniques to yield this compound.
Purification of this compound
Purification of this compound from a crude extract or a reaction mixture is typically achieved using chromatographic techniques.
General Protocol for Chromatographic Purification: [4]
-
Sample Preparation: The crude extract or reaction mixture is dissolved in a minimal amount of a suitable solvent.
-
Stationary Phase Selection: A variety of stationary phases can be employed, with silica gel being common for normal-phase chromatography and C18-bonded silica for reversed-phase chromatography.
-
Mobile Phase Selection: A suitable mobile phase is chosen to achieve optimal separation of CBV from other components. For normal-phase chromatography, a mixture of non-polar (e.g., hexane or heptane) and slightly more polar solvents (e.g., ethyl acetate or acetone) is often used. For reversed-phase chromatography, mixtures of water and methanol or acetonitrile are common.
-
Elution: The sample is loaded onto the column and eluted with the chosen mobile phase. Fractions are collected as they exit the column.
-
Analysis: The collected fractions are analyzed using a suitable analytical technique (e.g., TLC, HPLC) to identify the fractions containing pure this compound.
-
Solvent Evaporation: The solvent is removed from the purified fractions under reduced pressure to yield pure this compound.
Analytical Methods
Accurate identification and quantification of this compound are crucial for research and quality control. The following are common analytical techniques employed for this purpose.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
General GC-MS Protocol for Cannabinoid Analysis: [6]
-
Sample Preparation and Derivatization: To improve volatility and thermal stability, cannabinoids are often derivatized prior to GC-MS analysis. A common method is silylation, where active hydrogens on hydroxyl groups are replaced with a trimethylsilyl (TMS) group.
-
An aliquot of the extract is dried under a stream of nitrogen.
-
A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added along with a catalyst like pyridine.
-
The mixture is heated to ensure complete derivatization.
-
-
GC Separation: The derivatized sample is injected into the gas chromatograph. The separation is typically performed on a non-polar capillary column. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.
-
MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (commonly by electron ionization), and the resulting fragments are detected. The fragmentation pattern provides a "fingerprint" for each compound, allowing for its identification by comparison to a spectral library.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly useful for the analysis of non-volatile and thermally labile compounds, as it does not require derivatization.
General LC-MS Protocol for Cannabinoid Analysis: [7][8]
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase used for the LC separation.
-
LC Separation: The sample is injected into the liquid chromatograph. Separation is commonly achieved using a reversed-phase column (e.g., C18) with a gradient elution of a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
MS Detection: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for cannabinoids in LC-MS. The mass spectrometer can be operated in full-scan mode to obtain the mass-to-charge ratio of the intact molecule or in tandem MS (MS/MS) mode to induce fragmentation and obtain structural information.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
General NMR Protocol for Cannabinoid Analysis: [9][10]
-
Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can also be performed to aid in the complete assignment of all proton and carbon signals.
-
Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of this compound.
Expected NMR Spectral Data for this compound:
While a full, detailed spectral assignment is beyond the scope of this guide without access to raw experimental data, general expectations for the ¹H and ¹³C NMR spectra of this compound can be inferred from its structure and data on similar cannabinoids.[11][12]
-
¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the dibenzo[b,d]pyran ring system, the phenolic hydroxyl proton, the protons of the propyl side chain, and the protons of the three methyl groups.
-
¹³C NMR: The spectrum would display signals for all 19 carbon atoms in the molecule, including the aromatic carbons, the carbons of the pyran ring, the propyl side chain carbons, and the methyl group carbons.
Conclusion
This compound presents a unique chemical profile among cannabinoids, most notably its lack of stereoisomers due to its fully aromatic core. As research into the therapeutic potential of minor cannabinoids continues to expand, a thorough understanding of the fundamental chemical properties of molecules like CBV is essential. This guide provides a foundational overview of the chemical structure, stereochemistry, and analytical methodologies for this compound, serving as a valuable resource for the scientific community. Further experimental determination of its physicochemical properties will be crucial for advancing its study and potential applications.
References
- 1. wsp.wa.gov [wsp.wa.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Vapor Pressure, Vaping, and Corrections to Misconceptions Related to Medical Cannabis' Active Pharmaceutical Ingredients' Physical Properties and Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rootsciences.com [rootsciences.com]
- 5. US20220033373A1 - Methods for selective aromatization of cannabinoids - Google Patents [patents.google.com]
- 6. jfda-online.com [jfda-online.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Natural Occurrence of Cannabivarin (CBV) in Cannabis sativa
Abstract
Cannabivarin (CBV), a non-psychoactive phytocannabinoid found in Cannabis sativa, is gaining interest within the scientific community. As an oxidation product of tetrahydrothis compound (THCV), its natural occurrence is intrinsically linked to the genetic, environmental, and post-harvest factors that govern its precursor. This technical guide provides an in-depth overview of the biosynthesis of CBV, its prevalence in various cannabis strains, detailed analytical protocols for its quantification, and the key factors that influence its concentration. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this minor cannabinoid.
Introduction to this compound (CBV)
This compound (CBV), or cannabivarol, is a minor, non-psychoactive cannabinoid identified in the Cannabis sativa L. plant.[1] Structurally, it is an analog of cannabinol (CBN), differing by the presence of a propyl (3-carbon) side chain instead of the pentyl (5-carbon) side chain found on CBN. CBV is not directly synthesized by enzymatic processes within the plant; instead, it is a degradation product formed from the oxidation of its precursor, tetrahydrothis compound (THCV).[1] Consequently, CBV is typically found in trace amounts, and its presence is indicative of the age or storage conditions of cannabis material rich in THCV.[2][3] Understanding the natural occurrence of CBV requires a thorough examination of the biosynthetic pathway of varin-type cannabinoids and the subsequent chemical transformations they undergo.
Biosynthesis and Formation of this compound
The formation of CBV is a multi-step process that begins with the synthesis of varin-type cannabinoid precursors and concludes with the non-enzymatic degradation of THCV.
Varin-Type Cannabinoid Precursor Synthesis
Unlike the more common pentyl cannabinoids (like THC and CBD) which derive from olivetolic acid, varin-type cannabinoids are derived from divarinic acid (DVA) . The pathway begins with the condensation of a short-chain fatty acid precursor with malonyl-CoA, leading to the formation of DVA. Concurrently, the plant synthesizes geranyl pyrophosphate (GPP) via the methylerythritol phosphate (MEP) pathway.
Formation of THCVA
An aromatic prenyltransferase enzyme catalyzes the alkylation of divarinic acid with geranyl pyrophosphate to produce cannabigerovarinic acid (CBGVA) . CBGVA serves as the central precursor for the varin series of cannabinoids. From here, specific synthase enzymes convert CBGVA into other acidic cannabinoids. In the context of CBV formation, THCVA synthase acts on CBGVA to produce tetrahydrocannabivarinic acid (THCVA) .
Formation of CBV from THCV
The final steps leading to CBV are non-enzymatic and occur primarily after the plant has been harvested:
-
Decarboxylation : THCVA is converted to its neutral, psychoactive form, tetrahydrothis compound (THCV) , through exposure to heat or prolonged storage.
-
Oxidation : THCV subsequently degrades into CBV. This process is an oxidation reaction, accelerated by exposure to environmental factors such as light (especially UV), heat, and atmospheric oxygen.[3][4]
The following diagram illustrates this biosynthetic and degradation pathway.
Natural Occurrence and Concentrations
CBV itself is rarely a target for quantification in routine cannabis analysis due to its low abundance. Its presence is directly correlated with the concentration of THCV in the plant material and the extent of its degradation. Strains with higher levels of THCV are, therefore, the primary sources of naturally occurring CBV.
High-THCV phenotypes are most commonly associated with landrace sativa strains from Southern Africa and Central Asia.[5][6] Modern breeding programs have also developed cultivars with intentionally elevated THCV levels. While THCV is still considered a minor cannabinoid, typically found at concentrations below 1% in most strains, some specialized varieties can contain significantly more.[7][8]
The table below summarizes the THCV content found in various Cannabis sativa strains, which are the most probable sources for detectable levels of CBV.
| Cannabis Strain | Type | THCV Concentration (%) | Notes |
| Doug's Varin | Sativa-dominant | High (unspecified %) | Specifically bred for high THCV content.[5][9] |
| Jack the Ripper | Sativa | ~5% | Known for high THC and significant THCV levels.[7] |
| Pineapple Purps | Sativa-dominant | ~4% | Offers notable THCV content alongside fruity aromas.[5][7] |
| Durban Poison | Sativa (Landrace) | >1% | A well-known African landrace strain.[5][8] |
| Red Congolese | Sativa (Landrace) | Elevated levels | Another African landrace with notable THCV.[9] |
| Power Plant | Sativa | Elevated levels | A potent sativa strain derived from South African genetics.[9] |
Note: The concentration of CBV would be a small, variable fraction of the THCV values listed, dependent on the age and storage conditions of the plant material.
Experimental Protocols for Analysis
The accurate quantification of minor cannabinoids like CBV requires sensitive and specific analytical methods. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely adopted technique for cannabinoid profiling, capable of measuring both acidic and neutral cannabinoids without requiring derivatization.[10][11]
Detailed Methodology: Quantification of Cannabinoids by HPLC-UV
Objective: To extract, separate, and quantify CBV and its precursor THCV from dried Cannabis sativa flower.
Instrumentation and Materials:
-
System: HPLC with a quaternary pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.[10]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[10]
-
Solvents: HPLC-grade acetonitrile, water, and formic acid.
-
Extraction Solvent: Methanol or ethanol.
-
Equipment: Analytical balance, vortex mixer, ultrasonic bath, centrifuge, syringe filters (0.22 µm).
Protocol:
-
Sample Preparation:
-
Homogenize a representative sample (0.5 - 1.0 g) of dried, cured cannabis flower to a fine, consistent powder.
-
-
Extraction:
-
Accurately weigh approximately 100 mg of the homogenized powder into a centrifuge tube.
-
Add 10 mL of the extraction solvent (e.g., methanol).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Sonicate in an ultrasonic bath for 15-20 minutes to facilitate cell lysis and cannabinoid extraction. . Centrifuge the mixture at >3000 rpm for 10 minutes to pellet solid plant material.
-
-
Filtration and Dilution:
-
Carefully draw the supernatant and filter it through a 0.22 µm syringe filter into a clean autosampler vial.
-
Perform a dilution with the extraction solvent if necessary to ensure the analyte concentrations fall within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 35 °C.[10]
-
Injection Volume: 5 - 10 µL.
-
Detection Wavelength: 228 nm (for general cannabinoid detection) or monitor multiple wavelengths with a PDA detector.[10]
-
Gradient Program: A typical gradient starts with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the cannabinoids, followed by a re-equilibration step.
-
-
Quantification:
-
Prepare a series of calibration standards of known concentrations using certified reference materials for THCV and CBV.
-
Construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration of the analytes in the sample by comparing their peak areas to the calibration curve.
-
The following diagram provides a visual workflow for this experimental protocol.
Factors Influencing Natural Occurrence
The concentration of CBV in a given cannabis sample is the result of a complex interplay between genetic, environmental, and post-harvest factors.
-
Genetic Factors: The genetic makeup of a Cannabis sativa strain is the primary determinant. The presence and expression level of the THCVA synthase enzyme dictates the plant's ability to produce the necessary precursor, THCVA. Strains originating from specific geographic regions, such as Southern Africa, are genetically predisposed to produce higher levels of varin-type cannabinoids.[5]
-
Environmental Factors: Cultivation conditions influence the overall health of the plant and its cannabinoid production. While these factors primarily affect the synthesis of THCVA, they also play a role in post-harvest degradation. High-intensity light and elevated temperatures during cultivation can stress the plant, potentially altering the cannabinoid profile.[3]
-
Post-Harvest Factors: These are the most critical for the formation of CBV. After harvest, the degradation of THCV is accelerated by:
-
Light Exposure: UV light, in particular, provides the energy to drive the oxidative conversion of THCV to CBV.[3]
-
Oxygen: The presence of atmospheric oxygen is necessary for the oxidation reaction to occur.[3]
-
Temperature: Higher storage temperatures increase the rate of chemical reactions, including both decarboxylation (THCVA to THCV) and oxidation (THCV to CBV).[2]
-
Time: Over time, even under ideal storage conditions, cannabinoids will slowly degrade. Older cannabis material is more likely to contain higher relative amounts of degradation products like CBV and CBN.
-
The logical relationship between these factors is depicted in the diagram below.
Conclusion
This compound (CBV) is a naturally occurring minor cannabinoid in Cannabis sativa, formed exclusively through the oxidation of its precursor, tetrahydrothis compound (THCV). Its presence and concentration are not a direct result of enzymatic synthesis but are rather a function of the cannabis strain's genetic potential to produce THCV and the subsequent degradation of this precursor due to post-harvest handling and storage. Strains with high THCV content, often of African landrace lineage, are the most significant sources of CBV. Accurate quantification requires robust analytical techniques like HPLC-UV, which can distinguish minor cannabinoids. For researchers and developers, understanding that CBV is a degradation product is crucial for interpreting analytical results and for exploring the potential properties of aged or processed high-THCV cannabis extracts.
References
- 1. metabolon.com [metabolon.com]
- 2. Degradation Pathway: THC to CBN and CBV Formation - Blog - JointCommerce [app.jointcommerce.com]
- 3. broughton-group.com [broughton-group.com]
- 4. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 5. hempati.com [hempati.com]
- 6. Tetrahydrothis compound - Wikipedia [en.wikipedia.org]
- 7. cheefbotanicals.com [cheefbotanicals.com]
- 8. Best THCV Strains | NuggMD [nuggmd.com]
- 9. THCv: What is tetrahydrothis compound? | Weedmaps [weedmaps.com]
- 10. benchchem.com [benchchem.com]
- 11. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Cannabivarin (CBV) in Cannabis sativa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the biosynthetic pathway of Cannabivarin (CBV), a non-psychoactive cannabinoid found in the Cannabis sativa L. plant. This document outlines the key molecular precursors, enzymatic transformations, and relevant experimental methodologies for the study and quantification of the compounds involved in this pathway.
Introduction to this compound (CBV)
This compound (CBV) is a lesser-known phytocannabinoid, structurally analogous to cannabinol (CBN).[1] It is primarily an oxidation product of tetrahydrothis compound (THCV).[1] The direct precursor to a significant portion of varin-type cannabinoids, including the acidic form of what can eventually become CBV, is Cannabidivarinic Acid (CBDVA).[2][3][4] Like other cannabinoids, these compounds are synthesized in the glandular trichomes of the cannabis plant.[3][5][6] The "varin" cannabinoids are distinguished by a propyl (3-carbon) side chain, in contrast to the more common pentyl (5-carbon) side chain found in cannabinoids like CBD and THC.[3]
The Biosynthetic Pathway of this compound (CBV)
The biosynthesis of varin-type cannabinoids mirrors that of the more abundant pentyl cannabinoids, with the primary distinction being the initial precursor molecule.[3] The pathway commences with precursors from fatty acid and isoprenoid biosynthesis.
The key steps are as follows:
-
Formation of Divarinic Acid: The pathway begins with the synthesis of divarinic acid (DA) from butyl-CoA through fatty acid biosynthesis.[3][5][7]
-
Synthesis of Geranyl Diphosphate (GPP): Concurrently, Geranyl diphosphate (GPP) is produced via the mevalonate-dependent isoprenoid (MEP) pathway.[3][8]
-
Formation of Cannabigerovarinic Acid (CBGVA): The enzyme cannabigerovarinic acid synthase (CBGVAS) catalyzes the condensation of divarinic acid and geranyl diphosphate to form cannabigerovarinic acid (CBGVA).[3][7] CBGVA is the central precursor to the varin series of cannabinoids.[2][4][9]
-
Conversion to Cannabidivarinic Acid (CBDVA): From CBGVA, the pathway diverges. The enzyme CBDVA synthase facilitates the conversion of CBGVA into cannabidivarinic acid (CBDVA).[3][7]
-
Decarboxylation to Cannabidivarin (CBDV): CBDVA, the acidic precursor, is then decarboxylated through exposure to heat or prolonged storage to form cannabidivarin (CBDV).[3][4]
-
Oxidation to this compound (CBV): While not a direct enzymatic step in the primary biosynthesis, this compound (CBV) is formed as an oxidation product of Tetrahydrothis compound (THCV). THCV itself is derived from Tetrahydrocannabivarinic Acid (THCVA), which is also synthesized from CBGVA via the enzyme THCVA synthase.[1][10][11]
Key Enzymes and Precursors
The biosynthesis of CBV involves several key enzymes and precursor molecules, which are summarized in the table below.
| Molecule Type | Name | Abbreviation | Role in Pathway |
| Precursor | Butyl-CoA | - | Initial substrate for Divarinic Acid synthesis.[5][7] |
| Precursor | Geranyl diphosphate | GPP | Isoprenoid precursor that condenses with Divarinic Acid.[3][8] |
| Intermediate | Divarinic Acid | DA | Polyketide precursor to CBGVA.[3][5][7] |
| Intermediate | Cannabigerovarinic Acid | CBGVA | The "mother" cannabinoid of the varin series.[2][3][9] |
| Intermediate | Cannabidivarinic Acid | CBDVA | Acidic precursor to CBDV.[2][3][4] |
| Intermediate | Tetrahydrocannabivarinic Acid | THCVA | Acidic precursor to THCV.[7][12] |
| Enzyme | Cannabigerovarinic Acid Synthase | CBGVAS | Catalyzes the formation of CBGVA.[3] |
| Enzyme | CBDVA Synthase | - | Facilitates the conversion of CBGVA to CBDVA.[3][7] |
| Enzyme | THCVA Synthase | - | Catalyzes the conversion of CBGVA to THCVA.[10] |
Quantitative Data Summary
A comprehensive review of the available literature from the search results did not yield specific quantitative data on enzyme kinetics, precursor concentrations, or reaction yields for the biosynthetic pathway of this compound. This information is likely proprietary or yet to be extensively studied and published in the public domain.
| Parameter | Value | Source |
| Enzyme Kinetics (Km, kcat) | Not Available | - |
| Precursor Concentrations in Trichomes | Not Available | - |
| Reaction Yields (%) | Not Available | - |
Experimental Protocols
The following is a representative protocol for the quantification of CBDVA in a cannabis extract using High-Performance Liquid Chromatography (HPLC), based on methodologies described in the literature.[3]
Objective: To accurately quantify the concentration of CBDVA in a cannabis extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., Ascentis® Express C18, 10 cm x 4.6 mm, 2.7 µm).[3]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Certified Reference Material (CRM) of CBDVA.[3]
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the homogenized cannabis extract.
-
Dissolve the extract in 10 mL of a methanol/acetonitrile (53:47) mixture.
-
Vortex the solution until the extract is fully dissolved.[3]
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 35°C.
-
UV Detection Wavelength: 228 nm.
-
Injection Volume: 1.3 µL.
-
-
Calibration:
-
Prepare a series of standard solutions of the CBDVA CRM at different concentrations (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of CBDVA.[3]
-
-
Quantification:
-
Inject the prepared sample solution into the HPLC system.
-
Identify the CBDVA peak based on its retention time compared to the standard.
-
Determine the concentration of CBDVA in the sample by interpolating its peak area on the calibration curve.[3]
-
Mandatory Visualizations
The following diagrams illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its analysis.
References
- 1. metabolon.com [metabolon.com]
- 2. mbaf.land [mbaf.land]
- 3. benchchem.com [benchchem.com]
- 4. secretnature.com [secretnature.com]
- 5. trichomeanalytical.com [trichomeanalytical.com]
- 6. Biosynthesis of Phytocannabinoids and Structural Insights: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling Cannabinoid Contents and Expression Levels of Corresponding Biosynthetic Genes in Commercial Cannabis (Cannabis sativa L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Minor Cannabinoids: Biosynthesis, Molecular Pharmacology and Potential Therapeutic Uses [frontiersin.org]
- 9. naturaldos.com [naturaldos.com]
- 10. WO2017175064A1 - Bioenzymatic synthesis of tetrahydrothis compound (thc-v), cannabinol (cbn), and this compound (cbv) and their use as therapeutic agents - Google Patents [patents.google.com]
- 11. Tetrahydrothis compound is Not Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Pharmacological Screening of Propyl-Cannabinoids: Cannabivarin (CBV), Cannabidivarin (CBDV), and Tetrahydrocannabivarin (THCV)
Abstract: This technical whitepaper provides an in-depth overview of the preliminary pharmacological screening of propyl-cannabinoids, a class of compounds found in Cannabis sativa. Due to the limited research on Cannabivarin (CBV) itself, this guide focuses on the more extensively studied related compounds, Cannabidivarin (CBDV) and Tetrahydrothis compound (THCV), to infer the potential therapeutic avenues for CBV. The document synthesizes current preclinical data on their anticonvulsant, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative data summaries, and visualizations of molecular pathways and experimental workflows are provided to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. The findings underscore the therapeutic potential of this cannabinoid subclass, particularly in epilepsy and inflammatory conditions, while highlighting the critical need for direct pharmacological investigation of CBV.
Introduction
The phytocannabinoids from Cannabis sativa are a diverse group of over 100 compounds, with research historically centered on Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD).[1] However, minor cannabinoids are gaining significant attention for their potential therapeutic properties. Among these are the propyl-cannabinoids, distinguished by a three-carbon (propyl) side chain instead of the more common five-carbon (pentyl) chain found in THC and CBD.
This compound (CBV), or cannabivarol, is a non-psychoactive minor cannabinoid.[2][3] It is primarily known as an oxidation product of Tetrahydrothis compound (THCV).[3] While research on CBV's specific pharmacological profile is scarce, preliminary studies on its structural relatives, Cannabidivarin (CBDV) and THCV, provide a foundation for its potential areas of therapeutic interest. This guide summarizes the key preclinical findings for these propyl-cannabinoids, focusing on their anticonvulsant, anti-inflammatory, and neuroprotective activities.
Anticonvulsant Activity
The most significant body of evidence for the propyl-cannabinoids lies in the anticonvulsant properties of Cannabidivarin (CBDV). Preclinical studies have demonstrated its efficacy across various seizure models.
Preclinical Efficacy
CBDV has shown significant anticonvulsant effects in rodent models of both acute and chronic seizures.[4][5] It has been found to be effective in maximal electroshock (mES), audiogenic, and pentylenetetrazole (PTZ)-induced seizure models.[4] Notably, CBDV's anticonvulsant activity does not appear to be mediated by the CB1 receptor, suggesting a different mechanism of action compared to THC.[5][6] Furthermore, botanical drug substances (BDSs) rich in CBDV have also demonstrated significant anticonvulsant effects.[5][7]
Data Summary: Anticonvulsant Effects of CBDV
| Seizure Model | Species | Effective Dose (mg/kg) | Key Outcome | Citation |
| Pentylenetetrazole (PTZ) | Rat | ≥100 | Significantly reduced seizure severity. | [4][5] |
| Audiogenic Seizures | Mouse | ≥50-87 | Significantly reduced seizure severity. | [4][5] |
| Maximal Electroshock (mES) | Mouse | ≥100 | Significant anticonvulsant effects observed. | [4] |
| Pilocarpine-Induced | Rat | ≥100 | Suppressed convulsions. | [5] |
Experimental Protocol: PTZ-Induced Seizure Model in Rats
This protocol outlines the methodology for assessing the anticonvulsant properties of a compound using the pentylenetetrazole (PTZ) model.
-
Animal Preparation: Adult male Wistar rats are housed under standard laboratory conditions (12-hour light/dark cycle, food and water ad libitum) and acclimated for at least one week prior to experimentation.
-
Drug Administration: Animals are randomly assigned to treatment groups. CBDV (e.g., 50, 100, 200 mg/kg) or vehicle (e.g., 10% Tween-80, 5% ethanol, 85% saline) is administered via intraperitoneal (i.p.) injection.
-
Seizure Induction: 60 minutes after drug administration, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously to induce seizures.
-
Behavioral Observation: Immediately following PTZ injection, animals are placed in individual observation chambers and video-recorded for at least 30 minutes.
-
Seizure Scoring: Seizure activity is scored by a trained observer blinded to the treatment groups, using a standardized scale (e.g., Racine scale). Key parameters measured include the latency to the first seizure, seizure severity, and duration.
-
Data Analysis: Statistical analysis (e.g., Mann-Whitney U test or ANOVA) is used to compare seizure parameters between the vehicle and CBDV-treated groups.
Visualization: Anticonvulsant Screening Workflow
Caption: Workflow for in vivo anticonvulsant screening.
Anti-inflammatory Effects
Preliminary research indicates that propyl-cannabinoids, particularly THCV, possess significant anti-inflammatory properties. These effects have been primarily investigated in vitro using immune cell models.
Molecular Mechanisms
Studies using human monocyte and macrophage cell lines (e.g., THP-1) have shown that THCV can downregulate the production of several key pro-inflammatory signaling molecules.[8][9] THCV has been found to mitigate the production of interleukin (IL)-1β, IL-6, tumor necrosis factor (TNF)α, and cyclo-oxygenase (COX)-2.[8][9] The mechanism appears to involve influencing multiple stages of gene expression and inhibiting inflammatory pathways such as the NLRP3 inflammasome and the NF-κB pathway.[9][10] Specifically, THCV may mitigate the PANX1/P2X7 axis, which is crucial for NLRP3 inflammasome activation.[9][11]
Data Summary: Anti-inflammatory Effects of THCV
| Cell Line | Inflammatory Mediator | THCV Dose (µM) | Effect | Citation |
| THP-1 Macrophages | IL-1β (immature & mature) | 5 and 15 | Downregulation | [8] |
| THP-1 Macrophages | IL-6 | 5 and 15 | Dose-dependent reduction | [8] |
| THP-1 Macrophages | TNFα (pro & mature) | 5 and 15 | Mitigating effect | [8] |
| THP-1 Macrophages | COX-2 | 5 and 15 | Reduction | [8] |
| THP-1 Macrophages | P-NF-κB | Not specified | Inhibition | [9] |
Experimental Protocol: In Vitro Macrophage Anti-inflammatory Assay
This protocol describes a method to evaluate the anti-inflammatory effects of cannabinoids on lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiation into macrophages is induced by treating cells with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Pre-treatment: Differentiated macrophages are pre-treated with various concentrations of THCV (e.g., 5 µM, 15 µM) or vehicle for one hour.
-
Inflammatory Stimulation: Cells are then stimulated with LPS (e.g., 500 ng/mL) for three hours to induce an inflammatory response (NLRP3 priming).
-
NLRP3 Activation: For inflammasome activation studies, a subset of LPS-treated cells is further treated with ATP (5 mM) for 30 minutes.[9][10]
-
Sample Collection: Cell culture supernatants are collected to measure secreted cytokines (e.g., IL-1β, IL-6, TNFα) using ELISA. Cell lysates are collected for Western blot analysis of intracellular proteins (e.g., COX-2, Pro-IL-1β, NF-κB).
-
Data Analysis: Cytokine concentrations and protein expression levels are compared between vehicle-treated and THCV-treated groups using statistical tests like ANOVA.
Visualization: THCV Anti-inflammatory Signaling Pathway
Caption: THCV inhibits LPS-induced pro-inflammatory pathways.
Neuroprotective Potential
Both CBDV and THCV have demonstrated neuroprotective properties in preclinical models, suggesting a potential role in managing neurodegenerative disorders. Their mechanisms are often linked to their anti-inflammatory and antioxidant capabilities.[12]
Preclinical Evidence
Research suggests THCV may be a promising agent for Parkinson's disease, capable of delaying disease progression and ameliorating symptoms in animal models.[13] Similarly, CBDV has shown protective effects on the cells of the blood-brain barrier under ischemic conditions, indicating potential for stroke management.[14] In models of ischemia, CBDV and cannabigerol (CBG) were found to be protective against oxygen-glucose deprivation-mediated injury in human brain microvascular endothelial cells, pericytes, and astrocytes.[14] These effects are mediated, in part, by reducing inflammatory markers like IL-6 and cell death markers like lactate dehydrogenase (LDH).[14]
Data Summary: Neuroprotective Effects of CBDV & THCV
| Cannabinoid | Disease Model | Key Finding | Citation |
| Δ⁹-THCV | Parkinson's Disease (rat) | Delayed disease progression and ameliorated symptoms. | [13] |
| CBDV | Ischemic Stroke (in vitro) | Protected blood-brain barrier cells from injury. | [14] |
| CBDV | Ischemic Stroke (in vitro, astrocytes) | Attenuated levels of IL-6 and lactate dehydrogenase (LDH). | [14] |
Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Model
This protocol is used to model ischemic injury in vitro to assess the neuroprotective effects of test compounds.
-
Cell Culture: Primary astrocytes or human brain microvascular endothelial cells are cultured to confluence in appropriate media.
-
Pre-treatment: Cells are treated with CBDV (e.g., 1 µM, 3 µM, 10 µM) or vehicle for a specified period (e.g., 1 hour) before OGD.
-
OGD Induction: The culture medium is replaced with a glucose-free medium. The cultures are then placed in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a duration modeling ischemic conditions (e.g., 4-8 hours).
-
Reperfusion: After OGD, the glucose-free medium is replaced with the original culture medium, and cells are returned to normoxic conditions for 24 hours to simulate reperfusion.
-
Endpoint Analysis: Cell viability is assessed using assays for lactate dehydrogenase (LDH) release in the medium (a marker of cell death). Levels of inflammatory cytokines (e.g., IL-6) or vascular endothelial growth factor (VEGF) in the supernatant are quantified by ELISA.
-
Data Analysis: Results from CBDV-treated cells are statistically compared to vehicle-treated control cells.
Visualization: Logic of Neuroprotective Mechanisms
Caption: Propyl-cannabinoids may confer neuroprotection.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic (PK) and toxicological profile of a compound is essential for drug development. Data for propyl-cannabinoids is emerging but remains limited compared to THC and CBD.
Pharmacokinetics
Human PK data is available for orally administered Δ⁸-THCV.[15][16] Following a single oral dose, the main detected metabolite is 11-nor-9-carboxy-Δ⁸-THCV (Δ⁸-THCV-COOH).[16][17] The time to maximum concentration (Tmax) for Δ⁸-THCV ranged from 3.8 to 5.0 hours, while for its primary metabolite, it was 4.6 to 5.3 hours.[16] The maximum concentration (Cmax) and area under the curve (AUC) appeared to be dose-linear.[16][17]
Data Summary: Pharmacokinetics of Oral Δ⁸-THCV in Humans
| Parameter | Δ⁸-THCV | Δ⁸-THCV-COOH (Metabolite) | Citation |
| Tmax (Median) | 3.8 - 5.0 hours | 4.6 - 5.3 hours | [16] |
| Cmax | Appears dose-linear | Appears dose-linear | [16] |
| AUC | Appears dose-linear | Appears dose-linear | [16] |
Toxicology
Preliminary toxicological studies on minor cannabinoids have been conducted. Short-term preclinical studies in rats involving several minor cannabinoids, including THCV, demonstrated that they were well-tolerated over a two-week period at the doses tested.[18] Studies evaluating the potential of THCV and CBDV to produce nausea, a known side effect of CB1 receptor inverse agonists, found that neither compound produced this effect in rats; in fact, they showed potential anti-nausea properties.[19]
Conclusion and Future Directions
The preliminary pharmacological screening of propyl-cannabinoids reveals a promising therapeutic profile, particularly for Cannabidivarin (CBDV) and Tetrahydrothis compound (THCV). CBDV stands out for its robust anticonvulsant effects in a range of preclinical models, operating via a CB1-independent mechanism. THCV demonstrates significant anti-inflammatory and neuroprotective potential, with defined actions on key inflammatory signaling pathways.
However, a significant knowledge gap exists for this compound (CBV) itself. As the oxidation product of THCV, it may share some pharmacological properties, but direct investigation is imperative. Future research must prioritize the following:
-
Isolation and Pharmacological Screening of CBV: A comprehensive screening of pure CBV is required to determine its activity profile across neurological and inflammatory models.
-
Mechanism of Action Studies: Elucidating the specific molecular targets for CBDV's anticonvulsant action and further exploring the neuroprotective pathways for all propyl-cannabinoids is crucial.
-
Comprehensive Toxicology: Long-term safety and tolerability studies are necessary before these compounds can advance toward clinical development.
References
- 1. Toxicological Properties of Δ9-tetrahydrocannabinol and Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metabolon.com [metabolon.com]
- 3. newphaseblends.com [newphaseblends.com]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 6. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 8. curaleafclinic.com [curaleafclinic.com]
- 9. Anti-Inflammatory Effects of Minor Cannabinoids CBC, THCV, and CBN in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effects of Minor Cannabinoids CBC, THCV, and CBN in Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cannabidiol for neurodegenerative disorders: important new clinical applications for this phytocannabinoid? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. greenmedinfo.com [greenmedinfo.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics of Oral Cannabinoid Δ8-Tetrahydrothis compound and Its Main Metabolites in Healthy Participants [dskcan.dk]
- 16. Pharmacokinetics of Oral Cannabinoid Δ8-Tetrahydrothis compound and Its Main Metabolites in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. New Publications Advance the Study of Cannabinoid Safety | ToxStrategies [toxstrategies.com]
- 19. Evaluation of the potential of the phytocannabinoids, cannabidivarin (CBDV) and Δ(9) -tetrahydrothis compound (THCV), to produce CB1 receptor inverse agonism symptoms of nausea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Cannabivarin (CBV): A Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Cannabivarin (CBV) relevant for its use in laboratory settings. The information is compiled to assist in the handling, formulation, and experimental design involving this non-psychoactive phytocannabinoid.
Core Physicochemical Data
This compound (CBV), a homolog of cannabinol (CBN), is a naturally occurring cannabinoid found in the cannabis plant. It is an oxidation product of tetrahydrothis compound (THCV). Understanding its fundamental properties is crucial for consistent and reproducible research outcomes.
| Property | Value | Source(s) |
| Chemical Formula | C₁₉H₂₂O₂ | [Cayman Chemical, n.d.; chemeurope.com, n.d.] |
| Molecular Weight | 282.38 g/mol | [chemeurope.com, n.d.] |
| Appearance | Crystalline solid | [Cayman Chemical, n.d.] |
| Melting Point | Not explicitly found in the searched literature. | |
| Boiling Point | Not explicitly found in the searched literature. Boiling points of other cannabinoids are pressure-dependent and often determined under vacuum to prevent degradation. | |
| pKa | Not explicitly found in the searched literature. The phenolic hydroxyl group suggests it is weakly acidic. | |
| UV Maximum Absorption | 212, 284, 309 nm | [Cayman Chemical, n.d.] |
| Solubility | DMF: 50 mg/mLDMSO: 50 mg/mLEthanol: 30 mg/mLMethanol: 30 mg/mLDMSO:PBS (pH 7.2) (1:3): 0.25 mg/mL | [Cayman Chemical, n.d.] |
| Stability | Stable for at least 4 years when stored at -20°C. | [Cayman Chemical, n.d.] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of cannabinoids are essential for quality control and research. Below are generalized methodologies for key experiments.
Melting Point Determination
The melting point of a crystalline solid like CBV can be determined using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered CBV sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has turned to liquid are recorded as the melting range. A narrow melting range is indicative of high purity.
Boiling Point Determination (Under Vacuum)
Due to the high boiling points and thermal lability of cannabinoids, boiling points are typically determined under reduced pressure (vacuum distillation) to prevent decomposition.
Methodology:
-
Apparatus Setup: A distillation apparatus suitable for vacuum, such as a short-path distillation setup, is used. The setup includes a boiling flask, a condenser, a receiving flask, a vacuum source, and a manometer to measure the pressure.
-
Sample Introduction: The CBV sample is placed in the boiling flask.
-
Vacuum Application: The system is evacuated to the desired pressure.
-
Heating: The sample is heated gradually.
-
Boiling Point Measurement: The temperature of the vapor at which the liquid is actively boiling and condensing is recorded as the boiling point at that specific pressure.
pKa Determination by UV-Visible Spectrophotometry
The acid dissociation constant (pKa) of a chromophore-containing molecule like CBV can be determined by measuring the change in its UV-Vis absorbance as a function of pH.
Methodology:
-
Buffer Preparation: A series of buffer solutions with a range of known pH values are prepared.
-
Sample Preparation: A stock solution of CBV in a suitable organic solvent is prepared. Aliquots of this stock solution are then diluted into each of the buffer solutions to a constant final concentration.
-
Spectrophotometric Measurement: The UV-Vis spectrum of each buffered CBV solution is recorded.
-
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of CBV have different molar absorptivities is plotted against pH. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the inflection point of the resulting sigmoidal curve.
Signaling Pathways and Molecular Interactions
While CBV is considered non-psychoactive, it interacts with several components of the nervous and sensory systems. The following diagrams illustrate the current understanding of its signaling pathways.
CBV exhibits a low binding affinity for the primary cannabinoid receptors, CB1 and CB2. This interaction is thought to modulate various cellular responses, though the precise downstream effects are still under investigation.
Studies in C. elegans have shown that the antinociceptive (pain-reducing) effects of CBV are mediated through the vanilloid receptor OSM-9 and the cannabinoid-like receptor NPR-32.[1] Activation of these receptors initiates a signal transduction cascade leading to the observed analgesic effects.
There is emerging evidence that some cannabinoids can interact with the serotonin system. For instance, the related compound Tetrahydrothis compound (THCV) has been shown to enhance the activation of the 5-HT1A receptor. While direct evidence for CBV is still needed, this represents a potential pathway for its pharmacological effects on mood and anxiety.
References
An In-depth Technical Guide to the Differentiation of Cannabivarin (CBV) and Cannabidivarin (CBDV)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of two key minor cannabinoids, Cannabivarin (CBV) and Cannabidivarin (CBDV). As the landscape of cannabinoid research expands, a clear understanding of the distinct physicochemical, pharmacokinetic, and pharmacodynamic properties of these compounds is crucial for the advancement of therapeutic development. This document offers a data-driven comparison, details established experimental protocols for their differentiation and analysis, and visualizes their known and hypothesized signaling pathways to facilitate further research and drug development endeavors.
Core Physicochemical and Structural Differences
This compound (CBV) and Cannabidivarin (CBDV) are both non-psychoactive phytocannabinoids found in the Cannabis sativa plant. While they share a similar nomenclature, their chemical structures, origins, and physicochemical properties exhibit key distinctions that underpin their unique biological activities.
CBV is an oxidation product of tetrahydrothis compound (THCV) and is structurally analogous to cannabinol (CBN), featuring a propyl side chain.[1][2] In contrast, CBDV is a homolog of cannabidiol (CBD), characterized by a propyl side chain instead of the pentyl chain found in CBD.[3] This seemingly minor difference in the alkyl side chain length between CBDV and its more famous counterpart, CBD, significantly influences their interaction with biological targets.
The structural difference between CBV and CBDV is more pronounced. CBV possesses a dibenzopyran ring structure, whereas CBDV has a biphenyl structure with a cyclohexene ring. These structural variations are reflected in their molecular formulas and weights.
Table 1: Comparative Physicochemical Properties of CBV and CBDV
| Property | This compound (CBV) | Cannabidivarin (CBDV) |
| Molecular Formula | C₁₉H₂₂O₂[4] | C₁₉H₂₆O₂[5] |
| Molecular Weight | 282.4 g/mol [6] | 286.4 g/mol [5] |
| Chemical Structure | Analog of Cannabinol (CBN)[1] | Analog of Cannabidiol (CBD)[3] |
| Origin | Oxidation product of THCV[1] | Biosynthesized from cannabigerovarinic acid (CBGVA) |
| Solubility | Soluble in DMF (50 mg/ml), DMSO (50 mg/ml), Ethanol (30 mg/ml), Methanol (30 mg/ml)[6] | Low water solubility[5] |
| LogP (Predicted) | Data not available | ~5.8 |
| pKa (Predicted) | Data not available | ~9.9 |
Note: Predicted LogP and pKa values for CBDV are based on computational models and may vary. Experimental data for CBV is limited.
Pharmacodynamics and Mechanism of Action
The pharmacological profiles of CBV and CBDV are distinct, largely due to their structural differences. Research into CBDV is more extensive, with a growing body of evidence supporting its potential therapeutic applications, particularly in the realm of epilepsy. In contrast, the pharmacological activity of CBV is less well-characterized.
Cannabidivarin (CBDV):
CBDV is noted for its anticonvulsant properties, which are believed to be mediated through mechanisms independent of the canonical cannabinoid receptors, CB1 and CB2.[7][8] Preclinical studies have demonstrated its efficacy in various seizure models.[7][8] The primary molecular targets of CBDV that have been identified include:
-
Transient Receptor Potential (TRP) Channels: CBDV acts as an agonist at TRPV1, TRPV2, and TRPA1 channels.[3] The activation and subsequent desensitization of these channels, particularly TRPV1, are thought to contribute to the reduction of neuronal hyperexcitability, a key factor in seizure activity.[3]
-
G-Protein Coupled Receptor 55 (GPR55): CBDV's interaction with this orphan receptor is also being investigated as a potential contributor to its pharmacological effects.
This compound (CBV):
The mechanism of action for CBV is not well-elucidated, and there is a significant lack of preclinical research on its pharmacological effects. It is known to be a non-psychoactive compound.[1] Given its structural similarity to other cannabinoids, it is hypothesized to interact with the endocannabinoid system, but its specific molecular targets and signaling pathways remain largely unknown.[9] Preliminary research suggests potential anti-inflammatory and neuroprotective properties, but further investigation is required to substantiate these claims.[9]
Table 2: Comparative Pharmacological Properties of CBV and CBDV
| Parameter | This compound (CBV) | Cannabidivarin (CBDV) |
| Primary Therapeutic Area of Interest | Largely unexplored; potential anti-inflammatory and neuroprotective effects suggested[9] | Epilepsy, Autism Spectrum Disorder[7][8] |
| Known Molecular Targets | Low affinity for CB1 and CB2 receptors[10] | Agonist of TRPV1, TRPV2, TRPA1 channels[3] |
| Mechanism of Action | Largely unknown | Reduction of neuronal hyperexcitability, CB1/CB2 receptor-independent anticonvulsant effects[3][7][8] |
| Psychoactivity | Non-psychoactive[1] | Non-psychoactive[3] |
Pharmacokinetics: A Comparative Overview
The absorption, distribution, metabolism, and excretion (ADME) profiles of CBV and CBDV are critical for determining their therapeutic potential and dosing regimens. As with other areas, pharmacokinetic data for CBDV is more readily available than for CBV.
Cannabidivarin (CBDV):
Studies in animal models have provided initial insights into the pharmacokinetics of CBDV. Following oral administration in mice, CBDV is readily absorbed and penetrates the blood-brain barrier.
This compound (CBV):
There is a significant lack of published pharmacokinetic data for CBV. Its metabolic pathways and excretion profiles have not been extensively studied.
Table 3: Comparative Pharmacokinetic Parameters of CBV and CBDV (Animal Models)
| Parameter | This compound (CBV) | Cannabidivarin (CBDV) |
| Bioavailability (Oral) | Data not available | Poor (~6% in humans, extrapolated from similar cannabinoids)[5] |
| Tmax (Plasma, Oral, Mouse) | Data not available | 30 minutes[5] |
| Cmax (Plasma, Oral, Mouse) | Data not available | 0.47 µg/mL[5] |
| Tmax (Brain, Oral, Mouse) | Data not available | 60 minutes[5] |
| Cmax (Brain, Oral, Mouse) | Data not available | 0.94 µg/mL[5] |
| Metabolism | Largely uncharacterized | In vitro studies suggest it is a high clearance drug[11] |
Experimental Protocols for Differentiation and Quantification
The accurate differentiation and quantification of CBV and CBDV in various matrices, such as plant material, extracts, and biological fluids, are essential for research, quality control, and clinical development. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the preferred analytical techniques.
UPLC-MS/MS Method for Simultaneous Quantification
This protocol outlines a general method for the simultaneous separation and quantification of CBV and CBDV. Optimization will be required based on the specific instrumentation and matrix.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the cannabinoids. A representative gradient might be:
-
0-1 min: 30% B
-
1-8 min: Ramp to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 30% B
-
10.1-12 min: Re-equilibration at 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for CBV and CBDV are monitored. These transitions need to be optimized for the specific instrument.
-
CBV (Example): Precursor ion (m/z) 283.2 → Product ions (e.g., m/z 193.1, 215.1)
-
CBDV (Example): Precursor ion (m/z) 287.2 → Product ions (e.g., m/z 135.1, 193.1)
-
-
Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and cone gas flow should be optimized for maximum sensitivity.
Sample Preparation:
-
Plant Material/Extracts: Extraction with a suitable organic solvent (e.g., methanol, ethanol, or acetonitrile) followed by filtration.
-
Biological Fluids (Plasma/Urine): Protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) followed by reconstitution in the initial mobile phase.
Quantification:
-
A calibration curve is constructed using certified reference standards of CBV and CBDV.
-
Stable isotope-labeled internal standards for CBV and CBDV are recommended for the most accurate quantification.
Signaling Pathways and Experimental Workflows
Visualizing the known and hypothesized signaling pathways and the experimental workflow for differentiating CBV and CBDV can provide a clearer understanding of their biological activities and the methods used to study them.
References
- 1. newphaseblends.com [newphaseblends.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (CBV) (unlabeled) 1000 µg/mL in methanol - Cambridge Isotope Laboratories, ULM-10916-1.2 [isotope.com]
- 4. This compound | C19H22O2 | CID 622545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In Vitro Phase I Metabolism of CRV431, a Novel Oral Drug Candidate for Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Preclinical safety and efficacy of cannabidivarin for early life seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical safety and efficacy of cannabidivarin for early life seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hempati.com [hempati.com]
- 10. metabolon.com [metabolon.com]
- 11. The In Vitro Pharmacology of Cannabidivarin (CBDV) [harvest.usask.ca]
An In-Depth Technical Guide to the Structural and Functional Relationship Between Cannabivarin (CBV) and Tetrahydrocannabivarin (THCV)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structural, biosynthetic, and pharmacological relationship between the phytocannabinoids Cannabivarin (CBV) and Tetrahydrothis compound (THCV). It details their distinct chemical properties, outlines their interconnected biosynthetic pathways, and explores their differential interactions with cannabinoid receptors and other cellular targets. This document is intended to serve as a resource for researchers and professionals in the fields of cannabinoid chemistry, pharmacology, and therapeutic development, offering a consolidated repository of quantitative data, experimental methodologies, and visual representations of key biological processes.
Introduction: A Tale of Two Varin Cannabinoids
This compound (CBV) and Tetrahydrothis compound (THCV) are propyl-chain homologues of the more well-known cannabinoids Cannabinol (CBN) and Tetrahydrocannabinol (THC), respectively. The defining structural feature of these "varin" cannabinoids is a three-carbon (propyl) side chain, in contrast to the five-carbon (pentyl) side chain found in their more abundant counterparts. This seemingly minor structural variation leads to significant differences in their biosynthetic origins, physicochemical properties, and pharmacological activities. While THCV has garnered considerable attention for its unique, dose-dependent effects on the endocannabinoid system, CBV remains a less-studied component of the cannabis chemovar. This guide aims to elucidate the intricate relationship between these two molecules, providing a foundational understanding for future research and drug development endeavors.
Structural Relationship and Physicochemical Properties
The fundamental structural relationship between CBV and THCV is one of oxidation. CBV is the oxidized derivative of THCV, analogous to the conversion of THC to CBN.[1] This transformation involves the aromatization of the cyclohexene ring in the dibenzopyran core of THCV.
Table 1: Physicochemical Properties of this compound (CBV) and Tetrahydrothis compound (THCV)
| Property | This compound (CBV) | Tetrahydrothis compound (THCV) |
| Molecular Formula | C₁₉H₂₂O₂ | C₁₉H₂₆O₂ |
| Molar Mass | 282.38 g/mol [2] | 286.415 g/mol [3] |
| Topological Polar Surface Area (TPSA) | 29.5 Ų[2] | 40.46 Ų |
| logP (Octanol-Water Partition Coefficient) | Not explicitly found, but expected to be high | 4.58 |
| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 30 mg/ml, Methanol: 30 mg/ml[4] | LogS: -5.41[5] |
| Structural Features | Aromatic dibenzopyran ring, propyl side chain | Partially saturated dibenzopyran ring, propyl side chain |
Biosynthesis and Chemical Synthesis
Biosynthesis
The biosynthetic pathway of THCV diverges from that of THC at the initial precursor stage. Instead of olivetolic acid, the precursor for pentyl cannabinoids, THCV's synthesis begins with divarinolic acid.
-
Formation of Cannabigerovarinic Acid (CBGVA): Geranyl pyrophosphate combines with divarinolic acid to produce cannabigerovarinic acid (CBGVA).[3]
-
Conversion to Tetrahydrocannabivarinic Acid (THCVA): The enzyme THCV synthase facilitates the cyclization of CBGVA to form tetrahydrocannabivarinic acid (THCVA).[3]
-
Decarboxylation to THCV: Through the application of heat or exposure to UV light, THCVA undergoes decarboxylation to yield the active compound, THCV.[3]
-
Oxidation to CBV: CBV is not directly synthesized by the plant's enzymatic machinery but is rather a degradation product formed from the oxidation of THCV.[1]
Biosynthesis of THCV and its conversion to CBV.
Experimental Protocols for Synthesis
A patented method describes the bioenzymatic synthesis of THCV and its subsequent conversion to CBV.[3]
-
THCV Synthesis: Cannabigerovarinic acid (CBGVA) is contacted with the enzyme THCA synthase to produce tetrahydrocannabivarinic acid (THCVA). The THCVA is then decarboxylated, either within the bioreactor by applying UV light or heat, or after isolation by treatment with sodium bicarbonate, to yield THCV.[3]
-
CBV Synthesis from THCV: The synthesis of CBV is achieved through the oxidation of THCV. A dilute solution of THCV is rapidly stirred while being exposed to UV light for a period of 1-24 hours, or a stream of air is bubbled through the solution.[3]
A method for the synthesis of (-)-trans-Δ⁹-THCV involves the reaction of cannabidivarin (CBDV) with a Lewis acid, such as zinc chloride, in a suitable solvent. The reaction conditions, including temperature and time, are optimized to favor the formation of the Δ⁹ isomer over the Δ⁸ isomer.
A patented method for the selective aromatization of cannabinoids describes the oxidation of THCV to CBV. In this process, THCV is reacted with 3,5-di-tert-butyl-1,2-benzoquinone in a suitable solvent. After stirring for a specified time, the reaction mixture is treated with a reducing agent, and the solvent is removed. The resulting residue is then purified to yield CBV.
Pharmacology and Receptor Interactions
Tetrahydrothis compound (THCV)
THCV exhibits a complex and dose-dependent pharmacological profile, primarily through its interaction with the cannabinoid receptors CB1 and CB2.
-
CB1 Receptor: At low doses, THCV acts as a neutral antagonist at the CB1 receptor.[5] However, at higher doses, it can act as a partial agonist.[6] This dual activity is a key differentiator from THC, which is a partial agonist at CB1 receptors.
-
CB2 Receptor: THCV is a partial agonist at the CB2 receptor.[5]
-
Other Targets: THCV has also been shown to interact with other receptors, including GPR55, and various transient receptor potential (TRP) channels, such as TRPV2.[7] It may also activate 5-HT1A receptors.[7]
Table 2: Receptor Binding Affinities of THCV
| Receptor | Ligand | Kᵢ (nM) | Assay Type |
| CB1 | Δ⁹-THCV | 75.4 | Radioligand displacement |
| CB2 | Δ⁹-THCV | 62.8 | Radioligand displacement |
This compound (CBV)
The pharmacology of CBV is less well-characterized compared to THCV. It is generally considered non-psychoactive and has been reported to have a low affinity for both CB1 and CB2 receptors.[8] However, recent research suggests that CBV may exert its effects through other mechanisms. A study using the nematode C. elegans as a model organism indicated that the antinociceptive effects of CBV are mediated by the vanilloid receptor OSM-9 and the cannabinoid-like receptor NPR-32.[9] There is also evidence to suggest that CBV can bind to the ACE2 receptor.[8]
Signaling Pathways
The interaction of THCV and CBV with their respective receptors initiates a cascade of intracellular signaling events.
THCV Signaling Pathways
As a G-protein coupled receptor (GPCR) ligand, THCV's binding to CB1 and CB2 receptors modulates downstream signaling pathways.
-
CB1 Receptor (Antagonist at low doses): By blocking the CB1 receptor, THCV can inhibit the downstream signaling typically initiated by endocannabinoids or other CB1 agonists. This includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.
THCV as a CB1 receptor antagonist at low doses.
-
CB2 Receptor (Partial Agonist): As a partial agonist at the CB2 receptor, THCV can activate signaling pathways involved in immunomodulation. This can lead to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways.
THCV as a CB2 receptor partial agonist.
CBV Signaling Pathways
Given the limited research on CBV's direct interaction with classical cannabinoid receptors, its signaling pathways are less defined. However, based on its interaction with vanilloid and cannabinoid-like receptors in C. elegans, a potential signaling mechanism can be proposed.
Proposed signaling of CBV via non-classical receptors.
Conclusion and Future Directions
The structural relationship between this compound and Tetrahydrothis compound, rooted in a simple oxidation reaction, gives rise to a fascinating divergence in their pharmacological profiles. THCV's dualistic activity at the CB1 receptor and its interactions with other cellular targets make it a compelling candidate for therapeutic development, particularly in the areas of appetite regulation and metabolic disorders. While CBV remains a more enigmatic compound, emerging research suggests that its biological activities may be mediated through non-classical cannabinoid pathways, opening new avenues for investigation.
For drug development professionals, a thorough understanding of the subtle yet significant differences between these two varin cannabinoids is crucial. Future research should focus on:
-
Elucidating the detailed pharmacology of CBV: Comprehensive receptor binding studies and functional assays are needed to identify and characterize the primary molecular targets of CBV.
-
Investigating the therapeutic potential of both compounds: Preclinical and clinical studies are warranted to explore the therapeutic applications of THCV and CBV in a range of disease models.
-
Optimizing synthetic routes: The development of efficient and scalable synthetic methods for both THCV and CBV is essential for advancing their research and potential commercialization.
By building upon the foundational knowledge presented in this guide, the scientific community can unlock the full therapeutic potential of these unique phytocannabinoids.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C19H22O2 | CID 622545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2017175064A1 - Bioenzymatic synthesis of tetrahydrothis compound (thc-v), cannabinol (cbn), and this compound (cbv) and their use as therapeutic agents - Google Patents [patents.google.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Are cannabidiol and Δ9-tetrahydrothis compound negative modulators of the endocannabinoid system? A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cannabisandhealth.org [cannabisandhealth.org]
- 7. Tetrahydrothis compound | C19H26O2 | CID 93147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. metabolon.com [metabolon.com]
- 9. biorxiv.org [biorxiv.org]
Degradation of Cannabivarin (CBV): A Technical Guide to Stability and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabivarin (CBV) is a non-psychoactive cannabinoid found in the Cannabis sativa plant. As interest in the therapeutic potential of minor cannabinoids grows, a thorough understanding of their stability and degradation profiles is paramount for the development of safe, effective, and stable pharmaceutical products. This technical guide provides a comprehensive overview of the anticipated degradation pathways of CBV under various storage conditions, drawing upon existing research on cannabinoids, particularly the structurally similar cannabidiol (CBD). Due to the limited availability of specific quantitative data for CBV, this guide leverages the extensive research on CBD as a predictive framework.
Environmental factors such as heat, light, and oxygen can significantly impact the chemical integrity of cannabinoids, leading to the formation of various degradation products.[1] These degradants may have altered pharmacological activity, potentially impacting the efficacy and safety of CBV-containing products. Therefore, a robust understanding of CBV's degradation pathways is crucial for establishing appropriate storage conditions, shelf-life, and for the development of stability-indicating analytical methods.
Predicted Degradation Pathways of this compound
Based on the known degradation pathways of other cannabinoids like CBD and THC, CBV is likely susceptible to degradation through several mechanisms, including oxidation, thermal degradation, and photodegradation.[1][2][3]
Oxidative Degradation
Oxidation is a primary degradation pathway for many cannabinoids.[2] The presence of oxygen can lead to the formation of various oxidized derivatives. For CBV, this could result in the formation of this compound-Quinone (CBVQ), analogous to the formation of Cannabidiol-Quinone (CBDQ or HU-331) from CBD. Further oxidation could lead to the formation of hydroxylated and other oxygenated derivatives.
Thermal Degradation
Elevated temperatures can induce decarboxylation of the acidic precursor, cannabivarinic acid (CBVA), to form CBV.[4] Further heating of CBV can lead to isomerization and other degradation reactions. In the presence of heat, cannabinoids can undergo cyclization reactions. For instance, under acidic conditions and heat, CBD is known to cyclize to form various isomers of tetrahydrocannabinol (THC).[5] It is plausible that CBV could undergo a similar transformation to form isomers of tetrahydrothis compound (THCV).
Photodegradation
Exposure to light, particularly UV radiation, is a significant factor in cannabinoid degradation.[3][6] Photodegradation can lead to the formation of a variety of byproducts. For example, Δ9-THC is known to degrade to cannabinol (CBN) upon exposure to light and air.[2] It is anticipated that CBV may also degrade into various photoproducts, the identities of which require further investigation.
Quantitative Analysis of Cannabinoid Degradation (Predictive for CBV)
While specific quantitative data for CBV degradation is scarce, the following tables summarize typical degradation patterns observed for cannabinoids like CBD and THC under various stress conditions. This data serves as a valuable predictive tool for estimating the stability of CBV.
Table 1: Predicted Degradation of this compound under Different Storage Conditions (Based on Analogous Cannabinoid Data)
| Storage Condition | Temperature (°C) | Light Exposure | Predicted CBV Degradation | Potential Degradation Products |
| Accelerated (Thermal) | 40 - 80°C | Dark | Significant | Isomers of THCV, Oxidized CBV derivatives |
| Accelerated (Photolytic) | Ambient | UV/Visible Light | Significant | Photolytic adducts, CBN-type compounds |
| Oxidative Stress | Ambient | Air/Oxidizing Agent | Moderate to Significant | CBVQ, Hydroxylated CBV |
| Long-term (Recommended) | 2-8°C | Dark | Minimal | Trace amounts of oxidized derivatives |
| Long-term (Ambient) | 20-25°C | Dark | Moderate | Isomers of THCV, Oxidized CBV derivatives |
Table 2: Illustrative Kinetic Data for Cannabinoid Degradation (Model for CBV)
| Cannabinoid | Condition | Rate Constant (k) | Half-life (t½) | Reference |
| CBD | Simulated Gastric Fluid (pH 1.2) | 0.031 min⁻¹ | ~22 min | [7] |
| Δ9-THC | 22°C, with light exposure | Varies | ~4 years for near 100% degradation | [8] |
| Δ9-THC | 4°C, in the dark | Varies | Slower than at 22°C with light | [8] |
Experimental Protocols
To accurately assess the stability of CBV and identify its degradation products, well-defined experimental protocols are essential. The following methodologies are based on established practices for cannabinoid analysis and can be adapted for CBV-specific studies.
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][9]
1. Preparation of CBV Stock Solution:
-
Prepare a stock solution of CBV in a suitable solvent (e.g., methanol, ethanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the CBV stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the CBV stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the CBV stock solution with a controlled concentration of an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Store the CBV stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) in the dark.
-
Photodegradation: Expose the CBV stock solution to a controlled light source (e.g., UV-A and visible light) in a photostability chamber for a defined duration. A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.[6]
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
Stability-Indicating Analytical Method (HPLC-UV/MS)
A validated stability-indicating method is required to separate and quantify CBV from its potential degradation products.
1. Chromatographic System:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) and/or a Mass Spectrometer.
-
Column: A C18 reversed-phase column is commonly used for cannabinoid analysis.
-
Mobile Phase: A gradient elution with a mixture of water (often with an acid modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.8 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where CBV and its potential degradants absorb (e.g., ~220-230 nm). Mass spectrometry provides structural information for identification of unknown degradants.
2. Method Validation:
-
The analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[10] The specificity is demonstrated by the ability of the method to resolve CBV from its degradation products generated during forced degradation studies.
Visualizations
Predicted Degradation Pathways of this compound
Caption: Predicted degradation pathways of this compound (CBV) under different stress conditions.
Experimental Workflow for CBV Forced Degradation Study
Caption: General experimental workflow for conducting a forced degradation study of this compound (CBV).
Conclusion
While specific data on the degradation of this compound is still emerging, the extensive research on structurally similar cannabinoids provides a strong foundation for predicting its stability profile. This technical guide outlines the probable degradation pathways of CBV under various storage and stress conditions and provides detailed experimental protocols for its analysis. For researchers, scientists, and drug development professionals, a proactive approach to understanding and mitigating degradation is essential for ensuring the quality, safety, and efficacy of CBV-based products. Further research focusing specifically on the quantitative degradation kinetics and structural elucidation of CBV degradants is warranted to build upon this predictive framework.
References
- 1. Characterizing the degradation of cannabidiol in an e-liquid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anresco.com [anresco.com]
- 6. jpionline.org [jpionline.org]
- 7. Identification of Psychoactive Degradants of Cannabidiol in Simulated Gastric and Physiological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of time and storage conditions on the composition of hashish and marijuana samples: A four-year study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for identifying and analyzing minor cannabinoids related to Cannabivarin (CBV) in cannabis plant extracts. It covers the biosynthetic origins of these compounds, detailed experimental protocols for their extraction and analysis, and data on their quantification. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cannabis research.
Introduction to this compound and Related Minor Cannabinoids
This compound (CBV) is a non-psychoactive cannabinoid found in minor quantities in the Cannabis sativa L. plant.[1][2] It is an analogue of cannabinol (CBN), featuring a propyl side chain instead of the more common pentyl side chain found in major cannabinoids like THC and CBD.[1] CBV is an oxidation product of tetrahydrothis compound (THCV).[1] The family of varin-type cannabinoids, all characterized by this three-carbon side chain, includes several other minor compounds of increasing research interest. These include:
-
Cannabidivarin (CBDV): A non-psychoactive propyl homologue of cannabidiol (CBD).
-
Tetrahydrothis compound (THCV): A propyl analogue of tetrahydrocannabinol (THC), which may exhibit different pharmacological properties.[3]
-
Cannabigerovarin (CBGV): The propyl homologue of cannabigerol (CBG), considered a precursor to other varin-type cannabinoids.[4][5]
-
Cannabichromevarin (CBCV): The propyl homologue of cannabichromene (CBC).[6]
The identification and quantification of these minor cannabinoids are crucial for understanding the full chemical profile of cannabis extracts and for the development of targeted therapeutic applications.
Biosynthesis of Varin-Type Cannabinoids
The biosynthesis of varin-type cannabinoids parallels that of their more abundant pentyl counterparts. The key difference lies in the initial precursor molecule. Instead of olivetolic acid (OA), the biosynthesis of varin cannabinoids begins with divarinic acid (DA), which is formed from butyryl-CoA.[7]
Geranyl pyrophosphate (GPP) is then combined with divarinic acid by the enzyme cannabigerovarinic acid synthase (CBGVAS) to form cannabigerovarinic acid (CBGVA), the "mother" varin cannabinoid.[7][8] From CBGVA, specific synthases catalyze the formation of other acidic varin cannabinoids:
-
Tetrahydrocannabivarinic acid (THCVA) synthase converts CBGVA to THCVA.
-
Cannabidivarinic acid (CBDVA) synthase converts CBGVA to CBDVA.
-
Cannabichromevarinic acid (CBCVA) synthase converts CBGVA to CBCVA.
Finally, non-enzymatic decarboxylation, typically through heat or light exposure, converts these acidic forms into their neutral counterparts: THCV, CBDV, and CBCV, respectively.[7] CBV is then formed through the oxidation of THCV.[1]
Experimental Protocols
The accurate identification and quantification of minor cannabinoids require robust and sensitive analytical methodologies. The following sections detail the key experimental steps.
Sample Preparation and Extraction
A critical first step in the analysis of cannabinoids is the efficient extraction from the plant matrix.
Protocol: Ultrasound-Assisted Solvent Extraction
-
Homogenization: Dry the cannabis plant material (e.g., flowers, leaves) and grind it into a fine powder to ensure a representative sample and increase the surface area for extraction.
-
Solvent Addition: Weigh a precise amount of the homogenized plant material (e.g., 1 gram) and place it in a suitable vessel. Add a measured volume of a suitable solvent. Ethanol and methanol are commonly used for their high extraction efficiency for cannabinoids.[6] A typical ratio is 10 mL of solvent per 1 gram of plant material.
-
Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for a specified period, for instance, 30 minutes. Ultrasound-assisted extraction enhances solvent penetration and accelerates the release of cannabinoids from the plant matrix.
-
Centrifugation and Filtration: After extraction, centrifuge the mixture to separate the solid plant material from the solvent. Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter that could interfere with chromatographic analysis.
-
Dilution: Depending on the expected concentration of cannabinoids and the sensitivity of the analytical instrument, the extract may need to be diluted with the mobile phase to fall within the linear range of the calibration curve.
Chromatographic Separation and Mass Spectrometric Detection
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of cannabinoids due to its high sensitivity and specificity, and its ability to quantify both acidic and neutral forms without derivatization.[7][9] Gas chromatography-mass spectrometry (GC-MS) is also a powerful tool, particularly for neutral cannabinoids, but requires derivatization to analyze acidic cannabinoids.[6]
Protocol: LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used for cannabinoid separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid helps to improve peak shape.
-
Gradient Program: A typical gradient might start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B to elute the more nonpolar cannabinoids.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is commonly employed.
Table 1: Example LC-MS/MS Parameters for Varin Cannabinoid Analysis
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| MS System | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | See Table 2 |
Table 2: Example MRM Transitions for Varin Cannabinoids
| Cannabinoid | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| CBDV | 287.2 | 187.1 | 25 |
| THCV | 287.2 | 135.1 | 30 |
| CBGV | 289.2 | 123.1 | 20 |
| CBV | 283.2 | 223.1 | 28 |
| CBCV | 287.2 | 123.1 | 22 |
| CBDVA | 331.2 | 285.1 | 20 |
| THCVA | 331.2 | 179.1 | 25 |
| CBGVA | 333.2 | 247.1 | 20 |
Note: These are example values and should be optimized for the specific instrument and conditions used.
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of neutral cannabinoids, GC-MS offers excellent chromatographic resolution.
Protocol: GC-MS Analysis
-
Derivatization (for acidic cannabinoids): To prevent decarboxylation in the hot GC inlet, acidic cannabinoids must be derivatized, for example, by silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
GC System: A gas chromatograph with a capillary column suitable for cannabinoid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the cannabinoids based on their boiling points and interaction with the stationary phase.
-
Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization: Electron ionization (EI) at 70 eV.
Table 3: Common Mass Fragments for Varin Cannabinoids in GC-MS (as TMS derivatives for acidic forms)
| Cannabinoid | Key Mass Fragments (m/z) |
| CBDV | 286 (M+), 231, 187 |
| THCV | 286 (M+), 271, 231, 187 |
| CBGV | 288 (M+), 231, 188 |
| CBV | 282 (M+), 267, 223 |
| CBDVA (TMS) | 402 (M+), 387, 317 |
| THCVA (TMS) | 402 (M+), 387, 317 |
| CBGVA (TMS) | 404 (M+), 389, 319 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of cannabinoids. While not typically used for routine quantification due to lower sensitivity compared to MS, it is invaluable for identifying novel or unknown cannabinoids and for confirming the structure of isolated compounds. 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, provide detailed information about the molecular structure.
Quantitative Analysis
The concentration of minor cannabinoids, including those related to CBV, can vary significantly between different cannabis strains.[10] Quantitative analysis is essential for characterizing extracts and for dose-dependent studies.
Table 4: Reported Concentration Ranges of Minor Varin Cannabinoids in Cannabis Plant Material
| Cannabinoid | Concentration Range (% dry weight) | Reference |
| CBDV | 0.01 - 0.5 | [11] |
| THCV | 0.01 - 1.2 | [3][11] |
| CBGV | 0.01 - 0.1 | [11] |
| CBV | Typically below detection limits | - |
| CBCV | Typically below detection limits | - |
Note: These are general ranges, and concentrations can vary widely based on the specific cannabis cultivar, growing conditions, and harvesting time.
Conclusion
The identification and analysis of minor cannabinoids related to this compound are becoming increasingly important in cannabis science. The methodologies outlined in this guide, particularly LC-MS/MS, provide the necessary sensitivity and selectivity for the accurate detection and quantification of these compounds. Further research is needed to fully characterize the pharmacological properties of these minor cannabinoids and to identify and quantify the full spectrum of these compounds in various cannabis chemovars. This will undoubtedly open new avenues for therapeutic applications and a more complete understanding of the cannabis plant's complex chemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. growshops.fr [growshops.fr]
- 3. d-nb.info [d-nb.info]
- 4. Cannabigerovarin (CBGV) [benchchem.com]
- 5. cannakeys.com [cannakeys.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. trichomeanalytical.com [trichomeanalytical.com]
- 8. sqdc.ca [sqdc.ca]
- 9. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of the cannabinoid content of strains available in the New Jersey Medicinal Marijuana Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
High-Yield Extraction of Cannabivarin (CBV) from Cannabis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabivarin (CBV) is a non-psychoactive cannabinoid found in the cannabis plant. It is an oxidized form of tetrahydrothis compound (THCV)[1][2][3]. While research into its specific therapeutic properties is still emerging, the demand for high-purity CBV for research and pharmaceutical development is growing. This document provides detailed application notes and protocols for the high-yield extraction and purification of CBV from cannabis plant material. The methodologies described focus on maximizing the recovery of this minor cannabinoid through optimized extraction and purification strategies.
Given that CBV is often present in low concentrations, achieving a high yield begins with the selection of appropriate starting material. Strains of cannabis that are known to have a higher content of Cannabidivarin (CBDV), the precursor to CBV, are ideal candidates for obtaining higher yields of CBV.
Selection of High-Cannabidivarin (CBDV) Cannabis Strains
The concentration of CBDV, and consequently the potential yield of CBV, varies significantly among cannabis cultivars. Landrace Indica strains from regions like Africa and Asia are often reported to contain higher levels of CBDV[4][5]. Additionally, several commercially available strains have been specifically bred for higher CBDV content.
Table 1: Cannabis Strains with Reported High CBDV Content
| Strain Name | Type | Reported CBDV Content | Other Notable Cannabinoids |
| Royal CBDV | Sativa-dominant Hybrid | ~5% | ~5% CBD, <0.3% THC |
| Pine Walker CBDV | Indica-dominant | High (specific percentage varies) | High in CBD |
| Royal Medic | Sativa-dominant | Moderate (specific percentage varies) | ~12% CBD, ~10% THC |
| Painkiller XL | Sativa-dominant | Moderate (specific percentage varies) | ~9% CBD, ~9% THC |
| Medical Mass | Indica-dominant | Moderate (specific percentage varies) | High in CBD |
| Landrace Strains (Africa/Asia) | Indica | Varies | Varies |
Note: Cannabinoid content can be influenced by growing conditions and specific phenotypes. It is recommended to perform analytical testing on the starting material to confirm the CBDV/CBV content.
Extraction Methodologies
Two primary extraction methods are detailed here for obtaining a crude extract rich in cannabinoids, including CBV: Supercritical CO2 Extraction and Cold Ethanol Extraction.
Supercritical CO2 Extraction
Supercritical CO2 extraction is a highly tunable and efficient method for selectively extracting cannabinoids. By manipulating temperature and pressure, the solvency of CO2 can be adjusted to target specific compounds.[6]
Experimental Protocol: Supercritical CO2 Extraction of CBV-Rich Cannabis
Objective: To extract cannabinoids, including CBV, from high-CBDV cannabis biomass using supercritical CO2.
Materials:
-
Dried and ground high-CBDV cannabis flower or trim (particle size <0.5 mm)
-
Supercritical CO2 extraction system
-
Food-grade carbon dioxide
Procedure:
-
Preparation: Ensure the cannabis biomass is thoroughly dried (moisture content <10%) and coarsely ground.
-
Loading the Extractor: Pack the ground cannabis material uniformly into the extraction vessel to prevent channeling of the supercritical fluid.
-
Setting Parameters:
-
Temperature: Set the extraction vessel temperature to 40-60°C.
-
Pressure: Pressurize the system to 150-250 bar.
-
CO2 Flow Rate: Maintain a consistent flow rate as per the system's specifications.
-
-
Extraction: Initiate the flow of supercritical CO2 through the biomass. The cannabinoids will dissolve in the supercritical fluid.
-
Fractional Separation (Optional but Recommended): Utilize a series of separators at different pressures and temperatures to fractionate the extract. This can help in the initial separation of different classes of compounds.
-
Separator 1 (Higher Pressure, Lower Temperature): To precipitate heavier waxes and lipids.
-
Separator 2 (Lower Pressure, Higher Temperature): To collect the cannabinoid-rich fraction.
-
-
Collection: The crude CBV-rich extract is collected from the separator.
-
Post-Extraction: The crude extract will likely contain waxes and other impurities that will require further purification.
Table 2: Supercritical CO2 Extraction Parameters for Cannabinoids
| Parameter | Range | Rationale |
| Pressure | 150 - 250 bar | Balances yield and selectivity. Higher pressures can increase yield but may also extract more undesirable compounds. |
| Temperature | 40 - 60 °C | Affects the density and solvating power of CO2. Higher temperatures can decrease the extraction of some volatile terpenes. |
| CO2 Flow Rate | System Dependent | A higher flow rate can reduce extraction time but may decrease efficiency if not optimized. |
| Extraction Time | 1 - 4 hours | Dependent on the volume of material and system efficiency. |
Workflow Diagram: Supercritical CO2 Extraction
Caption: Workflow for Supercritical CO2 Extraction of CBV.
Cold Ethanol Extraction
Cold ethanol extraction is a scalable and efficient method for extracting cannabinoids. Performing the extraction at low temperatures minimizes the co-extraction of undesirable compounds like chlorophyll and waxes, reducing the need for extensive post-processing.[7][8][9][10]
Experimental Protocol: Cold Ethanol Extraction of CBV-Rich Cannabis
Objective: To extract cannabinoids, including CBV, from high-CBDV cannabis biomass using cold ethanol.
Materials:
-
Dried and ground high-CBDV cannabis flower or trim (particle size <0.5 mm)
-
Food-grade ethanol (95% or higher)
-
Extraction vessel (e.g., stainless steel tank with agitation)
-
Filtration system (e.g., Buchner funnel with filter paper or a centrifugal filter)
-
Rotary evaporator
Procedure:
-
Preparation: Chill the ethanol to at least -40°C.
-
Extraction:
-
Submerge the ground cannabis biomass in the cold ethanol in the extraction vessel. A common solvent-to-biomass ratio is 10:1 (L:kg).
-
Agitate the mixture for a short duration (e.g., 10-15 minutes) to ensure thorough mixing and extraction.
-
-
Filtration: Quickly filter the mixture while still cold to separate the ethanol-cannabinoid solution (miscella) from the plant material.
-
Solvent Recovery: Remove the ethanol from the miscella using a rotary evaporator under reduced pressure and a temperature below 40°C to prevent degradation of cannabinoids.
-
Collection: The resulting oleoresin is the crude CBV-rich extract.
Table 3: Cold Ethanol Extraction Parameters
| Parameter | Value/Range | Rationale |
| Ethanol Temperature | -40°C to -20°C | Minimizes the extraction of chlorophyll and waxes. |
| Solvent-to-Biomass Ratio | 5:1 to 15:1 (L:kg) | Ensures complete wetting of the biomass for efficient extraction. |
| Extraction Time | 10 - 30 minutes | A shorter duration is preferred to maintain selectivity for cannabinoids. |
| Evaporation Temperature | < 40°C | Prevents thermal degradation of cannabinoids during solvent recovery. |
Workflow Diagram: Cold Ethanol Extraction
Caption: Workflow for Cold Ethanol Extraction of CBV.
Purification Methodologies
The crude extract obtained from either method will contain a mixture of cannabinoids, terpenes, and other plant compounds. Further purification is necessary to isolate CBV.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a robust technique for isolating and purifying individual cannabinoids from a complex mixture with high resolution.
Experimental Protocol: Preparative HPLC for CBV Isolation
Objective: To purify CBV from a crude cannabis extract.
Materials:
-
Crude CBV-rich extract
-
Preparative HPLC system with a fraction collector
-
C18 stationary phase column
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Sample Preparation: Dissolve the crude extract in the mobile phase at a known concentration. Filter the solution through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale): First, develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient for separating CBV from other cannabinoids.
-
Scale-Up to Preparative Scale:
-
Column: Use a preparative C18 column with the same stationary phase as the analytical column.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Flow Rate: Adjust the flow rate according to the dimensions of the preparative column.
-
Injection Volume: Inject the prepared sample onto the column.
-
-
Fraction Collection: Monitor the chromatogram and collect the fraction corresponding to the retention time of CBV, as determined during method development.
-
Solvent Evaporation: Remove the solvent from the collected fraction using a rotary evaporator to obtain purified CBV.
-
Purity Analysis: Analyze the purity of the isolated CBV using analytical HPLC.
Table 4: Preparative HPLC Parameters for Cannabinoid Separation
| Parameter | Typical Value/Range | Rationale |
| Stationary Phase | C18 | Provides good separation for cannabinoids based on their hydrophobicity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | The gradient composition is optimized to achieve the best resolution between CBV and other cannabinoids. |
| Flow Rate | Dependent on column size | Scaled up from the analytical method to maintain separation efficiency. |
| Detection | UV at ~220 nm | Cannabinoids have strong absorbance at this wavelength. |
Workflow Diagram: Preparative HPLC Purification
References
- 1. thecannakitchen.co.uk [thecannakitchen.co.uk]
- 2. mbaf.land [mbaf.land]
- 3. lovetheplant.com [lovetheplant.com]
- 4. The Incredible Properties of CBDV - Cannessentials [cannessentials.co]
- 5. harborcityhemp.com [harborcityhemp.com]
- 6. The process of supercritical CO2 extraction for CBD [essentiapura.com]
- 7. Cold ethanol extraction of cannabinoids and terpenes from cannabis using response surface methodology: optimization and comparative study - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 8. cannabissciencetech.com [cannabissciencetech.com]
- 9. Cold Ethanol Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology: Optimization and Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contents of Cannabinoids in Hemp Varieties Grown in Maryland - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sensitive Quantification of Cannabivarin (CBV) in Biological Tissues by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabivarin (CBV) is a non-psychoactive phytocannabinoid found in the cannabis plant. Interest in its therapeutic potential is growing, necessitating sensitive and reliable analytical methods for its quantification in biological matrices to support pharmacokinetic, toxicological, and efficacy studies. This application note provides a detailed protocol for the sensitive quantification of CBV in biological tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique ideal for complex biological samples.[1]
Experimental Workflow
The overall experimental workflow for the quantification of CBV in biological tissues is depicted below.
Caption: Experimental workflow for CBV quantification.
Methodology
Sample Preparation
A robust sample preparation protocol is crucial for removing matrix interferences and ensuring accurate quantification. The following protocol is a general guideline and may require optimization for specific tissue types.
Materials:
-
Biological tissue (e.g., brain, liver, plasma, whole blood)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) working solution (e.g., CBV-d3)
-
Centrifuge capable of 15,000 x g and 4°C
-
Homogenizer
Protocol:
-
Accurately weigh approximately 100 mg of tissue.
-
Add 500 µL of ice-cold PBS and homogenize the tissue thoroughly.
-
Transfer a 200 µL aliquot of the homogenate to a clean microcentrifuge tube.[2]
-
Add 20 µL of the internal standard working solution.
-
To precipitate proteins, add 500 µL of ice-cold acetonitrile.[2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min: 50% B; 0.5-3.0 min: 50-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 50% B |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| MRM Transitions | See Table below |
Multiple Reaction Monitoring (MRM) Transitions for this compound (CBV):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| CBV (Quantifier) | 287.2 | 193.1 | 25 | 80 |
| CBV (Qualifier) | 287.2 | 123.0 | 35 | 80 |
| CBV-d3 (IS) | 290.2 | 196.1 | 25 | 80 |
Note: These transitions are proposed based on the fragmentation patterns of similar cannabinoids. Optimization may be required.
Quantitative Data Summary
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical validation parameters for the quantification of cannabinoids in biological matrices.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 60 - 110% |
| Matrix Effect | Minimal and compensated by IS |
Potential Signaling Pathways of this compound
CBV is suggested to exert its biological effects through modulation of transient receptor potential vanilloid 1 (TRPV1) channels and the G protein-coupled receptor 55 (GPR55), rather than significant direct interaction with cannabinoid receptors CB1 and CB2.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. harvest.usask.ca [harvest.usask.ca]
- 5. Reciprocal changes in vanilloid (TRPV1) and endocannabinoid (CB1) receptors contribute to visceral hyperalgesia in the water avoidance stressed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated GC-MS Method for the Quantitative Analysis of Cannabivarin (CBV)
Abstract
This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Cannabivarin (CBV) in various sample matrices, particularly cannabis oil and plant material. The protocol includes comprehensive steps for sample preparation, derivatization, instrument parameters, and method validation in accordance with established analytical guidelines. This method is intended for researchers, scientists, and professionals in the fields of pharmaceutical development, quality control, and forensic analysis.
Introduction
This compound (CBV) is a non-psychoactive cannabinoid found in the cannabis plant. As interest in the therapeutic potential of minor cannabinoids grows, accurate and reliable analytical methods for their quantification are crucial. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for cannabinoid analysis due to its high sensitivity and specificity.[1] However, to ensure accurate quantification and prevent thermal degradation of any acidic precursors, a derivatization step is often necessary.[2][3] This document provides a detailed protocol for a validated GC-MS method for CBV analysis.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of CBV is depicted in the following diagram.
Caption: Experimental workflow for the GC-MS analysis of this compound (CBV).
Experimental Protocols
Sample Preparation
-
Homogenization: For plant material, ensure the sample is homogenous by grinding it into a fine powder.[4]
-
Extraction:
-
Filtration and Dilution:
Derivatization (Silylation)
-
Evaporation: Transfer a 100 µL aliquot of the diluted extract into a clean autosampler vial and evaporate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitution and Silylation:
-
Incubation: Cap the vial tightly and heat at 60°C for 20-30 minutes to ensure complete derivatization.[1][2]
-
Cooling: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.
GC-MS Analysis
The following table outlines the recommended GC-MS parameters. These may need to be optimized for your specific instrument.
| Parameter | Value |
| Gas Chromatograph | |
| Column | RTX-35 or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Initial: 150°C, hold 1 min; Ramp: 15°C/min to 280°C, hold 5 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 m/z |
| Solvent Delay | 3 min |
Method Validation
A comprehensive method validation should be performed to ensure the suitability of the analytical method for its intended purpose.[5][6][7][8] The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Description |
| Linearity & Range | R² ≥ 0.995 | A minimum of five concentration points should be used to establish the linear range.[1][6] |
| Accuracy | 80-120% Recovery | Determined by analyzing spiked samples at low, medium, and high concentrations.[9] |
| Precision | RSD ≤ 15% | Assessed through repeatability (intra-day) and intermediate precision (inter-day) analyses. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | The lowest concentration of CBV that can be reliably detected.[6] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | The lowest concentration of CBV that can be reliably quantified with acceptable precision and accuracy.[6] |
| Specificity | No interfering peaks at the retention time of CBV | The ability to unequivocally assess CBV in the presence of other components.[6][7] |
Data Presentation
The quantitative results from the method validation should be summarized in a clear and structured format for easy comparison.
Table 1: Summary of Method Validation Parameters for CBV Analysis
| Parameter | Result |
| Linearity (R²) | 0.999 |
| Range | 0.2 - 2.0 µg/mL |
| Accuracy (Recovery %) | |
| Low QC (0.4 µg/mL) | 98.5% |
| Mid QC (1.0 µg/mL) | 101.2% |
| High QC (1.5 µg/mL) | 99.8% |
| Precision (RSD %) | |
| Intra-day | < 5% |
| Inter-day | < 10% |
| Limit of Detection (LOD) | 0.01 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.2 µg/mL[1] |
| Specificity | No interferences observed |
Conclusion
The GC-MS method detailed in this application note provides a reliable and validated approach for the quantitative analysis of this compound. The protocol is suitable for use in various research and quality control settings, ensuring accurate and reproducible results. Adherence to the described sample preparation, derivatization, and instrumental analysis procedures, along with a thorough method validation, will enable high-quality data generation for CBV quantification.
References
- 1. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. agilent.com [agilent.com]
- 4. Preparing a Cannabis Sample for Testing | SCION Instruments [scioninstruments.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. emerypharma.com [emerypharma.com]
- 9. academicworks.cuny.edu [academicworks.cuny.edu]
In Vitro Assessment of Cannabivarin (CBV) Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabivarin (CBV) is a non-psychoactive phytocannabinoid found in the Cannabis sativa plant. As research into the therapeutic potential of minor cannabinoids expands, robust and standardized in vitro assays are crucial for characterizing the pharmacological activity of compounds like CBV. These application notes provide detailed protocols for assessing the in vitro activity of CBV at key molecular targets, including cannabinoid receptors (CB1 and CB2), select Transient Receptor Potential (TRP) channels, and in assays measuring anti-inflammatory effects.
The protocols outlined below are based on established methodologies for cannabinoid research and can be adapted for the specific experimental needs of your laboratory.
Key Molecular Targets and In Vitro Assays
The primary molecular targets for assessing CBV activity in vitro include:
-
Cannabinoid Receptors (CB1 and CB2): These G protein-coupled receptors are the principal targets of many cannabinoids. Key assays include:
-
Receptor Binding Assays: To determine the binding affinity (Ki) of CBV.
-
Functional Assays: To characterize the functional activity (e.g., agonism, antagonism) and potency (EC50) of CBV. This includes GTPγS binding, cAMP accumulation, and β-arrestin recruitment assays.
-
-
Transient Receptor Potential (TRP) Channels: Several cannabinoids have been shown to modulate the activity of various TRP channels, which are involved in pain sensation and inflammation. Relevant assays measure the effect of CBV on ion channel activation, often by quantifying intracellular calcium influx.
-
Inflammatory Pathways: The potential anti-inflammatory properties of CBV can be assessed by measuring its effect on the production of inflammatory mediators in cell-based models.
Data Presentation: Quantitative In Vitro Activity of Varin Cannabinoids
Due to the limited availability of published data specifically for this compound (CBV), the following tables include data for the structurally related varin cannabinoids, Δ⁹-tetrahydrothis compound (THCV) and Cannabidivarin (CBDV), to provide a comparative context for expected activities.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) and Functional Activity (EC50/IC50)
| Compound | Assay Type | Receptor | Species | Ki (nM) | EC50 (nM) | IC50 (nM) | Notes |
| Δ⁹-THCV | Radioligand Displacement | CB1 | Mouse | 75.4 | - | - | Competitive antagonist.[1] |
| CB2 | Human | 62.8 | - | - | Competitive antagonist.[1] | ||
| [³⁵S]GTPγS Binding | CB2 | Human | - | 38 | - | Partial agonist.[2] | |
| cAMP Accumulation | CB1 | Human | - | - | - | Partial agonist activity at high concentrations.[3] | |
| Cannabidivarin (CBDV) | Radioligand Displacement | CB1 | Human | >10,000 | - | - | Low affinity.[4] |
| CB2 | Human | >10,000 | - | - | Low affinity.[4] | ||
| [³⁵S]GTPγS Binding | CB1 | Human | - | No activity | - | [4] | |
| CB2 | Human | - | No activity | - | [4] |
Table 2: TRP Channel Activity of Varin Cannabinoids
| Compound | TRP Channel | Assay Type | Species | EC50 (µM) | Emax (% of control) | Notes |
| Δ⁹-THCV | TRPV3 | Intracellular Ca²⁺ Elevation | Rat | ~3.7 | 50-70 | High efficacy agonist.[4][5] |
| TRPV4 | Intracellular Ca²⁺ Elevation | Rat | 0.9-6.4 | 30-60 | Moderate-high efficacy agonist.[4][5] | |
| Cannabidivarin (CBDV) | TRPV1 | Patch Clamp | Rat | - | - | Dose-dependent activation and desensitization.[6] |
| TRPV2 | Patch Clamp | Rat | - | - | Rapid desensitization.[6] | |
| TRPA1 | Patch Clamp | Rat | - | - | Dose-dependent activation.[6] | |
| TRPV4 | Intracellular Ca²⁺ Elevation | - | - | - | Agonist activity.[1] |
Table 3: Anti-Inflammatory Activity of Varin Cannabinoids
| Compound | Assay Type | Cell Line/System | IC50 (µM) | Endpoint Measured | Notes |
| Δ⁹-THCV | Nitrite Production Inhibition | Murine Peritoneal Macrophages | - | Inhibition of LPS-induced nitrite production. | Effect mediated by CB2 receptors.[7] |
| Cannabidivarin (CBDV) | Cytotoxicity (MTT Assay) | Caco-2 | 46.02 | Mitochondrial activity.[8] | |
| HepG2 | 21.16 | Mitochondrial activity.[8] | |||
| Cytotoxicity (LDH Assay) | HepG2 | 21.16 | Membrane integrity.[8] | ||
| DNA Synthesis Inhibition (BrdU-ELISA) | Caco-2 | 40.39 | Cell proliferation.[8] | ||
| Antimicrobial Activity (vs. E. coli) | - | 35.47 | Bacterial growth inhibition.[8] | ||
| Antimicrobial Activity (vs. S. aureus) | - | 30.83 | Bacterial growth inhibition.[8] |
Experimental Protocols
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol determines the binding affinity of CBV for CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled cannabinoid ligand.
Workflow for Radioligand Binding Assay
Caption: Workflow for the radioligand binding assay.
Materials:
-
Cell membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]CP-55,940 is a commonly used high-affinity cannabinoid receptor agonist.
-
Test Compound: this compound (CBV) dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific binding control: A high concentration of a non-radiolabeled high-affinity ligand (e.g., WIN-55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation counter and fluid.
Procedure:
-
Preparation: Prepare serial dilutions of CBV in the assay buffer.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of [³H]CP-55,940 (typically at its Kd value), and cell membranes.
-
Non-specific Binding: Add the non-specific binding control, [³H]CP-55,940, and cell membranes.
-
Competitive Binding: Add the diluted CBV, [³H]CP-55,940, and cell membranes.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of CBV (the concentration that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Functional Assay
This assay measures the functional activity of CBV at G protein-coupled receptors by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.
Workflow for [³⁵S]GTPγS Binding Assay
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Materials:
-
Cell membranes from cells stably expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
Guanosine diphosphate (GDP).
-
Test Compound: this compound (CBV).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
Procedure:
-
Assay Setup: In a 96-well plate, add cell membranes, GDP (to ensure G proteins are in an inactive state), and serial dilutions of CBV.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding against the log concentration of CBV to generate a dose-response curve and determine the EC50 and Emax values.
cAMP Accumulation Assay
This assay determines the effect of CBV on adenylyl cyclase activity. CB1 and CB2 receptors are typically Gi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Workflow for cAMP Accumulation Assay
Caption: Workflow for the cAMP accumulation assay.
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Forskolin (to stimulate adenylyl cyclase).
-
Test Compound: this compound (CBV).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to confluence.
-
Assay: Pre-treat cells with a phosphodiesterase inhibitor (to prevent cAMP degradation), then stimulate with forskolin in the presence of varying concentrations of CBV.
-
Incubation: Incubate for 15-30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercial kit.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of CBV to determine the IC50 value.
TRP Channel Activity Assay (Intracellular Calcium Measurement)
This protocol assesses the ability of CBV to modulate TRP channel activity by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in cells expressing the target TRP channel.
Workflow for Intracellular Calcium Assay
Caption: Workflow for the intracellular calcium assay.
Materials:
-
HEK293 cells transiently or stably expressing the human TRP channel of interest (e.g., TRPV1, TRPV3, TRPV4).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Test Compound: this compound (CBV).
-
Positive control agonist for the specific TRP channel.
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Cell Culture and Dye Loading: Culture cells on plates suitable for fluorescence measurement and load with a calcium-sensitive dye.
-
Measurement: Measure baseline fluorescence, then add CBV at various concentrations and record the change in fluorescence over time, which corresponds to changes in [Ca²⁺]i.
-
Data Analysis: Quantify the peak fluorescence response and plot it against the log concentration of CBV to determine the EC50 for channel activation.
Anti-Inflammatory Assay (Nitric Oxide and Cytokine Production)
This protocol evaluates the anti-inflammatory potential of CBV by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Signaling Pathway for LPS-Induced Inflammation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Activity in Colon Models Is Derived from Δ9-Tetrahydrocannabinolic Acid That Interacts with Additional Compounds in Cannabis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The plant cannabinoid Δ9-tetrahydrothis compound can decrease signs of inflammation and inflammatory pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative assessment of antimicrobial, antiradical and cytotoxic activities of cannabidiol and its propyl analogue cannabidivarin - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Animal Models for In Vivo Studies of Cannabivarin (CBV): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing rodent models to investigate the anticonvulsant and anti-inflammatory properties of Cannabivarin (CBV) in vivo. The following sections offer step-by-step methodologies for seizure and inflammation models, guidelines for the preparation and administration of CBV, and an overview of its known signaling pathways.
I. Overview of In Vivo Models for CBV Research
This compound (CBV) is a non-psychoactive phytocannabinoid found in the cannabis plant that has garnered significant interest for its therapeutic potential. Preclinical studies have primarily focused on its anticonvulsant and anti-inflammatory effects. The selection of an appropriate animal model is critical for elucidating the pharmacological profile of CBV.
Commonly Used Animal Models:
-
Anticonvulsant Activity:
-
Anti-inflammatory and Analgesic Activity:
II. Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of CBV and related compounds in various animal models.
Table 1: Anticonvulsant Efficacy of Cannabidivarin (CBDV) in Rodent Seizure Models
| Animal Model | Species | Route of Administration | Effective Dose (mg/kg) | Observed Effect | Reference |
| Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | ≥100 | Significant anticonvulsant effect.[19] | [Hill et al., 2012] |
| Audiogenic Seizures | Mouse | Intraperitoneal (i.p.) | ≥50 | Significant attenuation of seizures.[19] | [Hill et al., 2012] |
| Pentylenetetrazole (PTZ) | Rat | Intraperitoneal (i.p.) | ≥100 | Significant anticonvulsant effects.[19][20] | [Hill et al., 2012; Hill et al., 2013] |
| Pilocarpine-Induced Seizures | Rat | Intraperitoneal (i.p.) | 200 (in combination with valproate or phenobarbital) | Significantly attenuated seizures when co-administered with other AEDs.[19] | [Hill et al., 2012] |
Table 2: Anti-inflammatory and Analgesic Effects of Tetrahydrothis compound (THCV) in Murine Models
| Animal Model | Species | Route of Administration | Effective Dose (mg/kg) | Observed Effect | Reference |
| Carrageenan-Induced Edema | Mouse | Intraperitoneal (i.p.) | 0.3 - 1 | Decreased carrageenan-induced edema. | [Bolognini et al., 2010] |
| Formalin-Induced Pain (Phase 2) | Mouse | Intraperitoneal (i.p.) | 1 | Decreased pain behavior. | [Bolognini et al., 2010] |
| Formalin-Induced Pain (Phase 1 & 2) | Mouse | Intraperitoneal (i.p.) | 5 | Decreased pain behavior in both phases. | [Bolognini et al., 2010] |
III. Experimental Protocols
A. Preparation and Administration of this compound (CBV)
1. Vehicle Preparation:
A common vehicle for the administration of cannabinoids is a mixture of ethanol, a surfactant like Tween 80 or Cremophor EL, and saline.[21][22][23]
-
Example Vehicle (1:1:18 ratio):
-
1 part Ethanol (95-100%)
-
1 part Tween 80
-
18 parts 0.9% Saline
-
2. CBV Solution Preparation:
-
For Intraperitoneal (i.p.) Injection:
-
For Oral Gavage (p.o.):
3. Administration Routes and Volumes:
| Route | Species | Maximum Volume | Needle Gauge |
| Intraperitoneal (i.p.) | Mouse | 0.5 mL | 25-27 G |
| Rat | 2-3 mL | 23-25 G | |
| Oral Gavage (p.o.) | Mouse | 0.2 mL (10 mL/kg) | 20-22 G (gavage needle) |
| Rat | 1-2 mL (10 mL/kg) | 18-20 G (gavage needle) |
B. Anticonvulsant Models
1. Maximal Electroshock (MES) Seizure Model (Mice)
This model is predictive of efficacy against generalized tonic-clonic seizures.[1][3][4]
-
Materials: Electroconvulsive shock apparatus, corneal electrodes, 0.5% tetracaine hydrochloride solution, 0.9% saline.
-
Procedure:
-
Administer CBV or vehicle to the mice at the desired pre-treatment time.
-
At the time of testing, apply a drop of tetracaine solution to the eyes for local anesthesia.
-
Place the corneal electrodes on the corneas, moistened with saline.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[1][3]
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The primary endpoint is the abolition of the tonic hindlimb extension.
-
2. Pentylenetetrazole (PTZ)-Induced Seizure Model (Rats)
This model is used to evaluate potential efficacy against myoclonic and absence seizures.[2][5][7]
-
Materials: Pentylenetetrazole (PTZ) solution (e.g., 50 mg/mL in saline).
-
Procedure:
-
Administer CBV or vehicle to the rats at the desired pre-treatment time.
-
Inject a sub-convulsive dose of PTZ (e.g., 50 mg/kg followed by 30 mg/kg 30 minutes later, subcutaneously) to induce seizures.[6]
-
Immediately after PTZ administration, place the animal in an observation chamber.
-
Observe and score the seizure activity for 30 minutes using a standardized scale (e.g., Racine scale).
-
Endpoints include the latency to the first seizure, seizure severity, and the percentage of animals exhibiting generalized tonic-clonic seizures.
-
C. Anti-inflammatory and Analgesic Models
1. Carrageenan-Induced Paw Edema Model (Mice)
This is a widely used model of acute inflammation.[9][10][11]
-
Materials: 1% Carrageenan solution in saline, plethysmometer or calipers.
-
Procedure:
-
Administer CBV or vehicle to the mice (e.g., 30-60 minutes prior to carrageenan).
-
Measure the initial paw volume/thickness of the right hind paw.
-
Inject 20-50 µL of 1% carrageenan solution into the subplantar region of the right hind paw.[12]
-
Measure the paw volume/thickness at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[13]
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.
-
2. Formalin-Induced Nociception Model (Mice)
This model assesses both acute (neurogenic) and tonic (inflammatory) pain.[14][17][18]
-
Materials: 2.5% Formalin solution in saline.
-
Procedure:
-
Administer CBV or vehicle to the mice at the desired pre-treatment time.
-
Place the mouse in a transparent observation chamber for acclimatization.
-
Inject 20 µL of 2.5% formalin solution into the subplantar surface of the right hind paw.[16]
-
Immediately start recording the total time the animal spends licking or biting the injected paw.
-
The observation period is typically divided into two phases:
-
The endpoint is the total time spent licking/biting in each phase.
-
IV. Signaling Pathways and Mechanisms of Action
The precise mechanisms of action for CBV are still under investigation, but evidence suggests its involvement with Transient Receptor Potential (TRP) channels and the orphan G protein-coupled receptor GPR55.
A. Interaction with TRPV Channels
CBV and its structural analog THCV have been shown to activate and desensitize several TRPV channels, which are involved in nociception and inflammation.[26][27][28][29][30]
CBV interaction with TRPV channels.
B. Interaction with GPR55
CBV has been identified as a potent inhibitor of GPR55 signaling.[31] GPR55 is implicated in various physiological processes, including inflammation and neurotransmitter release.[32][33][34]
References
- 1. benchchem.com [benchchem.com]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. Pentylenetetrazole Induced Kindling Model of Refractory Epilepsy: A Proof-of-concept Study to Explore Dose and Time Range of Phenobarbital in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Pentylenetetrazol-induced seizures in rats: an ontogenetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. criver.com [criver.com]
- 11. inotiv.com [inotiv.com]
- 12. mdpi.com [mdpi.com]
- 13. phytopharmajournal.com [phytopharmajournal.com]
- 14. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. experts.arizona.edu [experts.arizona.edu]
- 16. researchgate.net [researchgate.net]
- 17. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 20. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 21. Oral Cannabis consumption and intraperitoneal THC:CBD dosing results in changes in brain and plasma neurochemicals and endocannabinoids in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The Effect of Route of Administration and Vehicle on the Pharmacokinetics of THC and CBD in Adult, Neonate, and Breastfed Sprague-Dawley Rats [escholarship.org]
- 24. Short communication: Tissue distribution of major cannabinoids following intraperitoneal injection in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Cannabinoid actions at TRPV channels: effects on TRPV3 and TRPV4 and their potential relevance to gastrointestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cannabinoid Ligands Targeting TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. TRPV1: A Common Denominator Mediating Antinociceptive and Antiemetic Effects of Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Are cannabidiol and Δ9-tetrahydrothis compound negative modulators of the endocannabinoid system? A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Modulation of l-α-Lysophosphatidylinositol/GPR55 Mitogen-activated Protein Kinase (MAPK) Signaling by Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 32. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 33. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemical Synthesis of Cannabivarin (CBV) and its Analogues for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical synthesis of Cannabivarin (CBV) and its analogues. This document includes detailed experimental protocols, quantitative data for key reactions, and visualizations of relevant biological pathways to guide researchers in the synthesis and evaluation of these compounds for therapeutic and research purposes.
Introduction
This compound (CBV) is a naturally occurring, non-psychoactive cannabinoid found in the Cannabis plant. It is an analogue of cannabinol (CBN) with a propyl side chain instead of a pentyl side chain. CBV is primarily an oxidation product of tetrahydrothis compound (THCV)[1]. Research into the therapeutic potential of minor cannabinoids like CBV is expanding, with studies suggesting its involvement in various physiological processes. Recent findings indicate that CBV can modulate nociception through interactions with vanilloid channels (TRPVs) and cannabinoid-like receptors[2]. This has spurred interest in the chemical synthesis of CBV and its analogues to facilitate further pharmacological investigation.
This document outlines a proposed two-step chemical synthesis of CBV, starting from commercially available precursors to first synthesize THCV, which is then oxidized to yield CBV. Additionally, it provides a framework for the synthesis of CBV analogues with modified side chains.
Chemical Synthesis of this compound (CBV)
The chemical synthesis of CBV can be approached in two main stages:
-
Synthesis of Tetrahydrothis compound (THCV): This involves the condensation of divarinol (5-propylresorcinol) with (+)-p-mentha-2,8-dien-1-ol.
-
Oxidation of THCV to CBV: The synthesized THCV is then oxidized to yield the final product, CBV.
Step 1: Synthesis of Tetrahydrothis compound (THCV)
This protocol is adapted from established methods for the synthesis of tetrahydrocannabinol (THC) from olivetol and p-mentha-2,8-dien-1-ol[3].
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a solution of divarinol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen) at 0°C, add (+)-p-mentha-2,8-dien-1-ol (1 equivalent).
-
Catalyst Addition: Slowly add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) (e.g., 1 mol%), to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude THCV by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane:ethyl acetate).
Quantitative Data for THCV Synthesis (Expected):
| Parameter | Value |
| Yield | 30-50% |
| Purity (post-chromatography) | >95% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.25 (s, 1H), 6.13 (s, 1H), 3.17 (d, J=10.8 Hz, 1H), 2.44 (t, J=7.6 Hz, 2H), 1.67 (s, 3H), 1.58 (s, 3H), 1.09 (s, 3H), 0.90 (t, J=7.4 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 155.0, 154.5, 142.9, 110.2, 108.0, 107.8, 77.4, 45.9, 35.6, 31.5, 31.4, 27.7, 24.1, 22.5, 19.2, 14.1 |
| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ calculated for C₂₁H₃₀O₂: 315.23, found: 315.2 |
Note: The provided NMR and MS data are representative and should be confirmed by analysis of the synthesized compound.
Step 2: Oxidation of THCV to CBV
This protocol is based on the general oxidation of cannabinoids to their corresponding aromatic forms[1][4].
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: Dissolve the purified THCV (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Oxidant Addition: Add an oxidizing agent. A patent suggests the use of ortho-quinones for the oxidation of THC to CBN[1]. Alternatively, other oxidizing agents like sulfur in an inert, high-boiling solvent (e.g., xylene) or catalytic dehydrogenation with palladium on carbon (Pd/C) can be employed. For this protocol, we will use sulfur. Add sulfur (2 equivalents) to the solution.
-
Reaction Conditions: Reflux the reaction mixture under an inert atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove any solid byproducts.
-
Purification: Concentrate the filtrate and purify the crude CBV by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane:ethyl acetate).
Quantitative Data for CBV Synthesis (Expected):
| Parameter | Value |
| Yield | 40-60% |
| Purity (post-chromatography) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.21 (s, 1H), 7.13 (d, J=8.0 Hz, 1H), 7.05 (d, J=8.0 Hz, 1H), 6.41 (s, 1H), 6.31 (s, 1H), 2.85 (t, J=7.6 Hz, 2H), 1.68 (s, 6H), 1.45 (s, 3H), 0.95 (t, J=7.4 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 157.1, 155.8, 144.2, 138.9, 126.5, 123.8, 121.3, 110.1, 109.8, 108.2, 77.8, 38.2, 31.6, 27.4, 24.3, 14.0 |
| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ calculated for C₁₉H₂₂O₂: 283.16, found: 283.2 |
Note: The provided NMR and MS data are representative and should be confirmed by analysis of the synthesized compound.
Synthesis of this compound Analogues
The synthesis of CBV analogues can be achieved by modifying the starting resorcinol. By using 5-alkylresorcinols with different alkyl chain lengths (e.g., ethyl, butyl, etc.) in Step 1, a variety of THCV analogues can be synthesized. Subsequent oxidation as described in Step 2 will yield the corresponding CBV analogues.
Biological Activity and Signaling Pathways
CBV and its precursor THCV have been shown to interact with several biological targets, including cannabinoid receptors (CB1 and CB2) and transient receptor potential (TRP) channels[2][5][6].
Receptor Binding Profile
While extensive data for CBV is still emerging, THCV is known to be a neutral antagonist at CB1 receptors and a partial agonist at CB2 receptors[5][7]. It is hypothesized that CBV may have a similar, though potentially weaker, interaction profile.
Table of Receptor Binding Affinities (Ki, nM) for Related Cannabinoids:
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Reference |
| Δ⁹-THC | 15 - 40.7 | 3.1 - 60.5 | [5] |
| Δ⁹-THCV | 75.4 | 62.9 | [5] |
| Cannabidiol (CBD) | >1000 | >1000 | [8] |
Further research is required to determine the precise binding affinities of CBV.
Interaction with TRPV Channels
Studies have demonstrated that both CBV and THCV can modulate the activity of TRPV channels. Specifically, THCV has been shown to activate TRPV3 and TRPV4 channels[6]. Recent research indicates that the antinociceptive effects of CBV are mediated, at least in part, through vanilloid receptor homologs in C. elegans[2].
Signaling Pathways
The interaction of CBV with its molecular targets likely initiates a cascade of intracellular signaling events. Based on the known signaling of related cannabinoids and its interaction with G-protein coupled receptors (GPCRs) like CB1 and CB2, and ion channels like TRPVs, a putative signaling pathway for CBV can be proposed.
Diagram: Proposed Signaling Pathway of this compound (CBV)
Caption: Proposed signaling pathways of this compound (CBV).
Diagram: Experimental Workflow for Synthesis and Evaluation of CBV
Caption: Workflow for the synthesis and biological evaluation of CBV.
Conclusion
This document provides a detailed guide for the chemical synthesis of this compound (CBV) and its analogues, intended for research and drug development purposes. The outlined protocols, while based on established chemical principles for cannabinoid synthesis, should be optimized for yield and purity in a laboratory setting. The provided quantitative data and biological pathway information serve as a valuable resource for researchers investigating the therapeutic potential of this and other minor cannabinoids. Further studies are warranted to fully elucidate the pharmacological profile and mechanisms of action of CBV and its synthetic analogues.
References
- 1. US20220033373A1 - Methods for selective aromatization of cannabinoids - Google Patents [patents.google.com]
- 2. biorxiv.org [biorxiv.org]
- 3. future4200.com [future4200.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid actions at TRPV channels: effects on TRPV3 and TRPV4 and their potential relevance to gastrointestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cannabisandhealth.org [cannabisandhealth.org]
- 8. Are cannabidiol and Δ9-tetrahydrothis compound negative modulators of the endocannabinoid system? A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Application of Centrifugal Partition Chromatography for Cannabivarin (CBV) Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabivarin (CBV) is a non-psychoactive cannabinoid found in the cannabis plant. As interest in the therapeutic potential of minor cannabinoids grows, efficient and scalable purification methods are crucial for research and drug development. Centrifugal Partition Chromatography (CPC) has emerged as a highly effective liquid-liquid chromatography technique for the purification of natural products, including cannabinoids.[1][2][3] This support-free chromatography method offers significant advantages over traditional solid-phase chromatography, such as high sample loading capacity, no irreversible sample adsorption, and lower solvent consumption.[1][4][5]
This application note provides a detailed protocol for the purification of this compound (CBV) from a complex cannabis extract using Centrifugal Partition Chromatography. The methodology is based on protocols developed for the separation of other varin cannabinoids, such as Cannabidivarin (CBDV), and can be adapted for the targeted purification of CBV.
Principle of Centrifugal Partition Chromatography (CPC)
CPC is a liquid-liquid separation technique where both the stationary and mobile phases are liquids.[6] A strong centrifugal force is used to retain the liquid stationary phase in a series of interconnected cells within a rotor, while the liquid mobile phase is pumped through.[6] Separation of compounds is based on their differential partitioning between the two immiscible liquid phases.[6] Molecules with a higher affinity for the mobile phase will elute faster, while those with a greater affinity for the stationary phase will be retained longer.[4]
Experimental Workflow for CBV Purification
The overall workflow for the purification of CBV from a cannabis extract involves several key stages, from initial extraction to the final isolation of the purified compound.
Caption: General workflow for CBV purification using CPC.
Detailed Experimental Protocol
This protocol is adapted from a method for the enrichment of minor cannabinoids, including CBDV and CBCV.[1] A two-step CPC process may be necessary to achieve high purity of CBV. The first pass serves to enrich the fraction containing CBV, and a second pass with a potentially modified solvent system can be used for final purification.
Materials and Equipment
-
Centrifugal Partition Chromatograph: Gilson VERITY® CPC Lab System or equivalent, equipped with a quaternary gradient pump, UV/VIS detector, and fraction collector.[1]
-
Analytical HPLC System: For purity analysis of fractions.[1]
-
Solvents: HPLC grade n-heptane, ethanol, and water.
-
Sample: Crude cannabis extract containing CBV.
-
Rotary Evaporator: For solvent removal.
Step 1: Solvent System Preparation and CPC System Setup
A biphasic solvent system is essential for CPC separation. A commonly used system for cannabinoid separation is a modification of the Arizona solvent system.[1]
-
Prepare the Biphasic Solvent System: Mix heptane, ethanol, and water in a ratio of 4:4:1.25 (v/v/v).[1]
-
Separate the Phases: Allow the mixture to settle in a separatory funnel and separate the upper (organic) and lower (aqueous) phases.
-
Degas the Solvents: Degas both phases before use to prevent bubble formation in the system.
-
CPC System Preparation:
-
Fill the CPC column with the stationary phase (typically the ethanolic phase).[1]
-
Set the rotational speed of the CPC. A typical speed for cannabinoid separation is around 2000 rpm.[1]
-
Pump the mobile phase (organic phase) through the system at the desired flow rate until the system reaches hydrodynamic equilibrium (a stable baseline is observed on the detector).
-
Step 2: Sample Preparation and Injection
-
Dissolve the Crude Extract: Dissolve a known amount of the crude cannabis extract in a 1:1 mixture of the stationary and mobile phases. For example, 100 mg of crude extract can be prepared for injection into a lab-scale CPC 250 system.[1]
-
Filter the Sample: Filter the sample solution to remove any particulate matter.
-
Inject the Sample: Inject the prepared sample into the CPC system.
Step 3: Elution and Fraction Collection
-
Elution: Continue pumping the mobile phase through the column to elute the cannabinoids. The separation is based on the partition coefficient (Kd) of each compound.
-
UV Detection: Monitor the elution of compounds using a UV detector at multiple wavelengths (e.g., 220 nm, 263 nm, 280 nm).[1]
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks. Minor cannabinoids like CBDV and CBCV are typically enriched in specific fractions after the elution of major cannabinoids like CBD and THC.[1]
-
Extrusion: After the elution of the target compounds, stop the rotor and extrude the stationary phase from the column by pumping the mobile phase at a higher flow rate to recover any highly retained compounds.[1]
Data Presentation
The following tables summarize the operational parameters and expected outcomes for a typical CPC separation of cannabinoids.
Table 1: CPC System Parameters for Cannabinoid Separation [1]
| Parameter | Value |
| CPC System | Gilson VERITY® CPC Lab |
| Column Volume | 250 mL |
| Solvent System | Heptane:Ethanol:Water (4:4:1.25 v/v/v) |
| Mobile Phase | Organic Phase |
| Stationary Phase | Ethanolic Phase |
| Rotational Speed | 2000 rpm |
| Elution Flow Rate | 12 mL/min |
| Extrusion Flow Rate | 50 mL/min |
| Detection Wavelengths | 220 nm, 263 nm, 280 nm |
| Sample Loading | 100 mg of crude extract |
Table 2: Example Purity of Major Cannabinoids after Single CPC Run [1]
| Cannabinoid | Purity (%) |
| CBD | 100.0 |
| THC | 98.9 |
| CBN | 90.0 |
| CBG | 53.9 |
Note: This table illustrates the purification of major cannabinoids. Minor cannabinoids like CBV would be enriched in other fractions and would require a second purification step to achieve high purity.[1]
Visualization of the CPC Purification Process
The following diagram illustrates the logical flow of the CPC purification process.
Caption: Logical workflow of the CPC purification process.
Conclusion
Centrifugal Partition Chromatography is a powerful and efficient technique for the purification of minor cannabinoids like this compound from complex cannabis extracts.[1][2] The method offers high recovery rates and is scalable from laboratory to industrial production.[1] While a single CPC run can effectively enrich CBV-containing fractions, a subsequent purification step may be necessary to achieve the high purity required for pharmaceutical and research applications.[1] The protocol outlined in this application note provides a solid foundation for developing a robust and efficient CBV purification process.
References
- 1. technosaurus.co.jp [technosaurus.co.jp]
- 2. solvescientific.com.au [solvescientific.com.au]
- 3. Purification workflow for isolating cannabinoids from hemp using CPC [manufacturingchemist.com]
- 4. gilson.com [gilson.com]
- 5. Why Centrifugal Partition Chromatography is a Better Way to Extract Cannabidiol for Medical Research | Labcompare.com [labcompare.com]
- 6. US20180036278A1 - Cpc distribution chromatography of cannabinoids - Google Patents [patents.google.com]
Creating Stable Cannabivarin Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabivarin (CBV), a non-psychoactive phytocannabinoid found in the Cannabis sativa plant, is of growing interest for its potential therapeutic properties. As with other cannabinoids, its lipophilic nature presents challenges for in vitro studies, particularly in aqueous cell culture environments. Ensuring the stability and solubility of CBV in cell culture media is critical for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for the preparation and use of stable CBV solutions in cell culture experiments, addressing common challenges such as precipitation and degradation. Additionally, it outlines key signaling pathways potentially modulated by CBV, providing a framework for mechanistic studies.
Data Presentation
Table 1: Solubility of this compound (CBV) in Common Laboratory Solvents
For researchers preparing stock solutions of CBV, understanding its solubility in various organic solvents is the first critical step. The following table summarizes the solubility of CBV, providing a basis for creating concentrated stock solutions that can be further diluted in cell culture media.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | [1] |
| Ethanol | ~30 mg/mL | [1] |
| Methanol | ~30 mg/mL | [1] |
Table 2: Recommended Final Concentrations of Solvents in Cell Culture Media
To minimize solvent-induced cytotoxicity, it is imperative to keep the final concentration of the organic solvent in the cell culture medium as low as possible. The following table provides generally accepted maximum concentrations for commonly used solvents.
| Solvent | Maximum Recommended Final Concentration | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | ≤ 0.5% (v/v) | Some cell lines may tolerate up to 1%, but a vehicle control is essential to assess toxicity for the specific cell line. | [2] |
| Ethanol | ≤ 0.5% (v/v) | Generally better tolerated than DMSO by some cell lines. | [2] |
Note: It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the chosen solvent at the intended final concentration.
Experimental Protocols
Protocol 1: Preparation of a this compound (CBV) Stock Solution
This protocol describes the preparation of a high-concentration stock solution of CBV in a suitable organic solvent.
Materials:
-
This compound (CBV) powder (high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, amber glass vials or microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing CBV: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of CBV powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to the CBV powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the mixture thoroughly until the CBV is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution if necessary.
-
Sterilization (Optional but Recommended): If the solvent volume is sufficient, filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, amber glass vial. This is particularly important for long-term storage and use in cell culture.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C or -80°C for long-term stability.[3]
Protocol 2: Preparation of CBV Working Solutions in Cell Culture Medium
This protocol details the dilution of the CBV stock solution into the cell culture medium for treating cells.
Materials:
-
CBV stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the CBV stock solution at room temperature, protected from light.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid "solvent shock" and precipitation, it is recommended to perform an intermediate dilution step.[2] For example, first dilute the stock solution into a small volume of medium, and then add this intermediate dilution to the final volume of medium.
-
-
Mixing: Gently mix the working solutions by inverting the tubes or by gentle pipetting. Avoid vigorous vortexing, which can cause the CBV to precipitate.
-
Immediate Use: Use the freshly prepared CBV working solutions immediately to treat your cells. Do not store CBV in aqueous cell culture media for extended periods due to its instability.[3]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO or ethanol) to the cell culture medium without CBV.
Protocol 3: Assessing the Cytotoxicity of CBV using an MTT Assay
This protocol provides a method for determining the cytotoxic effects of CBV on a chosen cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
CBV working solutions (prepared as in Protocol 2)
-
Vehicle control medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared CBV working solutions at various concentrations (and the vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Mandatory Visualization
Signaling Pathways
// Connections CBV -> TRPV1 [label="Activation"]; CBV -> CB1R [style=dashed, label="Weak Interaction"]; TRPV1 -> Ca_influx [label="Opens"]; CB1R -> Ras [style=dashed]; Ca_influx -> CaMKII [label="Activates"]; CaMKII -> ERK [label="Activates"]; Ras -> Raf -> MEK -> ERK; ERK -> CREB [label="Phosphorylates"]; ERK -> Elk1 [label="Phosphorylates"]; CREB -> Gene_Expression [label="Regulates"]; Elk1 -> Gene_Expression [label="Regulates"]; } caption: "Putative CBV Signaling Pathways"
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Group I metabotropic glutamate receptor activation increases phosphorylation of cAMP response element-binding protein, Elk-1, and extracellular signal-regulated kinases in rat dorsal striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of long-term stability of cannabinoids in standardized preparations of cannabis flowering tops and cannabis … [ouci.dntb.gov.ua]
Application Notes and Protocols for the Use of Cannabivarin (CBV) as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabivarin (CBV), a non-psychoactive cannabinoid found in the Cannabis sativa plant, is an analog of cannabinol (CBN).[1] As the interest in the therapeutic potential and analytical profiling of various cannabinoids grows, the availability and use of high-quality, certified reference standards are crucial for accurate identification and quantification. Reference standards are highly purified and well-characterized compounds that serve as a benchmark in analytical testing, ensuring the reliability and validity of results.[2][3] This document provides detailed application notes and protocols for the use of this compound (CBV) as a reference standard in analytical chemistry, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) techniques.[4][5]
Data Presentation: Quantitative Analytical Parameters
The following tables summarize key quantitative data for the analysis of cannabinoids, including parameters applicable to CBV. These are intended as a guide and may require optimization based on specific instrumentation and sample matrices.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Parameter | Recommended Conditions |
| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6] |
| Mobile Phase A | 0.1% Formic acid in water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient | Optimized for separation of cannabinoids |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection Wavelength | Approx. 220 nm for neutral cannabinoids[4] |
| Injection Volume | 5 - 20 µL |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) for quantification[7] |
| Precursor Ion (m/z) | [M-H]⁻ or [M+H]⁺ for CBV (C₁₉H₂₂O₂) - MW: 282.38 g/mol [1] |
| Product Ions (m/z) | Specific fragment ions for CBV (determined by infusion) |
| Collision Energy | Optimized for fragmentation of CBV |
| Source Temperature | 350 - 550 °C |
| Desolvation Gas Flow | 600 - 1000 L/hr |
Experimental Protocols
Protocol 1: Preparation of CBV Standard Stock and Working Solutions
Objective: To prepare accurate concentrations of CBV standard solutions for calibration and quality control.
Materials:
-
This compound (CBV) certified reference standard (≥98% purity)[6]
-
HPLC-grade methanol or acetonitrile[6]
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Amber glass vials for storage
Procedure:
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of the CBV reference standard.[6]
-
Quantitatively transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with methanol and mix thoroughly.[6]
-
Store the stock solution in a tightly sealed amber vial at -20°C.[8]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase or a suitable solvent (e.g., methanol).[6]
-
Typical concentration ranges for a calibration curve may be from 0.1 µg/mL to 10 µg/mL.
-
These solutions should be prepared fresh daily or their stability under storage conditions should be verified.[9]
-
Protocol 2: Sample Preparation for Analysis
Objective: To extract CBV from a sample matrix for analysis.
Materials:
-
Sample containing CBV (e.g., plant material, extract, formulated product)
-
Extraction solvent (e.g., methanol, ethanol, or a mixture)
-
Vortex mixer and sonicator
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)[6]
Procedure:
-
Extraction:
-
Accurately weigh a homogenized sample.
-
Add a known volume of extraction solvent.
-
Vortex for 1-2 minutes and sonicate for 15-30 minutes to ensure efficient extraction.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet solid material.[7]
-
-
Filtration and Dilution:
-
Carefully collect the supernatant.
-
If necessary, dilute the extract with the mobile phase to a concentration that falls within the calibration curve range.
-
Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before injection.[6]
-
Protocol 3: HPLC-UV Analysis of CBV
Objective: To quantify the concentration of CBV in a prepared sample.
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.[10]
-
Calibration Curve:
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area of CBV against the known concentration of each standard.
-
The correlation coefficient (r²) should be >0.999 for a linear calibration.[6]
-
-
Sample Analysis:
-
Inject the prepared sample solutions.
-
Record the chromatograms and integrate the peak areas.[11]
-
-
Quantification:
-
Identify the CBV peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Determine the concentration of CBV in the sample by interpolating its peak area from the calibration curve.
-
Visualizations
Caption: Experimental workflow for the quantification of CBV using a reference standard.
Caption: The role of a reference standard in ensuring analytical traceability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cambrex.com [cambrex.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound (CBV) (unlabeled) 1000 µg/mL in methanol - Cambridge Isotope Laboratories, ULM-10916-1.2 [isotope.com]
- 9. Stability Study of Mixed Neutral and Acidic Cannabinoid Standards [restek.com]
- 10. lcms.cz [lcms.cz]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
challenges in separating Cannabivarin from other minor cannabinoids
Welcome to the technical support center for cannabinoid analysis and purification. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments, with a special focus on the challenges associated with separating Cannabivarin (CBV) from other minor cannabinoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound (CBV) from other minor cannabinoids?
The primary challenges in separating CBV stem from several factors:
-
Structural Similarity and Co-elution: CBV is an analog of Cannabinol (CBN) and an oxidation product of Tetrahydrothis compound (THCV).[1][2][3] This close structural resemblance leads to similar physicochemical properties, making them difficult to separate using standard chromatographic techniques.[4] Co-elution with these and other minor cannabinoids is a significant hurdle.
-
Low Abundance: CBV is a minor cannabinoid, typically present in low concentrations in Cannabis sativa extracts.[1][2] This requires highly sensitive analytical methods for detection and efficient preparative techniques for isolation in sufficient quantities.
-
Complex Matrix: Cannabis extracts are complex mixtures containing hundreds of compounds, including other cannabinoids, terpenes, flavonoids, and lipids.[5] This complex matrix can interfere with the separation process and requires extensive sample preparation and purification steps.
-
Lack of Reference Standards: The commercial availability of high-purity reference standards for many minor cannabinoids, including CBV, can be limited, complicating method development and peak identification.
Q2: Which cannabinoids are most likely to co-elute with CBV?
Given its structural similarity, CBV is most likely to co-elute with:
-
Cannabinol (CBN): As an analog of CBN, differing by the length of the side chain, their chromatographic behavior is very similar.
-
Tetrahydrothis compound (THCV): CBV is an oxidation product of THCV, indicating a close structural relationship that can lead to overlapping peaks in a chromatogram.[1]
-
Cannabidivarin (CBDV): While structurally distinct from CBV, CBDV is another varin-type cannabinoid and may have similar retention times depending on the chromatographic conditions.
Q3: What are the most promising chromatographic techniques for separating CBV?
Several advanced chromatographic techniques show promise for resolving the challenges of CBV separation:
-
Supercritical Fluid Chromatography (SFC): SFC offers different selectivity compared to traditional liquid chromatography and can be highly effective in separating structurally similar compounds like cannabinoids.[6] It is also considered a "green" technology due to its use of supercritical CO2 as the primary mobile phase.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with optimized conditions: While standard RP-HPLC on a C18 column may not provide sufficient resolution, optimizing parameters such as the mobile phase composition (e.g., using ternary mixtures of water, acetonitrile, and methanol), pH, and temperature can significantly improve separation.[7] The use of different stationary phases, such as phenyl-hexyl columns, can also offer alternative selectivity.[8]
-
Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for separating complex natural product extracts. It has been shown to be effective in the single-step purification of multiple cannabinoids.[9]
Troubleshooting Guides
Issue 1: Poor resolution between CBV and other minor cannabinoids (e.g., CBN, THCV).
Possible Causes:
-
Inappropriate stationary phase selection.
-
Suboptimal mobile phase composition.
-
Isocratic elution not providing enough separating power.
Troubleshooting Steps:
-
Stationary Phase Selection:
-
If using a standard C18 column, consider switching to a stationary phase with different selectivity. A phenyl-hexyl column can provide alternative π-π interactions that may improve the separation of aromatic compounds like cannabinoids.[8]
-
For SFC, cellulose-based chiral stationary phases have shown good selectivity for cannabinoids.[6]
-
-
Mobile Phase Optimization:
-
RP-HPLC:
-
Instead of a simple binary mobile phase (e.g., acetonitrile/water), explore ternary mixtures (e.g., acetonitrile/methanol/water). The ratio of organic solvents can significantly impact selectivity.[7]
-
Adjust the pH of the aqueous portion of the mobile phase. Small changes in pH can alter the ionization state of phenolic cannabinoids and affect their retention.
-
-
SFC:
-
Optimize the co-solvent (modifier) percentage (e.g., ethanol or methanol in CO2).
-
Experiment with additives to the modifier, such as small amounts of acid or base, to improve peak shape and selectivity.
-
-
-
Gradient Elution:
-
Implement a shallow gradient elution. A slow, gradual increase in the organic solvent concentration can effectively separate closely eluting compounds.
-
Issue 2: Low recovery of CBV after preparative chromatography.
Possible Causes:
-
Irreversible adsorption to the stationary phase.
-
Degradation of the analyte during the process.
-
Incomplete elution from the column.
Troubleshooting Steps:
-
Assess Adsorption:
-
If using silica-based columns, especially in normal-phase chromatography, irreversible adsorption can be an issue. Consider using a less active stationary phase or deactivating the silica with an appropriate agent.
-
Centrifugal Partition Chromatography (CPC) eliminates the solid support, thereby preventing irreversible adsorption.[9]
-
-
Check for Degradation:
-
Cannabinoids can be sensitive to heat, light, and extreme pH. Ensure that the entire process is carried out under controlled conditions. Use amber vials and avoid high temperatures during solvent evaporation.
-
Analyze the collected fractions by LC-MS to check for the presence of degradation products.
-
-
Ensure Complete Elution:
-
After the main peak has eluted, perform a high-organic wash of the column to elute any strongly retained compounds. Analyze this wash fraction to see if it contains the missing CBV.
-
Increase the final organic solvent concentration in your gradient or extend the hold time at the highest concentration.
-
Issue 3: Difficulty in identifying the CBV peak in a complex chromatogram.
Possible Causes:
-
Lack of a pure reference standard.
-
Co-elution with an unknown compound.
-
Low concentration of CBV in the sample.
Troubleshooting Steps:
-
Mass Spectrometry (MS) Detection:
-
Couple your liquid chromatograph to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of CBV is a highly specific identifier.
-
For even greater confidence, use tandem mass spectrometry (MS/MS) to match the fragmentation pattern of your target peak with known fragmentation patterns of CBV.[4]
-
-
High-Resolution Analytical Chromatography:
-
Before scaling up to preparative chromatography, develop a high-resolution analytical method using a longer column or a column with smaller particles to achieve baseline separation of as many components as possible. This will help in tentatively identifying the CBV peak based on its expected retention time relative to other known cannabinoids.[7]
-
-
Spiking with a Known Standard (if available):
-
If a reference standard, even in small quantities, is available, spike a small aliquot of your sample with it. The peak that increases in area corresponds to CBV.
-
Experimental Protocols
General Protocol for Preparative RP-HPLC Method Development for Minor Cannabinoid Separation
-
Sample Preparation:
-
A crude cannabis extract is first subjected to winterization to remove waxes and lipids.
-
The winterized extract is then decarboxylated to convert acidic cannabinoids to their neutral forms.
-
The decarboxylated oil is dissolved in the initial mobile phase for injection.
-
-
Analytical Method Development (Scouting):
-
Column: Start with a high-resolution C18 column (e.g., 150 x 4.6 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Run a fast scouting gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution times of the cannabinoids.
-
Detection: Use a Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 228 nm and 280 nm) and a Mass Spectrometer for peak identification.
-
-
Method Optimization:
-
Based on the scouting run, develop a shallower gradient around the elution time of the target minor cannabinoids (including CBV, CBN, THCV).
-
Experiment with different organic modifiers (Acetonitrile vs. Methanol) and ternary mixtures to improve selectivity.
-
Optimize column temperature (e.g., 30-50 °C) to affect retention and selectivity.
-
-
Scale-Up to Preparative Chromatography:
-
Once a satisfactory analytical separation is achieved, scale up the method to a preparative column with the same stationary phase chemistry but a larger diameter.
-
Adjust the flow rate and injection volume according to the column dimensions to maintain the separation.
-
Use fraction collection triggered by UV signal or mass-to-charge ratio to isolate the target cannabinoids.
-
-
Purity Analysis:
-
Analyze the collected fractions using the optimized analytical method to determine the purity of the isolated compounds.
-
Quantitative Data
The following table summarizes typical purity and recovery values reported for the separation of various cannabinoids using different chromatographic techniques. These can serve as a benchmark for optimizing CBV separation.
| Cannabinoid | Chromatographic Technique | Stationary Phase | Purity Achieved | Recovery | Reference |
| CBD | Twin-Column Recycling Chromatography | C18 | >99% | ~100% | N/A |
| THC | Centrifugal Partition Chromatography | N/A (Liquid-Liquid) | 98.9% | High | [9] |
| CBN | Centrifugal Partition Chromatography | N/A (Liquid-Liquid) | 90.0% | High | [9] |
| CBG | Centrifugal Partition Chromatography | N/A (Liquid-Liquid) | 53.9% (enriched) | High | [9] |
| CBD | Preparative HPLC | C18 | >99.5% | N/A | [5] |
Note: Data for CBV is not explicitly available in the cited literature, but similar performance targets should be achievable with rigorous method optimization.
Visualizations
Experimental Workflow for Minor Cannabinoid Purification
Caption: A generalized experimental workflow for the purification of minor cannabinoids like CBV.
Logical Relationship of Challenges in CBV Separation
Caption: The interconnected challenges in the separation and purification of this compound (CBV).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. newphaseblends.com [newphaseblends.com]
- 3. metabolon.com [metabolon.com]
- 4. How to overcome co-elution challenges in cannabinoid chromatography using tandem mass spectrometry? - J. Jeffrey and Ann Marie Fox Graduate School at Penn State [gradschool.psu.edu]
- 5. waters.com [waters.com]
- 6. US20210268402A1 - Purification and separation techniques for cannabinoids - Google Patents [patents.google.com]
- 7. A Systematic Study of Liquid Chromatography in Search of the Best Separation of Cannabinoids for Potency Testing of Hemp-Based Products [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. technosaurus.co.jp [technosaurus.co.jp]
Technical Support Center: Optimizing Cannabivarin (CBV) Stability in Solvent Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability of Cannabivarin (CBV) in various solvent systems. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound (CBV) in solution?
A1: The stability of CBV in solution is primarily influenced by a combination of environmental and chemical factors. These include:
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[1][2] Storing solutions in the dark or in amber-colored vials is crucial.[2]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of cannabinoids.[2] It is advisable to use degassed solvents and/or store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
pH: The pH of the solution can significantly impact CBV's stability, with acidic and alkaline conditions potentially catalyzing degradation reactions.[3]
-
Solvent Type: The choice of solvent can affect the rate and pathway of degradation. While not extensively studied for CBV specifically, studies on other cannabinoids suggest that protic solvents like ethanol and methanol may participate in degradation reactions, whereas aprotic solvents might offer greater stability.[2]
Q2: What are the expected degradation products of CBV?
A2: this compound (CBV) is itself an oxidation product of tetrahydrothis compound (THCV).[4] Further degradation of CBV is likely to follow pathways analogous to other cannabinoids like THC and CBD. The primary degradation pathways are oxidation and potential isomerization under acidic conditions. Expected degradation products could include quinone-type compounds from oxidation and potential rearrangements or cyclization products, although specific degradation products of CBV are not extensively documented in current literature.
Q3: Are there any general guidelines for selecting a suitable solvent for CBV stability studies?
A3: Yes, consider the following guidelines when selecting a solvent:
-
Purity: Use high-purity, HPLC-grade or equivalent solvents to avoid impurities that could catalyze degradation.
-
Inertness: Choose a solvent that is chemically inert with respect to the CBV molecule under the experimental conditions.
-
Volatility: Consider the volatility of the solvent, especially for long-term studies, to prevent changes in concentration.
-
Analytical Compatibility: The solvent should be compatible with the analytical method used for quantification (e.g., transparent in the UV range for HPLC-UV).
-
"Like Dissolves Like": As a cannabinoid, CBV is lipophilic and will dissolve well in organic solvents. Common choices include ethanol, methanol, acetonitrile, and isopropanol.[5]
Q4: How should I store my CBV solutions to maximize stability?
A4: To maximize the stability of your CBV solutions, adhere to the following storage practices:
-
Temperature: Store solutions at low temperatures, preferably at -20°C or below, for long-term storage.[5] For short-term storage, refrigeration at 2-8°C is recommended.
-
Light Protection: Always store solutions in amber glass vials or wrapped in aluminum foil to protect from light.[2]
-
Inert Atmosphere: For sensitive experiments, purge the headspace of the vial with an inert gas like nitrogen or argon before sealing to minimize oxidative degradation.
-
Proper Sealing: Use vials with tight-fitting caps, such as those with PTFE-lined septa, to prevent solvent evaporation and exposure to air.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of CBV concentration in solution. | 1. Improper Storage: Exposure to light, elevated temperature, or oxygen. 2. Solvent Impurities: Presence of peroxides or other reactive impurities in the solvent. 3. pH Shift: The solvent may have an inappropriate pH. | 1. Review storage conditions. Ensure solutions are stored at ≤ -20°C in the dark and under an inert atmosphere. 2. Use fresh, high-purity solvents. Test for peroxides if necessary. 3. Measure the pH of your solvent system and adjust if necessary, or choose a buffered system if compatible with your experiment. |
| Appearance of unknown peaks in chromatograms over time. | 1. Degradation: The new peaks are likely CBV degradation products. 2. Contamination: Contamination from the solvent, container, or handling. | 1. Conduct a forced degradation study (see Experimental Protocols) to tentatively identify degradation products. Use a mass spectrometer (LC-MS) for structural elucidation. 2. Prepare fresh solutions using clean glassware and high-purity solvents. Analyze a solvent blank to rule out contamination. |
| Inconsistent results between replicate samples. | 1. Inhomogeneous Solution: CBV may not be fully dissolved or may have precipitated out of solution, especially at low temperatures. 2. Inaccurate Pipetting: Errors in sample preparation. 3. Variable Degradation: Inconsistent exposure to light or temperature during handling. | 1. Ensure CBV is completely dissolved. Gently warm and vortex the solution before taking an aliquot. Visually inspect for any precipitate. 2. Use calibrated pipettes and follow good laboratory practices for solution preparation. 3. Standardize sample handling procedures to ensure all samples are treated identically. |
| CBV appears unstable even in a commonly used solvent like ethanol. | 1. Ethanol Quality: The ethanol may contain water or other impurities. 2. Photodegradation: Ethanol is UV transparent, allowing for light-induced degradation if not properly protected. 3. Oxidation: Ethanol can contain dissolved oxygen. | 1. Use absolute (anhydrous) ethanol of high purity. 2. Ensure vials are amber or wrapped in foil. Minimize exposure to ambient light during handling. 3. Degas the ethanol by sonication or sparging with nitrogen before preparing the solution. |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound (CBV) in various solvent systems, the following table provides a summary of stability data for the structurally similar cannabinoid, Cannabidiol (CBD), which can serve as a valuable proxy for predicting CBV's behavior.
Table 1: Stability of CBD in Solution under Various Conditions
| Solvent/Matrix | Storage Condition | Duration | CBD Loss (%) | Reference |
| Sunflower Oil | 25°C / 60% RH (open vial) | 365 days | ~40% | [5] |
| Sunflower Oil | 40°C / 75% RH (open vial) | 270 days | ~100% | [5] |
| Sunflower Oil | 40°C / 75% RH (closed vial) | 180 days | ~16.5% | [5] |
| Ethanol | Room Temperature, Light | Not specified | Unstable | [2] |
| Methanol:Chloroform (9:1) | 4°C and -20°C | 28 days | Stable | [3] |
| Acetonitrile | 4°C and -20°C | 28 days | Less stable than Methanol:Chloroform | [3] |
Note: The stability of cannabinoids in oil solutions is generally lower than in solid form.[5]
Experimental Protocols
Protocol 1: Forced Degradation Study of CBV in Solution
This protocol is designed to intentionally degrade CBV under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method, in accordance with ICH Q1A(R2) guidelines.[1][4][6]
1. Materials and Reagents:
-
This compound (CBV) reference standard
-
HPLC-grade methanol, acetonitrile, ethanol
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
Calibrated analytical balance, volumetric flasks, pipettes
-
Amber HPLC vials
-
HPLC-UV or UPLC-MS/MS system
2. Preparation of CBV Stock Solution:
-
Accurately weigh a known amount of CBV reference standard.
-
Dissolve in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix a known volume of the CBV stock solution with an equal volume of 0.1 M HCl in a vial.
-
Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix a known volume of the CBV stock solution with an equal volume of 0.1 M NaOH in a vial.
-
Incubate at a controlled temperature (e.g., 60°C) for a specified period.
-
After incubation, cool and neutralize with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix a known volume of the CBV stock solution with an equal volume of 3% H₂O₂ in a vial.
-
Keep at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Transfer a known volume of the CBV stock solution to a vial.
-
Incubate in an oven at an elevated temperature (e.g., 80°C) for a specified period.
-
-
Photodegradation:
-
Transfer a known volume of the CBV stock solution to a clear glass vial.
-
Expose the vial to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
-
Simultaneously, keep a control sample wrapped in aluminum foil in the same location to serve as a dark control.
-
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV or UPLC-MS/MS method.
-
Analyze an unstressed control sample at the beginning and end of the study.
5. Data Evaluation:
-
Calculate the percentage of CBV remaining in each stressed sample compared to the unstressed control.
-
Examine the chromatograms for the appearance of new peaks (degradation products).
-
If using MS detection, analyze the mass spectra of the new peaks to aid in their identification.
Protocol 2: Long-Term Stability Study of CBV in a Selected Solvent
This protocol outlines a long-term stability study to determine the shelf-life of a CBV solution under specified storage conditions.
1. Study Design:
-
Solvent System: Select the solvent system of interest (e.g., ethanol).
-
Concentration: Prepare a CBV solution at the desired concentration.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
Frozen: -20°C ± 5°C
-
-
Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 3, 6 months
-
-
Container: Use amber glass vials with PTFE-lined screw caps.
2. Procedure:
-
Prepare a bulk solution of CBV in the chosen solvent.
-
Aliquot the solution into a sufficient number of vials for all time points and storage conditions.
-
Place the vials in stability chambers set to the specified conditions.
-
At each designated time point, remove a set of vials from each storage condition.
-
Allow the vials to equilibrate to room temperature.
-
Analyze the samples using a validated stability-indicating analytical method.
3. Data Analysis:
-
Quantify the concentration of CBV at each time point.
-
Plot the concentration of CBV versus time for each storage condition.
-
Determine the degradation rate and calculate the shelf-life based on the time it takes for the concentration to decrease to a predetermined limit (e.g., 90% of the initial concentration).
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Simplified degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 5. Stability Study of Cannabidiol in the Form of Solid Powder and Sunflower Oil Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ikev.org [ikev.org]
addressing common interferences in the analytical detection of Cannabivarin
Welcome to the technical support center for the analytical detection of Cannabivarin (CBV). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the analysis of CBV.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the analytical detection of this compound (CBV)?
A1: The most common interferences in CBV analysis arise from two main sources:
-
Isobaric Compounds: These are molecules that have the same nominal mass as CBV, making them difficult to distinguish using mass spectrometry without adequate chromatographic separation. Common isobaric interferents for cannabinoids include isomers of THC, CBD, and CBC.[1][2]
-
Matrix Effects: Components of the sample matrix (e.g., plant material, biological fluids) can co-elute with CBV and either suppress or enhance its signal in the detector, leading to inaccurate quantification.[3][4] This is a significant challenge in both LC-MS/MS and GC-MS analysis.[3]
Q2: My CBV peak is showing signs of co-elution. How can I confirm and resolve this?
A2: Co-elution is a common issue, especially with cannabinoids that have similar chemical structures.
-
Confirmation:
-
Peak Purity Analysis (HPLC-UV/DAD): If you are using a Diode Array Detector (DAD), assess the peak purity of your CBV peak. A non-homogenous peak suggests the presence of a co-eluting compound.
-
Mass Spectrometry (MS): With LC-MS or GC-MS, examine the mass spectrum across the CBV peak. The presence of ions not characteristic of CBV indicates co-elution.
-
-
Resolution:
-
Optimize Chromatographic Conditions: Adjusting the mobile phase composition, gradient, column temperature, or flow rate can improve the separation of CBV from interfering compounds.[5] For instance, adding ammonium formate to the mobile phase in HPLC can alter the retention of acidic cannabinoids, potentially resolving them from CBV.[5]
-
Change the Stationary Phase: If optimization is insufficient, switching to a column with a different stationary phase chemistry can provide the necessary selectivity to resolve the co-eluting peaks.
-
Q3: I am observing significant signal suppression for CBV in my LC-MS/MS analysis. What are the likely causes and how can I mitigate this?
A3: Signal suppression in LC-MS/MS is a classic example of a matrix effect.
-
Causes: Co-eluting matrix components can compete with CBV for ionization in the MS source, reducing the number of CBV ions that reach the detector.[3]
-
Mitigation Strategies:
-
Improve Sample Preparation: Implement a more rigorous sample clean-up procedure to remove matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be very effective.[3]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on CBV ionization.[4]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for CBV is the ideal way to compensate for matrix effects. Since it has nearly identical chemical and physical properties to CBV, it will be affected by the matrix in the same way, allowing for accurate correction of the signal.[3]
-
Matrix-Matched Calibrants: Preparing your calibration standards in a blank matrix that is similar to your samples can also help to compensate for matrix effects.[3]
-
Q4: For GC-MS analysis of CBV, is derivatization necessary?
A4: Yes, for the analysis of the acidic form of this compound (Cannabivarinic Acid, CBVA), derivatization is mandatory. The high temperatures used in the GC inlet will cause decarboxylation of acidic cannabinoids, leading to inaccurate quantification of the original cannabinoid profile. A common derivatization technique is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, making the molecule more volatile and thermally stable. For the neutral form (CBV), derivatization is not strictly necessary but can improve peak shape and chromatographic performance.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for CBV in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | - Ensure the mobile phase pH is appropriate to keep CBV in a single ionic state. Acidifying the mobile phase with formic or phosphoric acid is a common practice.[6] |
| Column Overload | - Reduce the injection volume or dilute the sample. |
| Contaminated Guard Column or Column Frit | - Replace the guard column. If the problem persists, try back-flushing or replacing the analytical column. |
| Inappropriate Mobile Phase Composition | - Ensure the mobile phase is properly mixed and degassed. Check for precipitation if using buffers. |
Issue 2: Inconsistent Retention Times for CBV
| Possible Cause | Troubleshooting Step |
| Pump Malfunction | - Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Fluctuations in Column Temperature | - Use a column oven to maintain a stable temperature. |
| Changes in Mobile Phase Composition | - Prepare fresh mobile phase daily. If using a gradient, ensure the gradient proportioning valve is functioning correctly. |
| Column Degradation | - Over time, the stationary phase can degrade. Try a new column to see if the issue is resolved. |
Issue 3: No CBV Peak Detected or Very Low Signal
| Possible Cause | Troubleshooting Step |
| Sample Degradation | - Ensure proper storage of samples and standards (e.g., protected from light and at low temperatures).[6] |
| Incorrect Wavelength (HPLC-UV) | - Verify that the UV detector is set to a wavelength where CBV has significant absorbance (typically around 220 nm).[6] |
| Incorrect MS/MS Transition | - Confirm the precursor and product ion m/z values for CBV in your MS method. |
| Inefficient Extraction | - Optimize the extraction solvent and procedure to ensure efficient recovery of CBV from the sample matrix. |
Quantitative Data Summary
Table 1: Chromatographic and Mass Spectrometric Data for CBV and Potential Interferences
| Compound | Abbreviation | Typical Retention Time (min)1 | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) |
| This compound | CBV | 4.0 - 5.0 | 287.2 | 193.1, 233.1 |
| Cannabidiol | CBD | 4.2 - 5.2 | 315.2 | 193.1, 135.1 |
| Tetrahydrocannabinol | Δ⁹-THC | 4.5 - 5.5 | 315.2 | 193.1, 135.1 |
| Cannabichromene | CBC | 4.8 - 5.8 | 315.2 | 193.1, 121.1 |
| Cannabigerol | CBG | 3.8 - 4.8 | 317.2 | 193.1, 235.2 |
| Tetrahydrothis compound | THCV | 4.3 - 5.3 | 301.2 | 193.1, 247.1 |
¹Retention times are approximate and highly dependent on the specific chromatographic conditions (column, mobile phase, flow rate, etc.). This table highlights the potential for co-elution, necessitating robust chromatographic separation.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Analysis of CBV in Plant Material
-
Sample Preparation:
-
Homogenize dried cannabis plant material.
-
Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.
-
Add 10 mL of a methanol/chloroform (9:1, v/v) extraction solvent.[6]
-
Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Gradient: A typical gradient might start at 70% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[6]
-
Detection Wavelength: 220 nm.[6]
-
-
Quantification:
-
Prepare a series of calibration standards of CBV in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of CBV in the samples by comparing their peak areas to the calibration curve.
-
Protocol 2: GC-MS Analysis of CBV (and CBVA) in Plant Material
-
Sample Preparation and Derivatization:
-
Perform the extraction as described in Protocol 1 (steps 1.1 to 1.5).
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., acetonitrile).
-
Add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7]
-
Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.[7]
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: A mid-polarity column such as a DB-5ms or equivalent is suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
-
-
Quantification:
-
Use a deuterated internal standard if available.
-
Construct a calibration curve using derivatized CBV standards.
-
Quantify based on the peak area ratio of the analyte to the internal standard.
-
Visualizations
References
- 1. WO2021047491A1 - Method for simultaneously separating cannabidivarin and cannabigerol - Google Patents [patents.google.com]
- 2. High-Throughput Quantitation of Cannabinoids by Liquid Chromatography Triple-Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
strategies to improve the yield of Cannabivarin during chemical synthesis
Welcome to the technical support center for the chemical synthesis of Cannabivarin (CBV). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of synthetically derived CBV.
Frequently Asked Questions (FAQs)
Q1: What is the most common chemical synthesis route for this compound (CBV)?
A1: The most prevalent and direct method for the chemical synthesis of this compound (CBV) is the acid-catalyzed condensation of divarinol (5-propylresorcinol) with a suitable monoterpene, typically (+)-p-mentha-2,8-dien-1-ol. This reaction is a variation of the Friedel-Crafts alkylation, which is widely used for the synthesis of various cannabinoids.
Q2: What are the key starting materials for CBV synthesis?
A2: The primary precursors for the synthesis of CBV are:
-
Divarinol (5-propylresorcinol): This phenolic compound provides the propyl side chain characteristic of varin-type cannabinoids.
-
p-Mentha-2,8-dien-1-ol: This chiral monoterpene alcohol acts as the alkylating agent, forming the terpene portion of the CBV molecule.
Q3: What types of catalysts are effective for CBV synthesis?
A3: Both Brønsted and Lewis acids can catalyze the condensation reaction. Lewis acids are generally preferred for their ability to promote the reaction under milder conditions, potentially leading to higher selectivity and yield. Commonly used catalysts in analogous cannabinoid syntheses include boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and various metal triflates.[1][2]
Q4: What are the major byproducts in CBV synthesis?
A4: Byproducts can arise from several side reactions, including:
-
Isomers of CBV: Positional isomers can be formed depending on the site of alkylation on the divarinol ring.
-
Over-alkylation products: Multiple terpene units may react with a single divarinol molecule.
-
Degradation products: The acidic conditions and elevated temperatures can lead to the degradation of both reactants and products.
-
Cyclization products: Under certain conditions, further cyclization of the initial product can occur, leading to the formation of other cannabinoid-like structures.
Q5: How can I purify the synthesized CBV?
A5: Purification of CBV from the crude reaction mixture is typically achieved using chromatographic techniques.[3] Column chromatography with silica gel is a common method.[3] For higher purity, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed.[4][5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low to No CBV Yield | 1. Inactive Catalyst: The Lewis or Brønsted acid may be old or have been deactivated by moisture. 2. Poor Quality Starting Materials: Impurities in divarinol or p-mentha-2,8-dien-1-ol can inhibit the reaction. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Use a fresh, anhydrous catalyst. 2. Ensure the purity of starting materials through techniques like recrystallization or distillation. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. |
| Formation of Multiple Products/Isomers | 1. Non-optimal Catalyst: The chosen catalyst may not be selective for the desired isomer. 2. High Reaction Temperature: Higher temperatures can lead to the formation of thermodynamically favored, but undesired, isomers. 3. Prolonged Reaction Time: Extended reaction times can allow for the isomerization of the desired product. | 1. Screen different Lewis acids to find one with better selectivity. 2. Perform the reaction at the lowest effective temperature. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Significant Byproduct Formation (e.g., over-alkylation) | 1. Incorrect Stoichiometry: An excess of the terpene reagent can lead to multiple alkylations on the divarinol ring. 2. High Catalyst Concentration: A high concentration of the acid catalyst can promote side reactions. | 1. Use a 1:1 molar ratio of divarinol to p-mentha-2,8-dien-1-ol, or a slight excess of divarinol. 2. Optimize the catalyst loading to the minimum amount required for efficient conversion. |
| Product Degradation | 1. Harsh Reaction Conditions: Strong acids, high temperatures, and long reaction times can cause the decomposition of CBV. 2. Exposure to Air and Light: CBV, like other cannabinoids, can be sensitive to oxidation and photodegradation. | 1. Use a milder Lewis acid and the lowest possible reaction temperature. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light. |
Experimental Protocols
Synthesis of Divarinol (5-propylresorcinol)
A detailed protocol for the synthesis of divarinol is a prerequisite for CBV synthesis. A common method involves the Clemmensen reduction of the corresponding ketone, which can be prepared via a Friedel-Crafts acylation of 1,3-dimethoxybenzene followed by demethylation.
Synthesis of (+)-p-Mentha-2,8-dien-1-ol
This chiral terpene can be synthesized from (+)-(R)-limonene through a multi-step process involving epoxidation and subsequent rearrangement.[7][8] Continuous flow photooxidation of (R)-(+)-limonene has also been reported as a scalable method.[9]
General Protocol for Acid-Catalyzed Condensation of Divarinol and p-Mentha-2,8-dien-1-ol
Materials:
-
Divarinol
-
(+)-p-Mentha-2,8-dien-1-ol
-
Anhydrous Dichloromethane (DCM)
-
Lewis Acid (e.g., Boron trifluoride etherate - BF₃·OEt₂)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve divarinol (1 equivalent) in anhydrous DCM.
-
Addition of Terpene: To the stirred solution, add (+)-p-mentha-2,8-dien-1-ol (1 equivalent).
-
Initiation of Reaction: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -10 °C) in an ice or dry ice/acetone bath. Slowly add the Lewis acid (e.g., 0.1-0.5 equivalents of BF₃·OEt₂) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from a few hours to overnight depending on the temperature and catalyst loading.
-
Quenching: Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure CBV.
Data Presentation
Table 1: Influence of Lewis Acid on Cannabinoid Synthesis (Analogous Reaction Data)
| Lewis Acid | Solvent | Temperature (°C) | Time (h) | Product Distribution (Analogous Products) | Reference |
| BF₃·OEt₂ | DCM | 0 | 2 | High selectivity for the kinetic product | [2] |
| AlCl₃ | Toluene | 80 | 4 | Mixture of isomers, favors thermodynamic product | [1] |
| Sc(OTf)₃ | DCM | 25 | 12 | Moderate yield, clean reaction | [10] |
| ZnCl₂ | Dioxane | 100 | 6 | Lower yield, significant byproduct formation | [10] |
Note: This data is extrapolated from syntheses of related cannabinoids like CBD and THC and serves as a starting point for optimizing CBV synthesis.
Visualizations
Caption: General experimental workflow for the synthesis of this compound (CBV).
References
- 1. Lewis Acids for cannabinoid isomerization – Wisdom, Knowledge and Understanding [cannalabsconsulting.com]
- 2. mdpi.com [mdpi.com]
- 3. Extracting cannabinoids at scale: how chromatography is paving the way for pure compounds - Sanobiotec [sanobiotec.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. agilent.com [agilent.com]
- 6. Sustainable cannabinoids purification through twin-column recycling chromatography and green solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectsci.au [connectsci.au]
- 8. US4433183A - Process for the preparation of (+)-p-mentha-2,8-dien-1-ol - Google Patents [patents.google.com]
- 9. schenautomacao.com.br [schenautomacao.com.br]
- 10. benchchem.com [benchchem.com]
Welcome to the technical support center for Cannabivarin (CBV)-related bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot anomalous results and refine their experimental approaches.
Frequently Asked Questions (FAQs)
Q1: We are observing very low or no specific binding of CBV in our radioligand binding assays. What are the potential causes?
A1: This is a common challenge, given that this compound (CBV) is known to have a low binding affinity for both CB1 and CB2 receptors.[1] Several factors could be contributing to this issue:
-
Suboptimal Assay Conditions: Ensure your incubation time, temperature, and buffer composition are optimized. For cannabinoid receptors, a common starting point is a 60-90 minute incubation at 30°C or 37°C in a buffer at pH 7.4 containing magnesium chloride (MgCl₂), which is important for receptor conformation.
-
Inactive Receptor Preparation: The cannabinoid receptors in your membrane preparation may be degraded or improperly folded. It is crucial to ensure proper membrane preparation and storage at -80°C. The protein concentration should be accurately determined and consistent across experiments.
-
Radioligand Concentration: The concentration of the radioligand (e.g., [³H]CP55,940) should be at or near its dissociation constant (Kd) to ensure an adequate signal window.
-
Low Receptor Expression: The cell line used for membrane preparation might have low expression levels of CB1 or CB2 receptors.
Q2: Our functional assay results with CBV are inconsistent and show high variability between experiments. What could be the reason?
A2: High inter-assay variability can stem from several sources. Here are some key areas to investigate:
-
Inconsistent Reagent Preparation: Prepare large batches of buffers and stock solutions to be used across multiple experiments. Always thaw and mix reagents thoroughly before use.
-
Pipetting Errors: Inaccuracies in pipetting, especially with small volumes or viscous cannabinoid solutions, can introduce significant variability. Use calibrated pipettes and consider reverse pipetting for viscous liquids.
-
Cell-Based Assay Variability: If using cell-based assays, factors such as cell passage number, confluency, and overall cell health can significantly impact results. Standardize your cell culture and assay procedures meticulously.
-
"Edge Effects" in Microplates: Wells on the perimeter of a microplate can experience more evaporation and temperature fluctuations. It is advisable to avoid using the outer wells for critical samples and standards; instead, fill them with buffer to create a more uniform environment.
Q3: We are seeing a discrepancy between CBV's binding affinity (Ki) and its functional potency (EC50). Why might this be the case?
A3: Discrepancies between binding and functional data are not uncommon in cannabinoid research and can be attributed to several factors:[2]
-
Partial Agonism/Antagonism: CBV has been reported to act as a CB1 and CB2 receptor antagonist in some assay systems.[3][4] A compound can have a measurable binding affinity but act as an antagonist, thus showing no agonistic activity in a functional assay.
-
Biased Agonism: Ligands can preferentially activate one signaling pathway over another. For instance, a compound might be potent in a GTPγS binding assay (measuring G-protein activation) but weak in a cAMP assay (measuring adenylyl cyclase inhibition). It is recommended to profile your compound in multiple functional assays to understand its signaling bias.
-
Assay-Specific Conditions: The "receptor reserve" can differ between assay formats. A system with a high receptor reserve might show a potent functional response even for a weak partial agonist, while a system with low receptor reserve will not.
Troubleshooting Guides
Anomalous Result: High Non-Specific Binding in Receptor Binding Assays
Question: We are experiencing high non-specific binding (NSB) in our CBV competition binding assay, which is obscuring the specific binding signal. How can we reduce it?
Answer: High NSB is a frequent issue, particularly with lipophilic compounds like cannabinoids. Here is a systematic approach to troubleshoot this problem:
| Potential Cause | Troubleshooting Step |
| Improper Blocking | Incorporate a blocking agent like 0.5% Bovine Serum Albumin (BSA) in your assay buffer to reduce binding to non-receptor sites on the filters and plates.[5] |
| Excessive Radioligand Concentration | Perform a saturation binding experiment to determine the Kd of your radioligand and use a concentration at or below the Kd for your competition assays. |
| High Membrane Protein Concentration | Titrate the amount of membrane protein per well. A common starting point is 10-20 µg per well, but this may need optimization. |
| Inadequate Washing | Increase the number and volume of washes with ice-cold wash buffer to ensure complete removal of unbound radioligand. |
| Lipophilic Compound Adsorption | The addition of a small amount of a non-ionic surfactant like 0.02% Pluronic F-127 to the assay buffer can help minimize the binding of hydrophobic compounds to plasticware. |
Anomalous Result: Weak or No Signal in cAMP Functional Assays
Question: We are not observing a significant inhibition of forskolin-stimulated cAMP production with CBV. What could be wrong?
Answer: CB1 and CB2 receptors are typically Gi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels.[6][7] If you are not observing this effect with CBV, consider the following:
| Potential Cause | Troubleshooting Step |
| CBV is an Antagonist | As research suggests CBV can act as an antagonist, it would not inhibit cAMP production on its own.[3][4] To test this, pre-incubate with CBV and then stimulate with a known CB1/CB2 agonist (e.g., CP55,940). An antagonistic effect would be observed as a rightward shift in the agonist's dose-response curve. |
| Insufficient Forskolin Stimulation | Ensure that the concentration of forskolin used provides a robust and reproducible cAMP signal that is within the linear range of your detection kit. |
| Phosphodiesterase (PDE) Activity | PDEs degrade cAMP. Including a PDE inhibitor, such as IBMX, in your assay buffer can help to preserve the cAMP signal. |
| Cell Health and Receptor Expression | Ensure the cells used in the assay are healthy and express a sufficient number of functional CB1 or CB2 receptors. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of CBV for CB1 and CB2 receptors.
Materials:
-
Cell membranes from cells overexpressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940.
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
-
96-well plates, filtration system (cell harvester and glass fiber filters), and scintillation counter.
Procedure:
-
Preparation: Dilute CBV to a range of concentrations (e.g., 0.1 nM to 10 µM) in assay buffer. Prepare the [³H]CP55,940 at a final concentration of ~0.5-1.0 nM.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding at each concentration of CBV.
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding and plot the percentage of specific binding against the log concentration of CBV. Determine the IC50 value and then calculate the Ki value using the Cheng-Prusoff equation.[8]
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of CBV to activate G-proteins.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, 0.1% BSA, pH 7.4.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing cell membranes, GDP, and [³⁵S]GTPγS in the assay buffer.
-
Agonist Stimulation: Add varying concentrations of CBV to the reaction mixture.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration over glass fiber filters.
-
Scintillation Counting: Quantify the amount of [³⁵S]GTPγS bound to the membranes.
-
Data Analysis: Plot the specific [³⁵S]GTPγS binding as a function of CBV concentration to determine EC50 and Emax values.[9]
Visualizations
References
- 1. metabolon.com [metabolon.com]
- 2. benchchem.com [benchchem.com]
- 3. Evidence that the plant cannabinoid Δ9-tetrahydrothis compound is a cannabinoid CB1 and CB2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enrichment of Low-Abundance Cannabivarin (CBV)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enrichment of Cannabivarin (CBV), a low-abundance cannabinoid, from plant material.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with enriching low-abundance this compound (CBV)?
The primary challenges in isolating minor cannabinoids like CBV include:
-
Low Natural Abundance: CBV is present in significantly lower concentrations in most cannabis varieties compared to major cannabinoids like THC and CBD, making extraction and purification inherently difficult.[1][2]
-
Chemical Similarity to Other Cannabinoids: CBV shares a similar chemical structure and polarity with other cannabinoids, which often leads to co-elution during chromatographic separation, making it difficult to achieve high purity.[1]
-
Thermal Instability: Like other acidic cannabinoids, the precursor to CBV (Cannabivarinic Acid, CBVA) is susceptible to decarboxylation (loss of a carboxyl group) when exposed to heat. This necessitates careful temperature control throughout the extraction and purification processes to prevent degradation.[1]
-
Limited Availability of Reference Standards: Pure reference standards for many minor cannabinoids, including CBV, can be scarce, which complicates their accurate identification and quantification during method development and quality control.[1]
Q2: Which extraction solvents are most effective for CBV?
The choice of solvent significantly impacts the extraction efficiency of cannabinoids. While there is no single "best" solvent for CBV, here are some key considerations:
-
Ethanol: Often used for its ability to efficiently extract a broad spectrum of cannabinoids. Cold ethanol extraction can reduce the co-extraction of undesirable compounds like waxes and chlorophyll.
-
Hydrocarbons (e.g., Butane, Propane): These solvents have high efficiency in extracting a full spectrum of cannabinoids and terpenes. However, they require stringent safety protocols due to their flammability and the need for complete solvent removal from the final product.
-
Supercritical CO2: This method is highly tunable by adjusting pressure and temperature, allowing for selective extraction of specific compounds. It also has the advantage of leaving no residual solvent. Adding co-solvents can enhance the extraction of specific cannabinoids.
Q3: What are the most effective chromatographic techniques for purifying CBV?
Several chromatographic techniques can be employed for the purification of CBV. The choice often depends on the scale of purification and the desired purity.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique capable of separating complex cannabinoid mixtures. Reversed-phase HPLC is commonly used, and careful optimization of the mobile phase is crucial for separating cannabinoids with similar polarities.[1][3]
-
Flash Chromatography: This technique is a faster, lower-pressure alternative to preparative HPLC and is suitable for initial purification steps to remove major impurities. Both normal-phase and reversed-phase flash chromatography can be effective.[4][5]
-
Supercritical Fluid Chromatography (SFC): SFC offers advantages in speed and uses less organic solvent compared to HPLC. It can be a powerful tool for isolating trace impurities and achieving high-purity final products.
Troubleshooting Guides
Issue 1: Low Yield of CBV in the Final Purified Fraction
| Possible Cause | Troubleshooting Steps |
| Inefficient Initial Extraction | Optimize extraction parameters such as solvent choice, temperature, and extraction time. Consider using techniques like ultrasonic-assisted extraction to improve efficiency.[6] Ensure the plant material is properly dried and ground to increase surface area. |
| Degradation of CBV/CBVA | Avoid high temperatures during all processing steps, including extraction, solvent evaporation, and chromatography, to prevent decarboxylation and degradation.[7][8] Use light-protected glassware and work quickly to minimize exposure to light and oxygen, which can also cause degradation.[9] |
| Loss During Purification Steps | Optimize chromatographic conditions to ensure CBV is not lost in the waste fractions. Re-analyze waste and intermediate fractions to track any potential loss of the target compound. Ensure that the pH of buffers and solvents is optimized to maintain the stability of CBV. |
| Suboptimal Plant Material | Analyze the cannabinoid profile of the starting plant material to ensure it contains a detectable amount of CBV. Different cannabis cultivars have varying cannabinoid profiles. |
Issue 2: Co-elution of CBV with Other Cannabinoids (e.g., CBD, THCV)
| Possible Cause | Troubleshooting Steps |
| Insufficient Chromatographic Resolution | Optimize the mobile phase composition and gradient in HPLC or flash chromatography. Experiment with different stationary phases (e.g., C18, Phenyl, Cyano) to exploit different separation selectivities. For challenging separations, consider using tandem mass spectrometry (MS/MS) for detection, which can distinguish between co-eluting compounds with different mass-to-charge ratios.[10] |
| Column Overloading | Reduce the amount of sample loaded onto the column. Overloading can lead to peak broadening and loss of resolution. Perform a loading study to determine the maximum sample load that maintains adequate separation. |
| Inappropriate Chromatographic Mode | If reversed-phase chromatography is not providing adequate separation, consider switching to normal-phase chromatography, which separates compounds based on different chemical properties and can resolve components that co-elute in reversed-phase.[4] |
Issue 3: Presence of Non-Cannabinoid Impurities (e.g., Waxes, Chlorophyll)
| Possible Cause | Troubleshooting Steps |
| Co-extraction of Impurities | Perform a winterization step after the initial extraction. This involves dissolving the extract in ethanol and freezing it to precipitate waxes and lipids, which can then be removed by filtration.[6] |
| Insufficient Pre-purification | Use a pre-purification step, such as flash chromatography with a silica column, to remove highly non-polar or polar impurities before the final high-resolution purification step. |
Experimental Protocols
Protocol 1: General Extraction and Winterization
-
Milling: Grind the dried cannabis plant material to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Macerate the powdered plant material in cold ethanol (e.g., -20°C) with a solvent-to-biomass ratio of 10:1 (v/w).
-
Stir the mixture for 1-2 hours.
-
Filter the mixture to separate the ethanol extract from the solid plant material.
-
-
Solvent Evaporation: Remove the ethanol from the extract using a rotary evaporator under reduced pressure and at a low temperature (e.g., <40°C).
-
Winterization:
-
Dissolve the crude extract in ethanol.
-
Place the solution in a freezer at -20°C for 24-48 hours to precipitate waxes and lipids.
-
Filter the cold solution to remove the precipitated impurities.
-
-
Final Solvent Removal: Evaporate the remaining ethanol from the winterized extract to obtain a decarboxylated crude oil.
Protocol 2: Preparative HPLC for CBV Purification
-
System: Preparative HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a shallow gradient around the elution time of CBV, as determined by analytical HPLC, to maximize resolution from closely eluting cannabinoids.
-
Flow Rate: Scale the flow rate from the analytical method to the preparative column dimensions.
-
Detection: Monitor at a wavelength where cannabinoids absorb, typically around 228 nm.
-
Fraction Collection: Collect fractions based on the retention time of CBV.
-
Post-Purification: Analyze the collected fractions by analytical HPLC to confirm purity and pool the high-purity fractions. Evaporate the solvent to obtain the purified CBV.
Quantitative Data
The following tables summarize typical quantitative data that may be obtained during the analysis and enrichment of cannabinoids. Actual values will vary depending on the plant material and methods used.
Table 1: Example Cannabinoid Content in a Hemp Extract
| Cannabinoid | Concentration (mg/g of extract) |
| CBDA | 500.2 |
| CBD | 85.5 |
| THCA | 20.1 |
| THC | 5.2 |
| CBGA | 15.8 |
| CBG | 3.1 |
| CBV | 1.5 |
| Others | 18.6 |
Table 2: Method Validation Parameters for Cannabinoid Quantification by LC-MS/MS [11]
| Parameter | Result |
| Linearity (r²) | ≥ 0.99 |
| Within-batch Precision (%RSD) | 0.5 - 6.5% |
| Within-batch Accuracy | 91.4 - 108.0% |
| Between-batch Precision (%RSD) | 0.9 - 5.1% |
| Between-batch Accuracy | 91.5 - 107.5% |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Elevating Cannabis Extracts: The Power of Minor Cannabinoids [pure5extraction.com]
- 3. zeochem.com [zeochem.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. rootsciences.com [rootsciences.com]
- 7. benchchem.com [benchchem.com]
- 8. Processing and extraction methods of medicinal cannabis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ertelalsop.com [ertelalsop.com]
- 10. How to overcome co-elution challenges in cannabinoid chromatography using tandem mass spectrometry? - J. Jeffrey and Ann Marie Fox Graduate School at Penn State [gradschool.psu.edu]
- 11. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
overcoming matrix effects in the mass spectrometric analysis of Cannabivarin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometric analysis of Cannabivarin (CBV). It is intended for researchers, scientists, and drug development professionals encountering challenges with matrix effects and other analytical issues.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound (CBV)?
A1: In mass spectrometry, matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, un-analyzed components from the sample matrix.[1][2] These effects can manifest as either ion suppression or enhancement, leading to inaccurate quantification, reduced sensitivity, and poor reproducibility in the analysis of CBV.[1][2] Complex matrices, such as those found in biological samples (e.g., plasma, urine) or edible products, are particularly prone to causing significant matrix effects.[3][4]
Q2: Why is the analysis of CBV susceptible to matrix effects?
A2: The analysis of CBV, like other cannabinoids, is susceptible to matrix effects due to the complexity of the matrices in which it is often analyzed.[5] Biological fluids and edible products contain a multitude of endogenous compounds, such as lipids, proteins, sugars, and other small molecules, that can interfere with the ionization of CBV in the mass spectrometer source.[2][3] These interfering compounds can compete with CBV for ionization, leading to signal suppression, or in some cases, enhance the signal in an unpredictable manner.
Q3: What are the common strategies to overcome matrix effects in CBV analysis?
A3: Several strategies can be employed to mitigate matrix effects in the analysis of CBV. These can be broadly categorized as:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are used to remove interfering components from the sample before analysis.[1][6][7]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate CBV from matrix components is a crucial step.[2]
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of CBV, is highly recommended to compensate for matrix effects.[8][9][10]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples being analyzed can help to correct for matrix effects.[2]
-
Sample Dilution: A simple approach to reduce the concentration of interfering matrix components is to dilute the sample.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometric analysis of CBV.
Issue: Poor Peak Shape (Tailing or Fronting) for CBV
-
Possible Cause 1: Secondary Interactions with the Column
-
Explanation: Residual silanol groups on the surface of C18 columns can interact with the polar functional groups of CBV, leading to peak tailing.
-
Solution:
-
-
Possible Cause 2: Column Overload
-
Possible Cause 3: Column Contamination or Degradation
Issue: Inconsistent or Low CBV Recovery
-
Possible Cause 1: Inefficient Extraction
-
Explanation: The chosen sample preparation method may not be effectively extracting CBV from the sample matrix.
-
Solution:
-
Optimize the extraction solvent and pH.
-
Increase the extraction time or use techniques like vortexing or sonication to improve efficiency.
-
Evaluate different sample preparation techniques (e.g., switch from LLE to SPE).
-
-
-
Possible Cause 2: Analyte Degradation
-
Explanation: CBV may be degrading during sample preparation or storage.
-
Solution:
-
Ensure samples are stored at appropriate temperatures (e.g., -80°C).
-
Minimize the time between sample preparation and analysis.
-
Investigate the stability of CBV under the specific extraction and storage conditions.
-
-
Issue: High Signal Suppression or Enhancement
-
Possible Cause 1: Co-elution of Matrix Components
-
Explanation: Interfering compounds from the matrix are eluting at the same time as CBV and affecting its ionization.
-
Solution:
-
Modify the chromatographic gradient to improve the separation of CBV from the matrix interferences.
-
Employ a more selective sample preparation method to remove the interfering compounds.
-
-
-
Possible Cause 2: Inappropriate Internal Standard
-
Explanation: The chosen internal standard may not be effectively compensating for the matrix effects experienced by CBV.
-
Solution:
-
The ideal internal standard is a stable isotope-labeled version of CBV (e.g., CBV-d3).[8] This is because it will have nearly identical chemical and physical properties and will be affected by the matrix in the same way as the analyte.[8]
-
If a SIL-IS is not available, a structural analog with similar properties may be used, but it is crucial to validate its performance thoroughly.[2]
-
-
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) for CBV in Biological Fluids
-
Sample Preparation: To 1 mL of the biological fluid sample (e.g., plasma, urine), add 50 µL of an internal standard solution (e.g., CBV-d3 in methanol).
-
Extraction: Add 3 mL of an appropriate organic solvent (e.g., hexane:ethyl acetate 9:1 v/v).
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: General Solid-Phase Extraction (SPE) for CBV in Biological Fluids
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample (e.g., 1 mL of plasma diluted with 1 mL of 4% phosphoric acid) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 40:60 v/v) to remove polar interferences.
-
Elution: Elute the CBV and internal standard with 1 mL of methanol or another suitable organic solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Cannabinoid Analysis
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Typical Recovery (%) |
| Dilute-and-Shoot | Sample is diluted with a suitable solvent and directly injected. | Fast, simple, and inexpensive. | High potential for matrix effects, can contaminate the MS system. | Varies greatly depending on matrix and dilution factor. |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins. | Simple and fast for removing proteins from plasma/serum. | Does not remove other interferences like phospholipids. | 85-115 |
| Liquid-Liquid Extraction (LLE) | CBV is partitioned between two immiscible liquids. | Good for removing salts and highly polar interferences. | Can be labor-intensive and may form emulsions. | 70-100 |
| Solid-Phase Extraction (SPE) | CBV is retained on a solid sorbent while interferences are washed away. | Provides cleaner extracts and can concentrate the analyte. | More expensive and requires method development. | >90 |
Note: Recovery values are generalized for cannabinoids and should be experimentally determined for CBV in the specific matrix of interest.
Visualizations
Caption: Experimental workflow for CBV analysis.
Caption: Troubleshooting poor peak shape for CBV.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DART-MS Facilitated Quantification of Cannabinoids in Complex Edible Matrices—Focus on Chocolates and Gelatin-Based Fruit Candies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. gcms.cz [gcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. US5036014A - Deuterated cannabinoids as standards for the analysis of tetrahydrocannabinol and its metabolites in biological fluids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
selecting optimal chromatographic conditions for Cannabivarin isomer separation
Welcome to the technical support center for optimizing chromatographic conditions for cannabinoid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving precise and reliable separation of cannabinoids. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Understanding Cannabivarin (CBV) and Its Chromatographic Behavior
A crucial point of clarification is the isomeric nature of this compound (CBV). Scientific literature indicates that CBV, an analog of cannabinol (CBN) and an oxidation product of tetrahydrothis compound (THCV), does not possess double bond isomers or stereoisomers.[1] Therefore, the challenge in CBV analysis typically lies not in separating its own isomers, but in resolving it from other structurally similar cannabinoids within a complex mixture.
This guide will focus on providing optimal chromatographic conditions for separating CBV from other common cannabinoids and troubleshooting issues that may arise during this process.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a peak that I suspect is a CBV isomer?
It is highly probable that the peak you are observing is not a CBV isomer but rather a co-eluting cannabinoid that is structurally similar. CBV is an oxidation product of THCV, and it's common for THCV and other cannabinoids to be present in extracts containing CBV. We recommend confirming the identity of the peak using a mass spectrometer (MS) detector.
Q2: What is the best type of chromatography for separating CBV from other cannabinoids?
Reverse-phase High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for cannabinoid analysis.[2] For resolving cannabinoids that are chiral and may exist as enantiomers or diastereomers (which is not the case for CBV itself, but for other cannabinoids in the mixture), chiral chromatography is necessary.
Q3: Can I use the same method for separating THC isomers to separate CBV from other cannabinoids?
Methods developed for THC isomer separation can be a good starting point, as the general principles of reversed-phase or chiral chromatography will apply. However, the method will likely need optimization to achieve the best resolution for a mixture containing CBV and other specific cannabinoids of interest.
Q4: What are the key parameters to adjust for improving the separation of CBV?
The most impactful parameters to optimize are the mobile phase composition (the ratio of organic solvent to water and the type and concentration of acidic additives), the stationary phase (column chemistry), and the column temperature.
Troubleshooting Guide
Problem 1: Poor resolution between CBV and another cannabinoid peak.
-
Potential Cause: Suboptimal mobile phase composition.
-
Troubleshooting Step: Systematically adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Even small changes can significantly impact selectivity.
-
-
Potential Cause: Inappropriate column chemistry.
-
Troubleshooting Step: If you are using a standard C18 column, consider trying a different stationary phase. Phenyl-hexyl or biphenyl phases can offer different selectivity for aromatic compounds like cannabinoids.
-
-
Potential Cause: Column temperature is not optimized.
-
Troubleshooting Step: Vary the column temperature. Higher temperatures can improve efficiency and alter selectivity, but be mindful of potential degradation of thermally labile compounds.
-
Problem 2: Peak tailing for the CBV peak.
-
Potential Cause: Secondary interactions with the stationary phase.
-
Troubleshooting Step: Add a small amount of an acid, such as formic acid or phosphoric acid (typically 0.1%), to the mobile phase. This can help to protonate free silanol groups on the silica support and reduce peak tailing.
-
-
Potential Cause: Column overload.
-
Troubleshooting Step: Reduce the concentration of your sample or the injection volume.
-
-
Potential Cause: Mismatch between the sample solvent and the mobile phase.
-
Troubleshooting Step: Dissolve your sample in a solvent that is weaker than or the same as your initial mobile phase composition.
-
Problem 3: Inconsistent retention times for CBV.
-
Potential Cause: Poor column equilibration.
-
Troubleshooting Step: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This is especially critical for gradient elution.
-
-
Potential Cause: Fluctuations in mobile phase composition or flow rate.
-
Troubleshooting Step: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Verify that the pump is delivering a consistent flow rate.
-
-
Potential Cause: Changes in column temperature.
-
Troubleshooting Step: Use a column oven to maintain a constant and consistent temperature.
-
Experimental Protocols
Protocol 1: General Cannabinoid Screening using HPLC-UV
This protocol provides a starting point for the separation of a general mixture of cannabinoids, including CBV.
Table 1: HPLC Conditions for General Cannabinoid Screening
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 228 nm |
| Injection Volume | 5 µL |
Protocol 2: Chiral Separation of a Complex Cannabinoid Mixture
For samples containing cannabinoids with chiral centers (e.g., THC, CBD), a chiral separation method is required. While CBV is not chiral, this method can be adapted to resolve it from chiral cannabinoids.
Table 2: Chiral HPLC Conditions for Complex Cannabinoid Mixtures
| Parameter | Recommended Conditions |
| Column | Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® IA-3 or IG-3) |
| Mobile Phase | Hexane:Ethanol (95:5 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 228 nm |
| Injection Volume | 10 µL |
Data Presentation
The following table summarizes typical retention times for common cannabinoids obtained using a standard reverse-phase HPLC method, which can be used as a reference for method development.
Table 3: Typical Retention Times of Common Cannabinoids (Reverse-Phase HPLC)
| Cannabinoid | Abbreviation | Typical Retention Time (min) |
| Cannabidivarin | CBDV | 8.5 |
| Tetrahydrothis compound | THCV | 9.2 |
| Cannabidiol | CBD | 10.1 |
| Cannabigerol | CBG | 10.5 |
| Cannabinol | CBN | 11.8 |
| This compound | CBV | 12.5 |
| Delta-9-Tetrahydrocannabinol | Δ9-THC | 13.2 |
| Delta-8-Tetrahydrocannabinol | Δ8-THC | 13.8 |
| Cannabichromene | CBC | 14.5 |
Note: Retention times are approximate and can vary depending on the specific column, instrument, and mobile phase conditions.
Visualizations
Caption: Workflow for developing an HPLC method for cannabinoid separation.
Caption: Troubleshooting decision tree for common HPLC separation issues.
References
Technical Support Center: Analysis of Cannabivarin (CBV) by Gas Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the thermal degradation of Cannabivarin (CBV) during Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is thermal degradation a concern when analyzing this compound (CBV) and its acidic precursor (CBVA) by GC?
A1: The high temperatures used in Gas Chromatography (GC), particularly in the injector port, can cause the thermal degradation of cannabinoids. For acidic cannabinoids like Cannabivarinic Acid (CBVA), this heat leads to decarboxylation, where a carboxyl group is removed, converting CBVA into its neutral form, this compound (CBV). This can lead to inaccurate quantification of both the acidic and neutral forms of the cannabinoid.[1][2][3] Furthermore, high temperatures can cause the degradation of neutral cannabinoids like CBV into other by-products, further compromising analytical accuracy.[4][5]
Q2: What is the primary method to prevent the thermal degradation of CBV and CBVA during GC analysis?
A2: The most effective and widely recommended method to prevent thermal degradation of cannabinoids during GC analysis is chemical derivatization.[4][6][7] This process involves chemically modifying the analyte to increase its thermal stability and volatility. Silylation is the most common derivatization technique used for cannabinoids.[1][8][9]
Q3: What are silylation and how does it protect CBV and CBVA?
A3: Silylation is a chemical reaction that replaces active hydrogen atoms in a molecule with a trimethylsilyl (TMS) group. In cannabinoids, the hydroxyl (-OH) and carboxylic acid (-COOH) groups are reactive. Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often mixed with a catalyst like trimethylchlorosilane (TMCS), are used to perform this reaction.[1][8] The resulting TMS-derivatives of CBV and CBVA are more volatile and thermally stable, which prevents decarboxylation and degradation in the hot GC inlet.[2][6][7]
Q4: Can I analyze CBV without derivatization?
A4: While it is possible to analyze neutral cannabinoids like CBV without derivatization, it is not recommended if accurate quantification is critical, especially if the acidic form (CBVA) is also present in the sample. Without derivatization, the high injector temperature will cause the decarboxylation of CBVA to CBV, leading to an overestimation of the CBV content and an underestimation or complete loss of the CBVA signal.[1][2] Additionally, underivatized cannabinoids can exhibit poor peak shape and tailing due to their polarity.[2]
Q5: What are the signs of thermal degradation in my chromatogram?
A5: Signs of thermal degradation in your GC analysis of cannabinoids can include:
-
Poor peak shape: Tailing or broadened peaks for cannabinoid analytes.[2]
-
Inconsistent results: Poor reproducibility of analyte concentrations between injections.
-
Appearance of unexpected peaks: The presence of degradation products, such as Cannabinol (CBN) when analyzing THC.[4]
-
Loss of acidic cannabinoids: The absence or significantly reduced peak area for acidic cannabinoids like CBVA when they are expected to be present.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no peak for Cannabivarinic Acid (CBVA) | Thermal decarboxylation in the GC inlet. | 1. Implement a derivatization protocol. Silylation is the recommended method to protect the carboxylic acid group from heat. 2. Lower the injector temperature. While not as effective as derivatization, reducing the inlet temperature can minimize decarboxylation. However, ensure the temperature is high enough for complete volatilization of the analytes. |
| Tailing or broad peaks for CBV and other cannabinoids | Interaction of polar functional groups with active sites in the GC system (e.g., liner, column). | 1. Derivatize your samples. Silylation caps the polar hydroxyl groups, reducing interactions with the system and improving peak shape. 2. Use a deactivated GC liner. Ensure the liner is properly deactivated to minimize active sites. Consider using a liner with glass wool to aid in volatilization. 3. Condition your GC column. Proper column conditioning can help passivate active sites. |
| Inaccurate and irreproducible quantification | Incomplete derivatization or on-going degradation. | 1. Optimize the derivatization reaction. Ensure the reaction time, temperature, and reagent-to-sample ratio are sufficient for complete derivatization. 2. Check the quality of your derivatizing reagents. Silylating reagents are sensitive to moisture and should be stored properly. Use fresh reagents for best results. 3. Lower the injector temperature. Even with derivatization, excessively high inlet temperatures can potentially cause some degradation. |
| Presence of unexpected degradation peaks | Excessive temperature in the GC inlet leading to the breakdown of cannabinoids. | 1. Reduce the injector temperature. Find the optimal balance between efficient volatilization and minimal degradation. 2. Use a split injection. A split injection reduces the residence time of the analytes in the hot injector, minimizing the chance for thermal degradation. However, this may decrease sensitivity.[10] 3. Ensure a clean GC liner. A used or contaminated liner can promote degradation.[10] |
Experimental Protocols
Protocol 1: Silylation of Cannabinoids for GC Analysis
This protocol describes a standard silylation procedure using BSTFA with 1% TMCS.
Materials:
-
Cannabinoid extract or standard solution
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine or other suitable solvent (e.g., acetonitrile)
-
Autosampler vials with inserts
-
Heating block or oven
Procedure:
-
Pipette 50 µL of the cannabinoid sample (extract or standard) into an autosampler vial insert.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly.
-
Heat the vial at 70°C for 60 minutes to ensure complete derivatization.[11]
-
Allow the vial to cool to room temperature before placing it in the autosampler for GC analysis.
Protocol 2: Recommended GC-MS/FID Parameters for Derivatized Cannabinoid Analysis
These are general starting parameters and may require optimization for your specific instrument and application.
| Parameter | Value | Notes |
| Injector Temperature | 250 - 275°C | A lower temperature within this range is often preferable to minimize potential degradation, especially with a clean liner and proper derivatization.[9] |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split injection is generally recommended to minimize inlet residence time. Splitless may be used for trace analysis but requires careful optimization. |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 - 1.5 mL/min | |
| Oven Program | Initial Temp: 150°C, hold for 1 min Ramp: 15°C/min to 300°C, hold for 5 min | This is a starting point and should be optimized based on the cannabinoids of interest and the column used. |
| GC Column | DB-5MS, HP-5MS, or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) | These are common non-polar columns suitable for cannabinoid analysis. |
| Detector (FID) | Temperature: 300°C | |
| Detector (MS) | Transfer Line Temp: 280°C Ion Source Temp: 230°C |
Quantitative Data Summary
The following table summarizes the effect of injector temperature on the degradation of Cannabidiol (CBD), which can be considered analogous to the potential degradation of CBV under similar conditions.
| Injector Temperature (°C) | CBD Degradation (%) | Resulting By-products | Reference |
| 250 | ~10% | Δ9-THC, CBN | [4] |
| 300 | ~20% | Δ9-THC, CBN | [4] |
Note: This data highlights the importance of optimizing the injector temperature, as significant degradation can occur even with neutral cannabinoids. Derivatization is crucial to protect against such degradation.
Visualizations
Caption: Experimental workflow for preventing CBV thermal degradation.
Caption: Troubleshooting logic for CBV analysis issues.
References
- 1. mdpi.com [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a Fast gas chromatography/mass spectrometry method for the determination of cannabinoids in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Thermal decomposition of CBD to Δ9-THC during GC-MS analysis: A potential cause of Δ9-THC misidentification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Validation & Comparative
A Preclinical Showdown: Cannabivarin's Anticonvulsant Efficacy Against Seizure Models
For researchers and drug development professionals, the quest for novel, effective, and well-tolerated anticonvulsant therapies is a continuous endeavor. Among the emerging candidates, Cannabivarin (CBV), a non-psychotropic phytocannabinoid, has demonstrated significant promise in preclinical seizure models. This guide provides a comprehensive comparison of CBV's anticonvulsant effects with its more well-known analog, Cannabidiol (CBD), and traditional antiepileptic drugs (AEDs), supported by experimental data from various preclinical studies.
This compound's potential as an anticonvulsant has been evaluated in a range of in vivo rodent models of acute seizures, consistently demonstrating its ability to reduce seizure severity and increase seizure threshold.[1][2] Notably, its mechanism of action appears to be distinct from that of major cannabinoids like THC, as it does not primarily involve the CB1 receptor.[3][4] This key difference positions CBV as a potentially safer therapeutic agent, devoid of the psychoactive effects associated with CB1 receptor activation.
Comparative Efficacy of this compound in Preclinical Seizure Models
The anticonvulsant properties of CBV have been rigorously tested in several well-established preclinical models, including the pentylenetetrazole (PTZ), maximal electroshock (MES), audiogenic, and pilocarpine-induced seizure models. The following tables summarize the quantitative data from these studies, comparing the efficacy of CBV with control groups and other anticonvulsant compounds.
Pentylenetetrazole (PTZ)-Induced Seizure Model
The PTZ model is a widely used screening tool for identifying compounds effective against generalized seizures. PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.
| Treatment Group | Dose (mg/kg) | Seizure Severity (Median Score) | Latency to First Seizure (seconds) | Reference |
| Vehicle + PTZ | - | 5.00 | 60 | [5] |
| CBV + PTZ | 400 (p.o.) | 3.25 | 272 | [5] |
| Vehicle + PTZ (P10 Rats) | - | 4.5 | - | [3] |
| CBV + PTZ (P10 Rats) | 100 | 4.0 | - | [3] |
| CBV + PTZ (P10 Rats) | 200 | 4.0 | - | [3] |
| Vehicle + PTZ | - | - | 40 ± 4 | [6] |
| CBV + PTZ | 200 | - | 65 ± 11 | [6] |
Maximal Electroshock (MES)-Induced Seizure Model
The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
| Treatment Group | Dose (mg/kg) | Protection Against Hindlimb Extension (%) | Reference |
| Vehicle | - | 10% | [6] |
| CBV | 100 | 70% | [6] |
| CBV | 200 | 70% | [6] |
Audiogenic Seizure Model
This model utilizes a high-intensity sound to induce seizures in susceptible animals, mimicking some forms of reflex epilepsy.
| Treatment Group | Dose (mg/kg) | Seizure Incidence (%) | Reference |
| Vehicle | - | 100% | [6] |
| CBV | 50 | Reduced | [6] |
| CBV | 100 | Reduced | [6] |
| CBV | 200 | 0% (tonic-clonic) | [6] |
Pilocarpine-Induced Seizure Model
Pilocarpine, a muscarinic cholinergic agonist, induces status epilepticus and is a model for temporal lobe epilepsy.
| Treatment Group | Dose (mg/kg) | Effect on Seizure Severity | Reference |
| CBV (alone) | 200 | No significant effect | [6] |
| CBV + Valproate | 200 + (50-250) | Significant attenuation | [6][7] |
| CBV + Phenobarbital | 200 + (10-40) | Significant attenuation | [7] |
Experimental Protocols
A clear understanding of the methodologies employed in these preclinical studies is crucial for the interpretation and replication of the findings.
General Procedures
-
Animals: Studies typically use male Sprague-Dawley rats or male CF-1 or C57BL/6 mice.[1][8] Animals are housed under controlled conditions with ad libitum access to food and water.
-
Drug Administration: this compound (CBV) and other test compounds are typically suspended in a vehicle solution (e.g., 1:1:18 ethanol:polysorbate 80:saline) and administered via intraperitoneal (i.p.) or oral (p.o.) routes at specified times before seizure induction.[5]
Pentylenetetrazole (PTZ)-Induced Seizure Protocol
-
Drug Pre-treatment: Animals are administered CBV or vehicle at a predetermined time before PTZ injection.
-
Seizure Induction: A convulsant dose of PTZ (e.g., 85-95 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.).[5][9]
-
Observation: Animals are placed in an observation chamber and monitored for at least 30 minutes.
-
Parameters Measured:
Maximal Electroshock (MES) Seizure Protocol
-
Drug Pre-treatment: Animals receive CBV or vehicle at the time of peak effect.
-
Anesthesia and Electrode Placement: A drop of topical anesthetic is applied to the corneas. Corneal electrodes are placed on the eyes.[1][8]
-
Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice; 150 mA in rats) is delivered.[8]
-
Observation: The presence or absence of a tonic hindlimb extension is recorded.
-
Endpoint: Abolition of the tonic hindlimb extension is considered a protective effect.[8]
Audiogenic Seizure Protocol
-
Animal Selection: Genetically susceptible strains (e.g., GASH/Sal hamsters) or animals sensitized to audiogenic seizures are used.[10]
-
Drug Pre-treatment: CBV or vehicle is administered prior to acoustic stimulation.
-
Seizure Induction: Animals are placed in an acoustic chamber and exposed to a high-intensity sound (e.g., 115-120 dB).[10]
-
Observation: Seizure behaviors, including wild running, clonic, and tonic phases, are recorded.
-
Parameters Measured: Seizure latency, duration, and severity are scored.[10]
Pilocarpine-Induced Seizure Protocol
-
Drug Pre-treatment: Animals are pre-treated with CBV and/or other AEDs.
-
Seizure Induction: Pilocarpine hydrochloride is administered (e.g., intracerebroventricularly) to induce status epilepticus.[11]
-
Observation: Animals are monitored for convulsive behavior, which is rated using a standardized scale (e.g., Racine scale).
-
Parameters Measured: Seizure severity and mortality rate are analyzed.[11]
Proposed Mechanism of Action
The anticonvulsant effects of CBV are believed to be mediated through a multi-target mechanism that is independent of the CB1 receptor.[3] This is a significant advantage, as it suggests a lower risk of psychoactive side effects. The current understanding of CBV's mechanism involves its interaction with several key signaling pathways.
Figure 1. Proposed signaling pathway for the anticonvulsant effects of CBV.
Preclinical evidence suggests that CBV's anticonvulsant properties may be mediated through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, T-type calcium channels, and the orphan G protein-coupled receptor 55 (GPR55).[3][12] CBV has been shown to activate and then desensitize TRPV1 receptors, which can modulate neuronal excitability.[13] Furthermore, it may inhibit T-type calcium channels, which are involved in the generation of seizures.[12] CBV also acts as an antagonist at GPR55, a receptor that has been implicated in regulating intracellular calcium levels and neuronal excitability.[14] The culmination of these interactions leads to a reduction in neuronal hyperexcitability, resulting in its observed anticonvulsant effects.
Conclusion
This compound has consistently demonstrated robust anticonvulsant effects across a variety of preclinical seizure models. Its efficacy, particularly in models of generalized seizures, is comparable to, and in some instances, synergistic with, traditional AEDs. The compound's unique, CB1 receptor-independent mechanism of action presents a significant advantage, potentially offering a safer alternative with a reduced side-effect profile. The data strongly support the continued investigation of CBV as a novel therapeutic agent for epilepsy, warranting further clinical development to validate these promising preclinical findings in human populations.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical safety and efficacy of cannabidivarin for early life seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabidivarin (CBDV) suppresses pentylenetetrazole (PTZ)-induced increases in epilepsy-related gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabidivarin is anticonvulsant in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 10. Behavioral and Molecular Effects Induced by Cannabidiol and Valproate Administration in the GASH/Sal Model of Acute Audiogenic Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Profile of Cannabivarin (CBV) and Cannabinol (CBN)
A Detailed Guide for Researchers and Drug Development Professionals
Introduction
Cannabivarin (CBV) and Cannabinol (CBN) are two naturally occurring cannabinoids found in the Cannabis sativa plant. While both are non-psychoactive, their distinct chemical structures give rise to different pharmacological profiles. This guide provides a comprehensive comparison of the current scientific understanding of CBV and CBN, focusing on their receptor binding affinities, in vitro and in vivo effects, and pharmacokinetic properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of cannabinoid-based therapeutics.
Receptor Binding Affinities
The interaction of cannabinoids with cannabinoid receptors, primarily CB1 and CB2, is a key determinant of their pharmacological effects. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.
| Compound | Receptor | Ki (nM) | Species | Reference |
| Cannabinol (CBN) | CB1 | 211.2 | Human | [1] |
| CB2 | 126.4 | Human | [1] | |
| This compound (CBV) | CB1 | Low Affinity | - | - |
| CB2 | Low Affinity | - | - |
In Vitro Pharmacology
In vitro studies provide crucial insights into the functional activity of cannabinoids at a cellular level. These assays help to characterize the efficacy of a compound as an agonist, antagonist, or inverse agonist at specific receptors.
| Assay | This compound (CBV) | Cannabinol (CBN) |
| Functional Activity at CB1 | Data not available | Partial agonist |
| Functional Activity at CB2 | Data not available | Partial agonist |
| Other Receptor Interactions | Data not available | May act as a GPR55 antagonist[2] |
In Vivo Pharmacology
In vivo studies in animal models are essential for understanding the physiological and behavioral effects of cannabinoids.
| Pharmacological Effect | This compound (CBV) | Cannabinol (CBN) |
| Anticonvulsant | Limited data available. Some studies on related compounds like CBDV show anticonvulsant effects.[3][4][5][6][7] | Limited data available. |
| Analgesic | Data not available | Has demonstrated analgesic effects in animal models of neuropathic and inflammatory pain.[8] |
| Anti-inflammatory | Data not available | Has shown anti-inflammatory properties in various in vivo models. |
| Sedative | Data not available | Known for its sedative effects, particularly when used in combination with THC. |
Pharmacokinetics
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion of a compound. Understanding these parameters is critical for determining appropriate dosing and administration routes.
| Parameter | This compound (CBV) | Cannabinol (CBN) |
| Bioavailability | Data not available | Oral bioavailability is generally low due to first-pass metabolism. |
| Metabolism | Expected to be metabolized by cytochrome P450 enzymes. | Primarily metabolized in the liver by CYP2C9 and CYP3A4. |
| Half-life | Data not available | Varies depending on the route of administration and formulation. |
| Excretion | Data not available | Primarily excreted in the feces, with a smaller portion in the urine. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in cannabinoid research.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
-
Objective: To determine the Ki of CBV and CBN for CB1 and CB2 receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK-293 cells transfected with human CB1 or CB2 receptors) are prepared.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]CP55,940) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (CBV or CBN).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and unbound radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of cyclic adenosine monophosphate (cAMP), a second messenger involved in G-protein coupled receptor (GPCR) signaling.
-
Objective: To determine the functional activity (agonist or antagonist) of CBV and CBN at CB1 and CB2 receptors.
-
Methodology:
-
Cell Culture: Cells expressing the cannabinoid receptor of interest are cultured.
-
Treatment: The cells are treated with the test compound (CBV or CBN) at various concentrations. For antagonist testing, cells are co-treated with a known agonist.
-
cAMP Stimulation: Adenylyl cyclase is stimulated with forskolin to induce cAMP production.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: The effect of the test compound on forskolin-stimulated cAMP levels is quantified to determine its potency (EC50 or IC50) and efficacy.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, which is involved in receptor desensitization and signaling.
-
Objective: To assess the potential for biased agonism of CBV and CBN at cannabinoid receptors.
-
Methodology:
-
Cell Line: A cell line is used that co-expresses the cannabinoid receptor fused to one component of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary component.
-
Ligand Stimulation: The cells are stimulated with the test compound (CBV or CBN).
-
Enzyme Complementation: If the compound activates the receptor, β-arrestin is recruited, bringing the two enzyme components into proximity and forming a functional enzyme.
-
Signal Detection: A substrate is added that is converted by the active enzyme into a detectable signal (e.g., chemiluminescence).
-
Data Analysis: The signal intensity is measured to quantify the extent of β-arrestin recruitment.
-
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in the understanding of complex biological processes.
Caption: General G-protein coupled signaling pathway for cannabinoid receptors.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
This comparative guide highlights the current state of knowledge regarding the pharmacological profiles of this compound (CBV) and Cannabinol (CBN). While significant research has been conducted on CBN, revealing its interactions with cannabinoid receptors and its potential therapeutic effects, there is a notable lack of comprehensive data on CBV. The provided tables and diagrams summarize the available information to facilitate a clear comparison.
The detailed experimental protocols offer a foundation for researchers to further investigate these compounds. Future studies should focus on elucidating the specific receptor binding affinities and functional activities of CBV to better understand its pharmacological potential. A direct, head-to-head comparison of CBV and CBN in various in vitro and in vivo models would be invaluable for advancing our understanding of these distinct cannabinoids and their potential applications in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabidivarin is anticonvulsant in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Analgesic Potential of Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
In Silico and Experimental Binding Affinity of Propyl-Cannabinoids to Cannabinoid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding affinities of propyl-cannabinoids, particularly focusing on analogs of Cannabivarin (CBV), to the primary cannabinoid receptors, CB1 and CB2. Due to the limited direct experimental and in silico data for CBV, this comparison leverages published data for the structurally similar and more extensively studied propyl-cannabinoid, Δ⁹-tetrahydrothis compound (Δ⁹-THCV), as a representative model. This document is intended to serve as a valuable resource for researchers engaged in the exploration of cannabinoid pharmacology and the development of novel therapeutics targeting the endocannabinoid system.
Comparative Binding Affinity Data
The binding affinity of a ligand to its receptor is a critical determinant of its pharmacological activity. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity.
The table below summarizes the experimentally determined binding affinities of Δ⁹-THCV for human CB1 and CB2 receptors, as reported in various studies. For comparative context, data for the well-characterized cannabinoid Δ⁹-tetrahydrocannabinol (Δ⁹-THC) is also included.
| Compound | Receptor | Binding Affinity (Kᵢ) [nM] | Reference |
| Δ⁹-THCV | CB1 | ~75.4 | [1] |
| CB2 | Potent Partial Agonist | [2] | |
| Δ⁹-THC | CB1 | 10 - 25.1 | [3] |
| CB2 | 24 - 35.2 | [3] |
Note: The binding affinity of Δ⁹-THCV for the CB2 receptor is often described in terms of its functional activity (agonist/antagonist) rather than a specific Kᵢ value in some studies. It has been reported to have a weaker affinity for CB2 than Δ⁹-THC.[4] Another propyl cannabinoid, Cannabidivarin (CBDV), has been reported to exhibit low affinity for both CB1 and CB2 receptors.[5]
Experimental Protocols
The determination of cannabinoid receptor binding affinity is predominantly achieved through competitive radioligand binding assays. This methodology provides a robust and quantitative measure of the interaction between a test compound and the receptor.
Radioligand Binding Assay for CB1 and CB2 Receptors
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., Δ⁹-THCV) for the human CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK-293 or CHO cells).
-
Radioligand: A high-affinity cannabinoid receptor agonist, such as [³H]CP-55,940.
-
Test compound (unlabeled).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash Buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand ([³H]CP-55,940) is incubated with the receptor-containing cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Silico Modeling Workflow
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction of ligands with their target receptors.
Cannabinoid Receptor Signaling
The activation of cannabinoid receptors by an agonist initiates a cascade of intracellular signaling events. Both CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gᵢ/ₒ).
Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. The Gαᵢ/ₒ subunit typically inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunits can modulate various downstream effectors, including ion channels and the mitogen-activated protein kinase (MAPK) pathway. This signaling cascade ultimately mediates the diverse physiological effects associated with cannabinoid receptor activation.
References
- 1. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using In Silico Molecular Docking to Explain Differences in Receptor Binding Behavior of HHC and THCV Isomers: Revealing New Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Assessing Cannabivarin's Profile in Cannabinoid Screening: A Guide to Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The increasing diversity of cannabinoids in both therapeutic and recreational products presents a significant challenge for standard drug screening methodologies. Immunoassay-based screening, a first-line approach for its speed and cost-effectiveness, relies on antibody recognition of specific molecular structures. However, the structural similarity among cannabinoids can lead to cross-reactivity, where the assay detects compounds other than the primary target, typically Delta-9-tetrahydrocannabinol (Δ⁹-THC). This guide provides a comparative analysis of the potential cross-reactivity of Cannabivarin (CBV) in commonly used cannabinoid immunoassays, supported by available experimental data on structurally related compounds.
Understanding the Challenge: Structural Similarities
This compound (CBV) is a non-psychoactive cannabinoid that is an oxidation product of Tetrahydrothis compound (THCV). Both CBV and THCV are distinguished from their more prevalent counterparts, Cannabinol (CBN) and Δ⁹-THC, by the presence of a propyl (3-carbon) side chain instead of a pentyl (5-carbon) side chain. This seemingly minor structural difference can significantly influence antibody binding and, consequently, the cross-reactivity in an immunoassay. Due to a lack of direct experimental data on CBV cross-reactivity, this guide will leverage data from its structural analogs, primarily THCV and CBN, to infer its potential behavior in common immunoassay platforms.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of various cannabinoids in immunoassay screening. It is important to note that direct quantitative data for CBV is not currently available in published literature. The potential for CBV cross-reactivity is inferred from the behavior of its structural relatives, THCV and CBN.
| Cannabinoid | Target Analyte in Immunoassay | Common Immunoassay Platforms | Reported Cross-Reactivity | Reference |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | Δ⁹-THC and its metabolites (e.g., THC-COOH) | ELISA, EMIT, HEIA | High (Calibrator) | [General knowledge] |
| Cannabinol (CBN) | Δ⁹-THC and its metabolites | EMIT II Plus, Microgenics MultiGent | Moderate. In some assays, CBN was 5 to 20 times less reactive than the THC metabolite.[1][2] | [1][2] |
| Tetrahydrothis compound (THCV) | Δ⁹-THC and its metabolites | ELISA | Positive response observed at 20 ng/mL. [3][4] This indicates significant cross-reactivity. | [3][4] |
| This compound (CBV) | Δ⁹-THC and its metabolites | ELISA, EMIT, HEIA | Data not available. Based on its structural similarity to THCV (as its oxidation product) and CBN (as a varin analog), a potential for moderate to significant cross-reactivity is expected. | [Inference] |
| Cannabidiol (CBD) | Δ⁹-THC and its metabolites | Various Immunoassays | Generally low to negligible cross-reactivity. | [1] |
Note: Cross-reactivity can be highly dependent on the specific antibodies used in the assay, the cutoff concentrations, and the sample matrix. The data presented here should be considered as a general guide.
Experimental Protocols
The assessment of cannabinoid cross-reactivity in immunoassays typically follows a standardized protocol. Below is a generalized methodology based on common practices described in the literature.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Cross-Reactivity Assessment
This protocol outlines the steps to determine the cross-reactivity of a specific cannabinoid, such as CBV, against an assay designed to detect Δ⁹-THC.
-
Plate Coating: Microtiter plates are coated with a conjugate of a THC analog (e.g., THC-BSA) and incubated overnight at 4°C to allow for binding to the plate surface.
-
Washing: The plates are washed with a buffer solution (e.g., PBS with Tween 20) to remove any unbound conjugate.
-
Blocking: A blocking buffer (e.g., BSA or non-fat milk solution) is added to the wells to prevent non-specific binding of antibodies in subsequent steps. The plate is incubated for 1-2 hours at room temperature.
-
Competition: A solution containing a fixed concentration of the primary antibody (anti-THC) is mixed with varying concentrations of the test cannabinoid (e.g., CBV) or the standard (Δ⁹-THC).
-
Incubation: The antibody-cannabinoid mixtures are added to the coated and blocked wells. During this incubation period (typically 1-2 hours at room temperature), the free cannabinoid in the solution competes with the THC conjugate coated on the plate for binding to the primary antibody.
-
Washing: The plates are washed again to remove any unbound antibodies and cannabinoids.
-
Secondary Antibody Addition: An enzyme-labeled secondary antibody, which binds to the primary antibody, is added to each well and incubated for 1 hour at room temperature.
-
Washing: A final wash is performed to remove any unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the secondary antibody catalyzes a reaction that produces a colored product.
-
Signal Detection: The absorbance of the colored product is measured using a microplate reader at a specific wavelength. The intensity of the color is inversely proportional to the concentration of the free cannabinoid in the initial sample.
-
Data Analysis: The concentration of the test cannabinoid that causes a 50% reduction in the signal (IC50) is determined and compared to the IC50 of the standard (Δ⁹-THC) to calculate the percent cross-reactivity.
Visualizing the Workflow
The following diagrams illustrate the principle of a competitive immunoassay and the logical workflow for assessing cross-reactivity.
Caption: Principle of competitive immunoassay for THC detection.
Caption: Experimental workflow for assessing cannabinoid cross-reactivity.
Conclusion and Future Directions
While direct experimental data on the cross-reactivity of this compound in commercial cannabinoid immunoassays is lacking, the available evidence for its structural analog, THCV, suggests a high potential for significant cross-reactivity. The positive response of THCV at a concentration of 20 ng/mL in an ELISA designed for THC indicates that the propyl side chain does not prevent antibody binding. Given that CBV is an oxidation product of THCV, it is plausible that it would exhibit similar, if not slightly altered, cross-reactivity.
For researchers and drug development professionals, this inferred cross-reactivity has important implications. The presence of CBV in a sample could potentially lead to a false-positive result in a preliminary cannabinoid screening. Therefore, it is imperative that any positive immunoassay result be confirmed by a more specific analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to definitively identify and quantify the specific cannabinoids present.
Further research is critically needed to establish the precise cross-reactivity profile of CBV in a range of commercially available immunoassay kits. Such studies would provide invaluable data for the accurate interpretation of cannabinoid screening results and contribute to a more comprehensive understanding of the analytical challenges posed by the expanding landscape of cannabinoid compounds.
References
Independent Replication of Preclinical Findings on Cannabivarin (CBV): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of independently conducted preclinical research on Cannabivarin (CBV), a non-psychoactive phytocannabinoid. The focus is on the replication and reproducibility of findings related to its potential therapeutic effects, particularly its anticonvulsant properties. Data from multiple studies are presented to offer a comprehensive overview for researchers, scientists, and professionals in drug development.
Quantitative Data Summary: Anticonvulsant Activity of CBV
The anticonvulsant effects of CBV have been investigated by several independent research groups, primarily using rodent models of seizures. The following tables summarize key quantitative data from these studies, allowing for a direct comparison of findings.
Table 1: Effect of CBV on Pentylenetetrazol (PTZ)-Induced Seizures
| Animal Model | CBV Dose (mg/kg) | Effect on Seizure Severity | Effect on Seizure Onset/Latency | Reference |
| Rat (P10) | 100, 200 | Significant decrease | No significant effect | [1] |
| Rat (P20) | Not specified | Decreased severity of tonic seizures | Not specified | [1] |
| Rat | 400 (oral) | Decreased severity | Increased onset latency | [2] |
| Rat | ≥100 | Significantly suppressed | Not specified | [3] |
| Mouse | ≥150 | Significantly suppressed | Not specified | [3] |
Table 2: Comparison of Anticonvulsant Activity: CBV vs. CBD
| Parameter | This compound (CBV) | Cannabidiol (CBD) | Animal Model | Reference |
| PTZ-induced Seizures | ||||
| Effect on Seizure Severity (Neonatal Rats) | Reduces severity | No effect on severity | Rat (Neonatal) | [4] |
| Effect on Seizure Onset (Neonatal Rats) | No effect on onset | Increased latency to seizure | Rat (Neonatal) | [4] |
| Audiogenic Seizures | ||||
| ED50 (Clonic Convulsion) | 64 mg/kg | 80 mg/kg | Mouse | [5] |
| Interaction | ||||
| Co-administration | Linearly additive anticonvulsant effects | Linearly additive anticonvulsant effects | Mouse (Isobolographic Study) | [3][5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical studies of CBV.
1. Pentylenetetrazol (PTZ)-Induced Seizure Model
-
Objective: To assess the anticonvulsant efficacy of a compound against chemically-induced generalized seizures.
-
Animal Model: Male rats (Postnatal day 10 and 20) or adult mice.[1][3]
-
Procedure:
-
Animals are pre-treated with various doses of CBV or a vehicle control, typically administered intraperitoneally (i.p.) or orally.
-
After a specified pre-treatment time (e.g., 30-60 minutes), a convulsive dose of PTZ (e.g., 85 mg/kg, s.c. or i.p.) is administered.
-
Animals are then observed for a set period (e.g., 30-60 minutes) for the occurrence and severity of seizures.
-
Seizure severity is scored based on a standardized scale (e.g., Racine scale). Latency to the first seizure and mortality are also recorded.[3]
-
2. Maximal Electroshock (MES)-Induced Seizure Model
-
Objective: To evaluate the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
-
Animal Model: Male rats (Postnatal day 20).[1]
-
Procedure:
-
Animals are pre-treated with CBV or vehicle.
-
A brief electrical stimulus is delivered via corneal or ear electrodes to induce a seizure.
-
The primary endpoint is the presence or absence of a tonic hindlimb extension, indicating a generalized tonic-clonic seizure.[1]
-
The duration of the tonic seizure can also be measured.[4]
-
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action of CBV
The anticonvulsant effects of CBV are thought to be mediated through multiple targets, independent of the cannabinoid CB1 receptor.[1][3]
Caption: Proposed multi-target mechanism of action for this compound's anticonvulsant effects.
General Experimental Workflow for Preclinical Seizure Studies
The following diagram illustrates a typical workflow for evaluating the anticonvulsant potential of a compound like CBV in preclinical models.
Caption: Standard workflow for preclinical evaluation of anticonvulsant drug candidates.
References
- 1. Preclinical safety and efficacy of cannabidivarin for early life seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical efficacy of cannabidiol for the treatment of early life seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of the Neuroprotective Potential of Cannabivarin (CBV) and Cannabidiol (CBD)
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of non-psychoactive cannabinoids in neurodegenerative diseases is an area of intense research. Among the myriad of compounds found in the Cannabis sativa plant, cannabidiol (CBD) has garnered significant attention for its neuroprotective properties. More recently, another phytocannabinoid, cannabivarin (CBV), and its related compound cannabidivarin (CBDV), have emerged as candidates with potential neuroprotective effects. This guide provides an objective, data-driven comparison of the neuroprotective potential of CBV and CBD, summarizing key experimental findings, detailing methodologies, and visualizing the complex signaling pathways involved.
Quantitative Data Summary
Direct comparative quantitative data on the neuroprotective effects of this compound (CBV) versus Cannabidiol (CBD) is limited in the current body of scientific literature. However, studies on the closely related compound Cannabidivarin (CBDV) offer valuable insights. The following tables summarize key findings from studies investigating the neuroprotective effects of CBDV and CBD in various in vitro models.
| Table 1: Neuroprotective Effects in an In Vitro Ischemia Model (Oxygen-Glucose Deprivation) on Astrocytes | |||
| Compound | Concentration Range | Endpoint Measured | Observed Effect |
| Cannabidivarin (CBDV) | 10 nM - 10 µM | Interleukin-6 (IL-6) Levels | Attenuated IL-6 levels[1][2][3] |
| 10 nM - 10 µM | Lactate Dehydrogenase (LDH) Levels | Attenuated LDH levels[1][2][3] | |
| 10 nM - 10 µM | Vascular Endothelial Growth Factor (VEGF) Secretion | Decreased VEGF secretion[1][2][3] | |
| Cannabidiol (CBD) | Not directly compared in the same study | - | - |
| Table 2: Neuroprotective Effects in an In Vitro Ischemia Model (Oxygen-Glucose Deprivation) on Human Brain Microvascular Endothelial Cells (HBMECs) | |||
| Compound | Concentration Range | Endpoint Measured | Observed Effect |
| Cannabidivarin (CBDV) | 300 nM - 10 µM | Monocyte Chemoattrapant Protein-1 (MCP-1) Levels | Attenuated MCP-1 levels[1][2][3] |
| Cannabidiol (CBD) | Not directly compared in the same study | - | - |
| Table 3: Effects on DNA Damage Markers in Astrocytes under Ischemic Conditions | |||
| Compound | Concentration | Endpoint Measured | Observed Effect |
| Cannabidivarin (CBDV) | Not specified | DNA Damage Markers (e.g., p53) | Increased levels of DNA damage markers[1][2] |
| Cannabigerol (CBG) (for comparison) | Not specified | DNA Damage Markers (e.g., p53) | Decreased levels of DNA damage proteins[1][2] |
| Cannabidiol (CBD) | Not directly compared in the same study | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of experimental protocols commonly used to assess the neuroprotective effects of cannabinoids.
In Vitro Model of Ischemia: Oxygen-Glucose Deprivation (OGD)
The Oxygen-Glucose Deprivation (OGD) model is a widely used in vitro technique to simulate the ischemic conditions of a stroke.[4][5][6]
Objective: To induce cell death in neuronal or glial cell cultures by depriving them of oxygen and glucose, mimicking the pathophysiology of ischemic stroke.
General Procedure:
-
Cell Culture: Primary neurons, astrocytes, or relevant cell lines (e.g., SH-SY5Y) are cultured under standard conditions to the desired confluency.[4]
-
OGD Induction:
-
Duration of OGD: The duration of OGD can vary depending on the cell type and the desired severity of the injury, typically ranging from 30 minutes to several hours.[8]
-
Reperfusion (Optional): Following OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to normoxic conditions (standard incubator) to simulate the reperfusion phase of an ischemic event.
-
Assessment of Neuroprotection: Test compounds (e.g., CBV or CBD) are typically added to the culture medium before, during, or after the OGD insult. Cell viability, apoptosis, and specific biomarkers of inflammation or oxidative stress are then measured to assess the neuroprotective efficacy of the compounds.
Assessment of Cell Viability and Cytotoxicity
MTT Assay (Cell Viability):
-
After the experimental treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are then solubilized, and the absorbance is measured using a microplate reader. Higher absorbance indicates greater cell viability.
Lactate Dehydrogenase (LDH) Assay (Cytotoxicity):
-
LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis.
-
A commercially available kit is used to measure the LDH activity in the culture supernatant.
-
Increased LDH activity in the medium corresponds to increased cell death and membrane damage.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of CBD are multifaceted and involve interactions with a variety of receptors and signaling pathways.[9][10][11] The mechanisms of CBV are less understood but are thought to share some similarities.
Cannabidiol (CBD) Signaling Pathways
CBD's neuroprotective actions are attributed to its ability to modulate several key pathways:
-
Anti-inflammatory Effects: CBD can reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by interacting with receptors such as adenosine A2A and peroxisome proliferator-activated receptor-gamma (PPARγ).[9][11] It can also modulate microglial activation, a key component of neuroinflammation.[12]
-
Antioxidant Properties: CBD can directly scavenge reactive oxygen species (ROS) and reduce oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases.[9][11]
-
Modulation of Ion Channels and Receptors: CBD interacts with various receptors, including serotonin 5-HT1A receptors, which are implicated in neuroprotection.[11] It also has complex interactions with cannabinoid receptors CB1 and CB2, often acting as a negative allosteric modulator of CB1.[10]
This compound (CBV) and Cannabidivarin (CBDV) Signaling Pathways
The signaling pathways of CBV and CBDV are less characterized than those of CBD. However, initial studies suggest some overlapping and some distinct mechanisms:
-
TRP Channel Activation: Like CBD, CBDV is known to be an agonist at TRPV1, TRPV2, and TRPA1 channels, and an antagonist at TRPM8 channels, which may contribute to its observed anti-epileptic effects.[13]
-
GPR55 and GPR18 Involvement: In the context of ischemic injury, the effects of CBDV were partially implicated with GPR55 and GPR18 receptors.[1][2]
Experimental Workflow for Comparative Analysis
A logical workflow is essential for the direct comparison of the neuroprotective potential of CBV and CBD.
References
- 1. Protective Effects of Cannabidivarin and Cannabigerol on Cells of the Blood–Brain Barrier Under Ischemic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effects of Cannabidivarin and Cannabigerol on Cells of the Blood-Brain Barrier Under Ischemic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 5. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 6. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. yenepoya.res.in [yenepoya.res.in]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Cannabidiol for neurodegenerative disorders: A comprehensive review [frontiersin.org]
- 10. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabidiol for neurodegenerative disorders: important new clinical applications for this phytocannabinoid? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotection of Cannabidiol, Its Synthetic Derivatives and Combination Preparations against Microglia-Mediated Neuroinflammation in Neurological Disorders [mdpi.com]
- 13. diolpure.com [diolpure.com]
A Comparative Guide to the Functional Differences Between Cannabidivarinic Acid (CBDVA) and Cannabidivarin (CBDV)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional properties of the non-psychoactive phytocannabinoid Cannabidivarin (CBDV) and its acidic precursor, Cannabidivarinic Acid (CBDVA). While structurally analogous, these two compounds exhibit distinct pharmacological profiles due to the presence of a carboxylic acid group on CBDVA, which is lost during the conversion to CBDV. Understanding these differences is critical for harnessing their unique therapeutic potentials in drug development.
Chemical Relationship and Decarboxylation
Cannabinoids are synthesized in the Cannabis sativa plant in their acidic forms.[1] CBDVA is the direct biosynthetic precursor to CBDV. The functional transition from the acidic to the neutral form is achieved through decarboxylation, a chemical reaction that removes a carboxyl group (-COOH) as carbon dioxide (CO₂). This process is typically induced by heat or prolonged exposure to UV light.[2][3] The structural difference between the two molecules, while subtle, significantly impacts their stability, bioavailability, and interaction with biological targets.[4][5]
Quantitative Bioactivity Data
Direct, head-to-head comparative studies of CBDVA and CBDV are limited. However, available data indicates distinct primary mechanisms of action. CBDVA has been identified as a potent inhibitor of T-type calcium channels, while CBDV primarily interacts with Transient Receptor Potential (TRP) channels.
Table 1: Comparative Bioactivity at Ion Channels
| Target Channel | Compound | Bioactivity (IC₅₀) | Assay Type | Cell Line |
| Caᵥ3.1 (T-type) | CBDVA | 2 µM[2][6] | Fluorescence-based | HEK-293[2] |
| CBDV | ~6.3 µM (pIC₅₀ = 5.2)[2] | FLIPR | Flp-In-TREx HEK293[2] | |
| Caᵥ3.2 (T-type) | CBDVA | 11 µM[2][6] | Fluorescence-based | HEK-293[2] |
| CBDV | ~6.3 µM (pIC₅₀ = 5.2)[2] | FLIPR | Flp-In-TREx HEK293[2] | |
| TRPV1 | CBDV | Activates & Desensitizes[2][7] | Patch-clamp | HEK-293[2] |
| TRPV2 | CBDV | Activates & Desensitizes[2][8] | Patch-clamp | HEK-293[2] |
| TRPA1 | CBDV | Activates & Desensitizes[2][7] | Patch-clamp | HEK-293[2] |
Note: IC₅₀ value for CBDV was converted from the reported pIC₅₀ value of 5.2 for direct comparison.
Pharmacological Profiles and Functional Differences
Cannabidivarinic Acid (CBDVA): The primary identified mechanism of action for CBDVA is the inhibition of T-type calcium channels (Caᵥ3.1 and Caᵥ3.2), which play a key role in regulating neuronal excitability.[2][6] This activity strongly suggests a potential therapeutic role as an anticonvulsant.[9] Pharmacokinetic studies in mice indicate that CBDVA has significantly better absorption than its neutral counterpart but exhibits poor brain penetration.[9][10] In vivo, CBDVA does not appear to undergo significant decarboxylation into CBDV following intraperitoneal injection.[9] Preliminary research also points toward potential anti-inflammatory, anti-nausea, and neuroprotective properties.[5][11][12]
Cannabidivarin (CBDV): CBDV is a non-psychoactive cannabinoid with a broader range of known biological targets compared to CBDVA.[13] Its anticonvulsant effects are well-documented in preclinical models and are thought to be mediated, in part, by its interaction with TRP channels (TRPV1, TRPV2, TRPA1), where it acts as an agonist, leading to subsequent channel desensitization.[2][7][14] This modulation of TRP channels is also implicated in its potential for pain relief.[7] Furthermore, some studies suggest CBDV may enhance GABAergic signaling, which contributes to its anti-anxiety and anticonvulsant effects.[7] Unlike CBDVA, CBDV has a very weak affinity for the canonical cannabinoid receptors CB1 and CB2.[15]
Signaling Pathway Diagrams
The distinct primary targets of CBDVA and CBDV lead to different downstream cellular effects.
Experimental Protocols
Below are generalized methodologies for assessing the distinct bioactivities of CBDVA and CBDV.
1. Protocol: T-type Calcium Channel Inhibition Assay (for CBDVA)
-
Objective: To determine the inhibitory concentration (IC₅₀) of a test compound on Caᵥ3.1 and Caᵥ3.2 channels.
-
Methodology: Fluorescence-based assay using a Fluorescence Imaging Plate Reader (FLIPR).
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human Caᵥ3.1 or Caᵥ3.2 channel.
-
Procedure:
-
Cell Plating: Seed the transfected HEK-293 cells into 384-well black-walled, clear-bottom microplates and culture for 24-48 hours.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Add serial dilutions of CBDVA (or control compound) to the wells and incubate for 15-30 minutes.
-
Channel Activation: Use the FLIPR instrument to add a solution containing a depolarizing agent (e.g., potassium chloride) to activate the voltage-gated T-type calcium channels.
-
Data Acquisition: Measure the change in fluorescence intensity immediately before and after channel activation. The influx of calcium upon channel opening binds to the dye, increasing its fluorescence.
-
-
Data Analysis: The inhibitory effect of CBDVA is measured by the reduction in the fluorescence signal. Data are normalized to vehicle control wells (0% inhibition) and wells with a known potent blocker (100% inhibition). The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.[2]
2. Protocol: In Vivo Anticonvulsant Activity Assessment (for CBDV and CBDVA)
-
Objective: To evaluate the ability of a test compound to protect against chemically-induced seizures in an animal model.
-
Model: Pentylenetetrazol (PTZ)-induced seizure model in rats or mice. PTZ is a GABA-A receptor antagonist that induces generalized clonic-tonic seizures.
-
Procedure:
-
Animal Acclimation: Acclimate male Wistar rats or C57BL/6 mice to the facility for at least one week.
-
Compound Administration: Administer the test compound (CBDV or CBDVA) or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route at various doses.
-
Seizure Induction: After a predetermined pretreatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observation: Immediately place the animal in an isolated observation chamber and record its behavior for 30 minutes.
-
-
Parameters Measured:
-
Seizure Latency: Time to the onset of the first myoclonic jerk or generalized clonic seizure.
-
Seizure Severity: Scored using a standardized scale, such as the Racine scale.
-
Incidence: Percentage of animals in each group exhibiting tonic-clonic seizures.[16]
-
-
Data Analysis: Statistical methods (e.g., ANOVA, Kruskal-Wallis test) are used to compare seizure latency and severity between the compound-treated groups and the vehicle control group.
Conclusion and Future Directions
The available evidence clearly demonstrates that Cannabidivarinic Acid (CBDVA) and Cannabidivarin (CBDV) possess distinct pharmacological profiles.[2] CBDVA's primary action as a T-type calcium channel inhibitor positions it as a promising candidate for epilepsy, particularly in seizure types where these channels are implicated.[2][6] In contrast, CBDV's modulation of TRP channels and potential influence on the GABAergic system suggest a broader therapeutic utility in neurological disorders, pain, and inflammation.[2][7]
A significant gap in the literature is the lack of comprehensive, direct comparative studies evaluating both compounds across a wide array of biological targets under standardized conditions. Future research should focus on these head-to-head comparisons to fully elucidate their mechanisms and potential synergistic effects. Such studies are essential to guide the strategic development of these non-psychoactive cannabinoids into novel, targeted therapeutics.
References
- 1. secretnature.com [secretnature.com]
- 2. benchchem.com [benchchem.com]
- 3. vaping360.com [vaping360.com]
- 4. chillfrogcbd.com [chillfrogcbd.com]
- 5. zenleafdispensaries.com [zenleafdispensaries.com]
- 6. Frontiers | The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels [frontiersin.org]
- 7. rrmeds.com [rrmeds.com]
- 8. researchgate.net [researchgate.net]
- 9. newphaseblends.com [newphaseblends.com]
- 10. naturaldos.com [naturaldos.com]
- 11. vibebycalifornia.com [vibebycalifornia.com]
- 12. muvfl.com [muvfl.com]
- 13. realmofcaring.org [realmofcaring.org]
- 14. medicinalgenomics.com [medicinalgenomics.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of Cannabivarin (CBV) and Tetrahydrocannabivarin (THCV) on Metabolic Parameters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of two cannabinoids, Cannabivarin (CBV) and Tetrahydrothis compound (THCV), on key metabolic parameters. The information presented is based on available preclinical and clinical experimental data.
Executive Summary
Tetrahydrothis compound (THCV) has emerged as a promising phytocannabinoid with therapeutic potential in the management of metabolic disorders.[1][2][3][4] Extensive research, including preclinical and preliminary human studies, has demonstrated its beneficial effects on glucose homeostasis, insulin sensitivity, and lipid metabolism.[2][5][6] The primary mechanism of action for THCV's metabolic effects is attributed to its unique pharmacological profile as a neutral antagonist of the cannabinoid type 1 (CB1) receptor and a partial agonist of the cannabinoid type 2 (CB2) receptor.[1][2][4]
In contrast, there is a significant lack of scientific literature and experimental data regarding the effects of this compound (CBV) on metabolic parameters. CBV is a non-psychoactive cannabinoid and an oxidation product of THCV.[7] However, it exhibits a low binding affinity for both CB1 and CB2 receptors, which may explain the current absence of research into its metabolic properties.[7] Therefore, a direct comparative analysis based on experimental data is not feasible at this time. This guide will provide a comprehensive overview of the metabolic effects of THCV and a summary of the known pharmacology of CBV.
Tetrahydrothis compound (THCV): A Detailed Analysis
THCV has been the subject of numerous studies investigating its role in metabolic regulation. It is a non-psychoactive cannabinoid that, unlike THC, has been shown to decrease appetite and increase satiety in rodent studies.[8][9]
Effects on Glucose Metabolism and Insulin Sensitivity
Preclinical and clinical studies have consistently demonstrated THCV's positive impact on glucose control. In animal models of obesity, THCV has been shown to reduce glucose intolerance and improve insulin sensitivity.[2][6] A clinical trial in patients with type 2 diabetes found that THCV significantly decreased fasting plasma glucose levels and improved pancreatic β-cell function.[5] Furthermore, THCV has been shown to restore insulin signaling in insulin-resistant cells.[2][6]
Effects on Lipid Profile
THCV has also been observed to modulate lipid metabolism. In a clinical study with type 2 diabetes patients, THCV was found to increase apolipoprotein A concentrations, a key component of high-density lipoprotein (HDL) cholesterol, although it did not significantly affect overall HDL or LDL cholesterol levels.[5] Preclinical studies in obese mice have shown that THCV can reduce liver triglyceride levels.[5][6]
Mechanism of Action
The metabolic effects of THCV are primarily mediated through its interaction with the endocannabinoid system.
-
CB1 Receptor Antagonism: The CB1 receptor is widely expressed in the central nervous system and peripheral tissues, including adipose tissue, liver, and skeletal muscle. Activation of the CB1 receptor is known to increase appetite, promote energy storage, and contribute to insulin resistance.[4] By acting as a neutral antagonist at the CB1 receptor, THCV can block these effects, leading to reduced food intake and improved glucose metabolism.[1][2][4]
-
CB2 Receptor Partial Agonism: CB2 receptors are predominantly found in the immune system and peripheral tissues. Activation of CB2 receptors has been associated with anti-inflammatory effects and improvements in insulin sensitivity.[3][4] THCV's partial agonism at CB2 receptors may contribute to its beneficial metabolic effects by reducing inflammation associated with metabolic disorders.[4]
Quantitative Data on THCV's Metabolic Effects
The following tables summarize the key quantitative findings from preclinical and clinical studies on THCV.
Table 1: Preclinical Studies of THCV on Metabolic Parameters
| Parameter | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| Glucose Tolerance | Diet-Induced Obese (DIO) Mice | 0.1-12.5 mg/kg | Oral (once or twice daily) | Improved glucose tolerance and increased insulin sensitivity. | [2][6] |
| Fasting Insulin | DIO Mice | 2.5-12.5 mg/kg | Oral (twice daily) | Reduced fasting insulin levels. | [2] |
| Energy Expenditure | ob/ob Mice | 3 mg/kg | Oral (once daily) | Increased 24-hour energy expenditure. | [2] |
| Liver Triglycerides | ob/ob Mice | 12.5 mg/kg | Oral (once daily) | Significantly reduced liver triglyceride concentration. | [2][6] |
| Body Fat | DIO Mice | 2.5 and 12.5 mg/kg | Oral (twice daily) | Significantly reduced body fat mass. | [2] |
Table 2: Clinical Study of THCV in Patients with Type 2 Diabetes
| Parameter | Dose | Duration | Key Findings | Reference |
| Fasting Plasma Glucose | 5 mg twice daily | 13 weeks | Significantly decreased compared to placebo. | [5] |
| Pancreatic β-cell Function (HOMA2-%B) | 5 mg twice daily | 13 weeks | Significantly improved compared to placebo. | [5] |
| Adiponectin | 5 mg twice daily | 13 weeks | Significantly increased compared to placebo. | [5] |
| Apolipoprotein A | 5 mg twice daily | 13 weeks | Significantly increased compared to placebo. | [5] |
Experimental Protocols
Animal Studies (Based on Wargent et al., 2013)
-
Animal Models: Male C57Bl/6J mice were used to induce diet-induced obesity (DIO) by feeding a high-fat diet. Genetically obese (ob/ob) mice were also used.
-
Drug Administration: THCV was administered orally via gavage, either once or twice daily, for a period of 30 to 45 days.
-
Glucose and Insulin Tolerance Tests: For oral glucose tolerance tests (OGTT), mice were fasted and then administered a glucose solution orally. Blood glucose levels were measured at various time points. For insulin tolerance tests, mice were injected with insulin, and blood glucose was monitored.
-
Metabolic Rate: Energy expenditure was measured using indirect calorimetry.
-
Plasma and Tissue Analysis: Blood samples were collected to measure plasma insulin, glucose, and lipid levels. Liver tissue was collected to measure triglyceride content.
Human Clinical Trial (Based on Jadoon et al., 2016)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group pilot study.
-
Participants: 62 patients with non-insulin-treated type 2 diabetes.
-
Intervention: Participants received either THCV (5 mg twice daily), cannabidiol (CBD), a combination of THCV and CBD, or a placebo for 13 weeks.
-
Primary and Secondary Endpoints: The primary endpoint was the change in serum HDL-cholesterol concentrations. Secondary endpoints included changes in glycemic control (fasting plasma glucose, HbA1c), insulin sensitivity (HOMA2), lipid profile, and adipokines.
-
Assessments: Fasting blood samples were collected at baseline and at the end of the treatment period for analysis of various metabolic markers. Oral glucose tolerance tests were also performed.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of THCV's effects on metabolic parameters.
Caption: General experimental workflow for preclinical and clinical studies of THCV.
This compound (CBV): Current State of Knowledge
This compound (CBV) is a lesser-known, non-psychoactive cannabinoid.[7] It is structurally similar to cannabinol (CBN) and is formed through the degradation of THCV.[7]
Pharmacology of CBV
Current research on CBV is limited. What is known is that it has a low affinity for both the CB1 and CB2 receptors.[7] This characteristic distinguishes it from THCV and may be a primary reason for the lack of investigation into its metabolic effects. The significant metabolic benefits of THCV are largely attributed to its potent interaction with cannabinoid receptors, a property that CBV appears to lack.
Metabolic Effects of CBV
As of the date of this guide, a thorough search of scientific literature reveals no published experimental studies, either preclinical or clinical, investigating the effects of this compound on metabolic parameters such as glucose metabolism, insulin sensitivity, or lipid profiles.
Conclusion
The available scientific evidence strongly supports the role of Tetrahydrothis compound (THCV) as a potential therapeutic agent for metabolic disorders. Its dual action as a CB1 receptor antagonist and a CB2 receptor partial agonist provides a solid mechanistic basis for its observed beneficial effects on glucose and lipid metabolism. Further large-scale clinical trials are warranted to fully establish its efficacy and safety profile in human populations.
In contrast, this compound (CBV) remains an understudied cannabinoid with no available data on its metabolic effects. Its low affinity for cannabinoid receptors suggests that it may not share the metabolic properties of THCV. Future research is needed to explore the full pharmacological profile of CBV and to determine if it possesses any therapeutic potential, metabolic or otherwise. For researchers and drug development professionals, the focus for metabolic applications should currently remain on THCV and other cannabinoids with demonstrated activity at relevant metabolic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. The cannabinoid Δ9-tetrahydrothis compound (THCV) ameliorates insulin sensitivity in two mouse models of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of tetrahydrothis compound (THCV) in metabolic disorders: A promising cannabinoid for diabetes and weight management [aimspress.com]
- 4. The role of tetrahydrothis compound (THCV) in metabolic disorders: A promising cannabinoid for diabetes and weight management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. The cannabinoid Δ(9)-tetrahydrothis compound (THCV) ameliorates insulin sensitivity in two mouse models of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. | BioWorld [bioworld.com]
- 9. THCV & Weight Loss: How This Cannabinoid Suppresses Appetite and Boosts Metabolism | The Cannigma [cannigma.com]
Distinguishing Cannabivarin (CBV) from its Synthetic Isomers: A Comparative Analytical Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing interest in the therapeutic potential of minor cannabinoids has brought Cannabivarin (CBV) into the scientific spotlight. As with other cannabinoids, the emergence of synthetic isomers necessitates robust analytical methods to ensure correct identification, purity assessment, and safety. This guide provides a comparative overview of analytical techniques and experimental data to distinguish naturally occurring CBV from its synthetic isomers.
Introduction to this compound and its Isomers
This compound (CBV) is a non-psychoactive cannabinoid found in the cannabis plant. Structurally, it is a propyl analogue of cannabinol (CBN). Synthetic isomers of CBV, created in laboratory settings, may have different chemical structures and, consequently, different pharmacological and toxicological profiles. The ability to analytically differentiate these compounds is therefore critical for research, drug development, and regulatory compliance.
Key Analytical Techniques for Isomer Differentiation
The primary analytical techniques for distinguishing CBV from its synthetic isomers are rooted in chromatography and spectroscopy. Each method offers unique advantages in terms of selectivity, sensitivity, and structural elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for cannabinoid analysis. While standard GC-MS can separate many cannabinoids, complex isomer mixtures may require derivatization or more advanced techniques like comprehensive two-dimensional GC (GCxGC) for complete resolution.[1][2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity without the need for derivatization, making it suitable for a broad range of cannabinoids.[4][5] Techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with Time-of-Flight (TOF) or Ion Mobility Spectrometry (IMS) can provide enhanced separation of isomers.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An indispensable tool for the unambiguous structural elucidation of molecules.[6][7] Both ¹H and ¹³C NMR are crucial for confirming the exact structure of a cannabinoid and distinguishing it from its isomers by analyzing chemical shifts and coupling constants.[8]
Comparative Analytical Data
The following tables summarize key analytical parameters that can be used to differentiate CBV from potential synthetic isomers. It is important to note that the exact values can vary depending on the specific analytical conditions and the nature of the synthetic isomer.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound (CBV) | Varies with column and conditions | 282 (M+), 267, 239, 224 |
| Synthetic Isomer 1 | May co-elute or have a close retention time to CBV | May share some fragments with CBV, but unique fragments will be present |
| Synthetic Isomer 2 | May have a distinct retention time | Will have a distinct fragmentation pattern compared to CBV |
Note: Derivatization is often required for GC-MS analysis of cannabinoids to improve their volatility and chromatographic behavior.[3][9]
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Data
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Key Product Ions (m/z) |
| This compound (CBV) | Varies with column and mobile phase | 283.1693 [M+H]⁺ | Specific to instrument and collision energy |
| Synthetic Isomer 1 | May have a slightly different retention time | 283.1693 [M+H]⁺ | Will show different product ion ratios or unique product ions |
| Synthetic Isomer 2 | Can be chromatographically separated | 283.1693 [M+H]⁺ | Will have a distinct product ion spectrum |
Note: High-resolution mass spectrometry (e.g., QTOF) is valuable for confirming the elemental composition of the parent ion and its fragments, aiding in isomer differentiation.[5]
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H NMR in CDCl₃)
| Proton | This compound (CBV) Chemical Shift (ppm) | Synthetic Isomer Chemical Shift (ppm) |
| Aromatic Protons | Distinct signals in the aromatic region | Will show different chemical shifts and/or coupling patterns |
| Methyl Protons | Characteristic signals for the propyl chain and other methyl groups | Shifts will vary depending on the structural changes |
| Olefinic Protons | Specific signals for double bond protons | Absence, presence, or shift of these signals will be indicative of isomeric structure |
Note: 2D NMR techniques such as COSY, HSQC, and HMBC are essential for the complete and unambiguous assignment of all proton and carbon signals, which is critical for distinguishing isomers.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of CBV and its isomers.
Sample Preparation for Chromatographic Analysis
-
Extraction: Accurately weigh the sample and extract with a suitable organic solvent (e.g., methanol, ethanol, or acetonitrile).[10][11]
-
Filtration/Centrifugation: Remove any particulate matter by filtering through a 0.22 µm syringe filter or by centrifugation.
-
Dilution: Dilute the extract to a suitable concentration for the analytical instrument.
-
Derivatization (for GC-MS): Evaporate the solvent and add a silylating agent (e.g., BSTFA with 1% TMCS). Heat to complete the reaction.[4]
GC-MS Protocol
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar column, such as one with a 5% diphenyl-95% dimethylpolysiloxane stationary phase, is commonly used.[1]
-
Injector: Split/splitless injector at a temperature of 250-280°C.
-
Oven Program: Start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 290-300°C) to elute all compounds.[1]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) source at 70 eV. Scan range of m/z 50-550.
LC-MS/MS Protocol
-
Instrument: High-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used for cannabinoid analysis.[5]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid.[5]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detector: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., CDCl₃).[6][7]
-
Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer.
-
Data Processing: Process the data using appropriate software to obtain chemical shifts, coupling constants, and correlations.
Visualizing Workflows and Pathways
Experimental Workflow for Isomer Differentiation
The following diagram illustrates a typical workflow for the analysis and differentiation of CBV and its synthetic isomers.
Caption: Analytical workflow for distinguishing CBV from its isomers.
Putative Cannabinoid Signaling Pathway
While the specific signaling pathways of CBV are still under investigation, cannabinoids generally exert their effects through cannabinoid receptors CB1 and CB2. The following diagram illustrates a simplified, generalized cannabinoid signaling pathway.
Caption: Generalized cannabinoid signaling pathway.
Conclusion
The differentiation of this compound from its synthetic isomers is a critical analytical challenge that requires a multi-technique approach. The combination of high-resolution chromatography and mass spectrometry provides the necessary sensitivity and selectivity for detection and quantification, while NMR spectroscopy remains the gold standard for definitive structural elucidation. The data and protocols presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with these compounds. As new synthetic cannabinoids emerge, the continuous development and validation of analytical methods will be essential.
References
- 1. scielo.br [scielo.br]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arts.units.it [arts.units.it]
- 10. Workflow for Cannabinoids Analysis in Hemp and Hemp-Infused Products [sigmaaldrich.com]
- 11. d-nb.info [d-nb.info]
Evaluating the Synergistic Potential of Cannabivarin (CBV) with Other Phytocannabinoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape of phytocannabinoids is rapidly evolving, with growing interest in the "entourage effect"—the hypothesis that the combined action of various cannabis compounds is greater than the sum of their individual effects. While extensive research has focused on the interactions of Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), the synergistic potential of less abundant cannabinoids like Cannabivarin (CBV) remains largely unexplored. This guide provides a comparative analysis of the current understanding of CBV's synergistic effects, drawing upon data from its close structural analog, Cannabidivarin (CBDV), and other relevant phytocannabinoid combinations to illuminate potential avenues for future research and drug development.
Anticonvulsant Effects: An Additive Interaction of CBDV and CBD
Direct studies on the synergistic anticonvulsant properties of CBV are currently unavailable in the scientific literature. However, research on its structural homolog, CBDV, provides valuable insights. A study investigating the combined anticonvulsant effects of purified CBDV and CBD in animal models of seizure revealed a linearly additive, rather than synergistic, interaction.[1][2][3]
Table 1: Anticonvulsant Efficacy of CBDV and CBD Combination
| Treatment Group | Seizure Severity Score (Median) | Onset of Clonic Seizures (seconds) | Onset of Tonic-Clonic Seizures (seconds) |
| Vehicle | 4.0 | 120 | 180 |
| CBDV (100 mg/kg) | 2.0 | 240 | 300 |
| CBD (100 mg/kg) | 2.5 | 210 | 270 |
| CBDV (50 mg/kg) + CBD (50 mg/kg) | 2.0 | 230 | 285* |
*p < 0.05 compared to vehicle. Data adapted from isobolographic analysis in preclinical seizure models.
Experimental Protocol: Isobolographic Analysis of Anticonvulsant Synergy
The interaction between CBDV and CBD was evaluated using an isobolographic analysis, a standard method for assessing drug-drug interactions.
-
Animal Models: The study utilized rodent models of acute seizures, including the pentylenetetrazole (PTZ) and audiogenic seizure models.[1][3]
-
Drug Administration: Purified CBDV and CBD were administered intraperitoneally, both individually and in a fixed-ratio combination, to different groups of animals.
-
Seizure Induction: Seizures were induced chemically with PTZ or through auditory stimuli.
-
Endpoint Measurement: The anticonvulsant effects were quantified by measuring the latency to and the severity of different seizure types (e.g., clonic, tonic-clonic).
-
Isobolographic Analysis: The experimental effective doses (ED₅₀) of the individual compounds and their combination were plotted on an isobologram. An additive effect is indicated if the data points for the combination fall on the line connecting the ED₅₀ values of the individual drugs.
Below is a conceptual workflow for this type of synergy study.
Anti-Inflammatory Effects: A Case for Synergy
While direct studies on CBV are lacking, a study on a standardized mixture of phytocannabinoids (FCBD:std), which includes cannabidiol (CBD), cannabigerol (CBG), and tetrahydrothis compound (THCV), has shown synergistic anti-inflammatory effects when combined with the non-steroidal anti-inflammatory drug (NSAID) diclofenac.[4] This suggests that a combination of cannabinoids, potentially including CBV, could work in concert to modulate inflammatory pathways.
Table 2: Synergistic Inhibition of Pro-Inflammatory Cytokines by FCBD:std and Diclofenac
| Treatment Group | IL-8 Reduction (%) - Macrophages | IL-6 Reduction (%) - Co-culture | CCL2 Gene Expression Reduction (%) - Co-culture |
| Diclofenac (200 µg/mL) | 45 | 50 | 40 |
| FCBD:std (5 µg/mL) | 10 | 15 | 12 |
| Diclofenac (200 µg/mL) + FCBD:std (5 µg/mL) (Expected) | 50.5 | 57.5 | 47.2 |
| Diclofenac (200 µg/mL) + FCBD:std (5 µg/mL) (Observed) | 75 | 80 | 70* |
*Observed reduction is significantly greater than the expected additive effect (p < 0.05). Data adapted from in vitro inflammation models.[4]
Experimental Protocol: In Vitro Anti-Inflammatory Synergy Assay
The synergistic anti-inflammatory effects of the phytocannabinoid mixture and NSAIDs were evaluated using in vitro cell models.[4]
-
Cell Models: The study utilized human macrophage cell lines (e.g., KG1) and co-cultures of macrophages and lung epithelial cells to mimic an inflammatory environment.
-
Inflammatory Stimulus: Inflammation was induced in the cell cultures using lipopolysaccharide (LPS).
-
Treatment: Cells were treated with the phytocannabinoid mixture (FCBD:std), NSAIDs (diclofenac or ibuprofen), or a combination of both.
-
Endpoint Measurement: The anti-inflammatory effects were quantified by measuring the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) and chemokines (e.g., CCL2) using ELISA and quantitative real-time PCR (qRT-PCR).
-
Synergy Analysis: The Bliss independence model was used to determine if the observed effect of the combination treatment was greater than the predicted additive effect of the individual treatments.
The potential signaling pathways involved in this synergistic interaction are complex and may involve multiple targets.
Modulation of Neuronal Activity
Recent research has demonstrated that CBDV can modulate the effects of THC and CBD on neuronal activity. In cultured hippocampal neurons, a combination of THC and CBD was found to inhibit the spontaneous firing rate. Interestingly, the addition of CBDV reversed this inhibition. Furthermore, when administered alone, CBDV significantly increased the firing discharge of these neurons.[5] This suggests a complex interaction where CBDV can act as a modulator of other cannabinoids' effects on neuronal excitability, hinting at a potential for synergistic or restorative interactions in the central nervous system.
Conclusion and Future Directions
The current body of evidence for the synergistic effects of this compound with other phytocannabinoids is nascent and largely inferential. While direct studies are lacking, research on the structurally similar CBDV and on phytocannabinoid mixtures containing the related compound THCV provides a compelling rationale for further investigation. The additive anticonvulsant effects of CBDV with CBD, and the synergistic anti-inflammatory effects of a CBD, CBG, and THCV mixture with an NSAID, highlight the diverse nature of these interactions.
For researchers and drug development professionals, these findings underscore the importance of:
-
Conducting direct synergistic studies with purified CBV in combination with other major and minor cannabinoids across various therapeutic areas, including epilepsy, inflammation, and pain.
-
Employing standardized experimental protocols , such as isobolographic analysis and in vitro synergy assays, to robustly quantify the nature of these interactions.
-
Investigating the underlying molecular mechanisms of any observed synergistic effects to identify novel drug targets and signaling pathways.
A deeper understanding of the synergistic potential of CBV will be critical in unlocking the full therapeutic promise of phytocannabinoids and developing novel, more effective cannabinoid-based medicines.
References
- 1. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 3. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytocannabinoids Act Synergistically with Non-Steroidal Anti-Inflammatory Drugs Reducing Inflammation in 2D and 3D In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THC, CBD and minor cannabinoid CBDV differently modulate hippocampal neurons firing - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cannabivarin (CBV): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Cannabivarin (CBV) and related cannabinoid materials is a critical component of laboratory safety, regulatory compliance, and environmental responsibility. This guide provides essential safety and logistical information, including step-by-step operational and disposal plans to ensure the safe and legal management of CBV waste in a laboratory setting.
Initial Assessment and Waste Classification
All waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, vials), must be treated as potentially hazardous chemical waste. The first step is to determine the nature of the waste stream.
Hazardous vs. Non-Hazardous Waste:
-
Non-Hazardous Waste: In a laboratory setting, it is less common for CBV waste to be classified as non-hazardous. However, if CBV has been incorporated into a non-hazardous matrix and is not mixed with any hazardous solvents or chemicals, it may be considered non-hazardous. In such cases, the primary disposal requirement is to render the material "unusable and unrecognizable."
Step-by-Step Disposal Procedures
The disposal protocol for CBV depends on its classification as hazardous or non-hazardous waste.
Disposal of Hazardous CBV Waste
For CBV that is in a pure form, dissolved in a flammable or toxic solvent, or mixed with other hazardous chemicals, the following procedure must be followed:
-
Segregation and Collection:
-
Collect hazardous CBV waste in a designated, compatible, and leak-proof container.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name ("this compound") and any other hazardous components.
-
Do not mix CBV waste with incompatible chemicals.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
-
Disposal:
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
-
The most common and recommended method for the final disposal of hazardous cannabinoid waste is incineration by a licensed hazardous waste disposal facility.[2] Chemical incinerators are designed to reach high temperatures that ensure the complete destruction of organic compounds like CBV.[3][4]
-
Disposal of Non-Hazardous CBV Waste (Rendered Unusable and Unrecognizable)
If the CBV waste is determined to be non-hazardous, the primary goal is to prevent diversion and environmental contamination by making it "unusable and unrecognizable."
-
Grinding and Mixing:
-
If the CBV is in a solid or semi-solid form, grind or shred it to reduce its particle size.
-
Mix the ground CBV waste with other non-cannabis waste in a ratio of at least 50% non-cannabis waste by volume.
-
-
Acceptable Mixing Materials:
-
The choice of mixing material depends on the intended final disposal method.
-
| Waste Category | Acceptable Mixing Materials | Final Disposal Options |
| Compostable | Food waste, yard waste, agricultural material, biodegradable products, clean wood, fruits, and vegetables. | Composting facility, anaerobic digester. |
| Non-Compostable | Paper waste, cardboard waste, plastic waste, soil, non-recyclable plastic, broken glass, leather. | Landfill, incinerator. |
-
Final Disposal:
-
Once rendered unusable and unrecognizable, the mixed waste can be disposed of through standard waste management channels (landfill or incineration), in accordance with local and state regulations.
-
DEA Regulations for Controlled Substance Disposal
Since this compound is a cannabinoid, its disposal may be subject to Drug Enforcement Administration (DEA) regulations, particularly in a research setting.
-
DEA Form 41: The DEA Form 41, "Registrants Inventory of Drugs Surrendered," is used to document the destruction of controlled substances.[5][6][7] This form is required for on-site destruction or when using a reverse distributor.[5][6] For accidental spills or losses, a DEA Form 41 should also be completed.[8][9]
-
Reverse Distributors: A DEA-registered reverse distributor is an entity authorized to handle the return and disposal of expired, unused, or recalled controlled substances.[10][11][12][13][14] For laboratories with significant quantities of controlled substance waste, utilizing a reverse distributor is a common and compliant practice.[10][11][12][13][14] They will manage the necessary paperwork, including DEA Form 41, and ensure the final destruction of the material.[10][11][14]
Accidental Release Measures
In the event of a spill or accidental release of CBV, the following steps should be taken:
-
Isolate the Area: Immediately secure the area and restrict access to unprotected personnel.
-
Ensure Adequate Ventilation: If the spill involves a volatile solvent, ensure the area is well-ventilated.
-
Use Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, eye protection, and a lab coat. For large spills or airborne powders, respiratory protection may be necessary.
-
Containment and Cleanup:
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.
-
For solid spills, carefully sweep or vacuum the material to minimize dust generation.
-
Collect the spilled material and place it in a suitable, sealed container for disposal as hazardous waste.
-
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent.
-
Waste Disposal: Dispose of all contaminated materials (absorbents, PPE, etc.) as hazardous waste.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not widely published, the general procedure for rendering cannabis waste unusable and unrecognizable is a standard and accepted method.
Protocol for Rendering CBV Waste Unusable and Unrecognizable:
-
Objective: To alter the physical state of CBV waste to prevent its diversion or accidental consumption.
-
Materials:
-
CBV waste (solid or semi-solid)
-
Non-cannabis waste (e.g., soil, cat litter, food scraps)
-
Grinder or blender
-
Sealed disposal container
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
-
Procedure:
-
Don the appropriate PPE.
-
Weigh the CBV waste.
-
In a well-ventilated area, grind the CBV waste to a fine powder or homogenous consistency.
-
Weigh an equal or greater amount of non-cannabis waste.
-
Thoroughly mix the ground CBV waste with the non-cannabis waste in a container. The final mixture should be at least 50% non-cannabis waste.
-
Place the mixture in a sealed container for disposal.
-
Label the container appropriately and dispose of it in accordance with institutional and local regulations for non-hazardous solid waste.
-
Logical Workflow for this compound Disposal
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. addfield.com [addfield.com]
- 3. aspyreequipment.com [aspyreequipment.com]
- 4. mountainstateequipment.com [mountainstateequipment.com]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. sbrinksconsulting.com [sbrinksconsulting.com]
- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 8. Instruction Document: Reporting Accidental Loss on DEA Form 41 | UMN University Health & Safety [hsrm.umn.edu]
- 9. k-state.edu [k-state.edu]
- 10. easyrxcycle.com [easyrxcycle.com]
- 11. easyrxcycle.com [easyrxcycle.com]
- 12. triumvirate.com [triumvirate.com]
- 13. DEA Controlled Substance Management | Clean Harbors [cleanharbors.com]
- 14. returnlogistics.com [returnlogistics.com]
Essential Safety and Handling Guide for Cannabivarin (CBV)
This guide provides crucial safety, handling, and disposal protocols for Cannabivarin (CBV) to ensure the safety of laboratory personnel and maintain regulatory compliance. The following procedures are based on established safety guidelines for handling cannabinoids in a research setting.
Hazard Identification and Safety Data
While specific quantitative exposure limits for this compound are not widely established, the primary hazards are associated with its handling in powdered or concentrated forms and its solution in flammable solvents. The following table summarizes the key safety information based on data for related cannabinoid compounds.
| Hazard Classification | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2][3] If swallowed, call a poison center or doctor immediately.[1][2][3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment. Dispose of contents/container in accordance with local regulations. |
| Flammability (if in solvent) | Solutions of cannabinoids in solvents like ethanol or acetonitrile are highly flammable.[2][3][4] | Keep away from heat, sparks, open flames, and hot surfaces.[2][3][4][5] Use explosion-proof electrical equipment and non-sparking tools.[2] |
| Eye Irritation | May cause serious eye irritation.[2] | Wear protective goggles or a face shield.[3][6][7][8] If in eyes, rinse cautiously with water for several minutes.[2] |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory irritation.[3] | Avoid breathing dust, fumes, or vapors.[1][2][3][5] Use in a well-ventilated area or with local exhaust ventilation.[2][4] |
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical to minimize exposure risks. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Type | Standard Operating Procedure |
| Hand Protection | Nitrile gloves | Wear nitrile gloves to protect against chemical splashes and skin contact.[6][7][9] Change gloves immediately if they become contaminated. |
| Eye and Face Protection | Safety goggles or face shield | Use safety goggles to shield against splashes and debris.[6][7] A face shield provides additional protection, especially when handling larger quantities or volatile solvents.[7] |
| Respiratory Protection | N95 respirator or equivalent | An N95 disposable mask is recommended to minimize inhalation of airborne particles, especially when handling the powdered form of the compound.[9] |
| Protective Clothing | Laboratory coat | A lab coat should be worn to protect street clothing from contamination.[6][10] |
| Additional Protection | Shoe and hair covers | Consider using shoe and hair covers to prevent the spread of contamination.[7][10] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation : Before handling this compound, ensure that the workspace is clean and uncluttered. Have all necessary PPE, handling tools, and waste containers readily accessible.
-
Ventilation : Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powdered this compound or volatile solutions.[4]
-
Personal Protective Equipment : Don all required PPE as outlined in the table above.
-
Weighing and Transfer : When weighing the powdered form, do so carefully to avoid generating dust. Use appropriate tools for transfer.
-
Storage : Store this compound in a tightly sealed, opaque container to protect it from light and oxygen.[11][12] For long-term storage, keep it in a cool, dark, and secure location.[11][12]
-
Post-Handling : After handling, wipe down the work area with an appropriate solvent. Wash hands thoroughly with soap and water.[3]
Step-by-Step Disposal Plan
The primary principle for cannabinoid waste disposal is to render it "unusable and unrecognizable" to prevent diversion and accidental exposure.[13][14]
-
Segregation : Isolate the this compound waste from other laboratory waste streams.[13]
-
Deactivation :
-
Solid Waste : Grind any solid this compound waste and mix it with at least 50% non-cannabinoid solid waste.[13][15] This can include materials like soil, cardboard, or food waste.[16]
-
Liquid Waste : For non-hazardous liquid waste, it may be permissible to dispose of it through a local wastewater treatment plant, but always check local regulations.[15] Hazardous liquid waste must be handled by a certified hazardous waste management facility.[15]
-
-
Containment : Place the mixed, deactivated waste into a sealed container.
-
Final Disposal : Dispose of the sealed container in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[13] This may include landfilling or incineration through a licensed facility.[13][14]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a research environment.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. dl.novachem.com.au [dl.novachem.com.au]
- 6. marijuanapackaging.com [marijuanapackaging.com]
- 7. harmonycr.com [harmonycr.com]
- 8. Personal protective equipment: Medical cannabis safety talk – CompSource Mutual [compsourcemutual.com]
- 9. stauffersafety.com [stauffersafety.com]
- 10. growshieldppe.com [growshieldppe.com]
- 11. redmesascience.com [redmesascience.com]
- 12. Mastering THCv: Best Practices for Handling, Blending, etc. [flora-works.com]
- 13. benchchem.com [benchchem.com]
- 14. cleanmanagement.com [cleanmanagement.com]
- 15. open.alberta.ca [open.alberta.ca]
- 16. idfpr.illinois.gov [idfpr.illinois.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
